1,3,5-Trichloro-2-(chloromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trichloro-2-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQRKFOZZUIMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90892072 | |
| Record name | 2,4,6-Trichlorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17293-03-7, 1344-32-7 | |
| Record name | 1,3,5-Trichloro-2-(chloromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17293-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, trichloro(chloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trichlorobenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, trichloro(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Trichlorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro(chloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-trichloro-2-(chloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRICHLOROBENZYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y97S5CBLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,3,5-Trichloro-2-(chloromethyl)benzene CAS 17293-03-7 properties
An In-Depth Technical Guide to 1,3,5-Trichloro-2-(chloromethyl)benzene
Introduction
This compound, registered under CAS number 17293-03-7, is a polychlorinated aromatic hydrocarbon.[1][2] This class of compounds is of significant interest to researchers in organic synthesis, materials science, and drug development due to the unique chemical reactivity imparted by the multiple chlorine substituents. The presence of both aromatic and benzylic chlorine atoms offers distinct sites for nucleophilic substitution and further functionalization.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the core physicochemical properties, provides insights into its chemical behavior, outlines safety and handling protocols, and presents a plausible synthetic workflow. The information is synthesized from authoritative chemical databases and supplier technical sheets to ensure scientific integrity and practical utility.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the foundation of sound scientific research. This compound is known by several synonyms, which can be critical when searching literature and databases.
| Identifier | Value | Source |
| CAS Registry Number | 17293-03-7 | [1] |
| Molecular Formula | C₇H₄Cl₄ | [1][3][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2,4,6-Trichlorobenzyl chloride; Benzene, 1,3,5-trichloro-2-(chloromethyl)-; Toluene, α,2,4,6-tetrachloro- | [1][2] |
| InChI | InChI=1S/C7H4Cl4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 | [1] |
| InChIKey | NJQRKFOZZUIMGW-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)CCl)Cl)Cl | [3] |
Below is a diagram illustrating the chemical structure, highlighting the substitution pattern on the benzene ring.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in experimental settings, including its solubility, stability, and reactivity. The high degree of chlorination in this molecule significantly influences these characteristics.
| Property | Value | Notes | Source |
| Molecular Weight | 229.9 g/mol | [3][4] | |
| Physical Form | Solid, Semi-solid, or liquid | Appearance depends on purity and ambient temperature. May appear as a colorless to pale yellow substance. | [2] |
| Boiling Point | 123-126 °C | At a pressure of 8 Torr. | [1][5] |
| 279.7 °C | Predicted at standard pressure. | [3] | |
| Density | 1.502 ± 0.06 g/cm³ | Predicted value. | [5] |
| Solubility | Low solubility in water; Soluble in organic solvents. | The nonpolar, highly chlorinated structure limits aqueous solubility. | [2] |
| Storage Temperature | Room temperature, under inert atmosphere. | Recommended to maintain stability and prevent degradation. |
Reactivity and Potential Applications
This compound serves as a versatile intermediate in organic synthesis.[2] The key to its utility lies in the differential reactivity of its chlorine atoms.
-
Benzylic Chlorination Site: The chloromethyl group (-CH₂Cl) is a primary benzylic halide. This site is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide variety of functional groups (e.g., -OH, -CN, -OR, -NR₂) by reaction with appropriate nucleophiles. This reactivity is fundamental for building more complex molecular architectures.
-
Aromatic Chlorination Sites: The chlorine atoms attached directly to the benzene ring are relatively unreactive towards typical nucleophilic substitution unless under harsh conditions or via specialized mechanisms (e.g., SₙAr). Their presence, however, significantly influences the electronic properties of the aromatic ring, making it electron-deficient. This can direct the course of electrophilic aromatic substitution reactions, should they be forced.
Due to its chemical nature, this compound is primarily used as an intermediate in the synthesis of more complex molecules, potentially including pharmaceuticals, agrochemicals, and specialty materials.[2] Some related chlorinated compounds have been investigated for their biological activities, including potential use in cancer therapy by inhibiting protein synthesis.[2][3]
Illustrative Synthetic Workflow
Generalized Protocol: Photochlorination of 1,3,5-Trichlorotoluene
-
Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, a reflux condenser, and a thermometer. The outlet of the condenser is connected to a gas scrubber (e.g., a sodium hydroxide solution) to neutralize excess chlorine and HCl byproduct.
-
Charging the Reactor: The flask is charged with 1,3,5-trichlorotoluene and an inert solvent like carbon tetrachloride.
-
Initiation: The mixture is heated to a gentle reflux. A UV lamp is positioned to irradiate the flask, initiating the radical reaction.
-
Chlorination: Chlorine gas is bubbled through the stirring, refluxing mixture at a controlled rate. The reaction is monitored by observing the consumption of the yellow-green chlorine gas and by analytical methods like GC-MS to track the conversion of the starting material.
-
Workup and Purification: Once the desired conversion is achieved, the chlorine gas flow and UV lamp are turned off. The mixture is cooled and purged with an inert gas (e.g., nitrogen) to remove residual chlorine and HCl. The solvent is removed under reduced pressure (rotary evaporation). The crude product is then purified, typically by vacuum distillation, to isolate the target compound, this compound.
The following diagram illustrates this general experimental workflow.
Caption: General workflow for synthesis and purification.
Safety, Handling, and Toxicological Profile
Working with polychlorinated compounds requires strict adherence to safety protocols. These substances can be irritating and may pose long-term health risks.
-
Hazard Identification: This compound is irritating to the skin, eyes, and respiratory system.[6] Specific GHS hazard statements for related compounds include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Due to its chlorinated nature, it may exhibit toxicity and environmental persistence.[2]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]
-
Handling and Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7] Ensure containers are well-sealed to prevent leakage.[6]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
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ChemBK. (2024). 1,3,5-trichloro-2-methyl-benzene. ChemBK. [Link]
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CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved January 13, 2026, from [Link]
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PubChem. (n.d.). This compound | C7H4Cl4 | CID 14939. National Center for Biotechnology Information. [Link]
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CPAchem. (2024). Safety data sheet. CPAchem. [Link]
- Singh, B., et al. (n.d.). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB)
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PubChem. (n.d.). 1,3,5-Trichloro-2-(trichloromethyl)benzene | C7H2Cl6 | CID 14434857. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,5-Trichloro-2-(chloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding a Versatile Chemical Intermediate
1,3,5-Trichloro-2-(chloromethyl)benzene is a polychlorinated aromatic compound that, due to its unique substitution pattern, offers a distinct reactivity profile. The presence of three chlorine atoms on the benzene ring, coupled with a reactive chloromethyl group, makes this molecule a valuable intermediate in synthetic organic chemistry. Its utility is particularly pronounced in the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and safe handling. The information presented herein is intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physical properties of a chemical is fundamental to its application in a laboratory or industrial setting. This section details the key physicochemical parameters of this compound.
| Property | Value | Source(s) |
| CAS Number | 17293-03-7 | [1][2] |
| Molecular Formula | C₇H₄Cl₄ | [1] |
| Molecular Weight | 229.92 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 123-126 °C at 8 Torr | [4] |
| Density (predicted) | 1.502 ± 0.06 g/cm³ | [4] |
| Solubility | Poorly soluble in water; Soluble in organic solvents. | [1] |
Note: The physical state (liquid or solid) at ambient temperature can depend on the purity of the substance.
Synthesis and Purification
The primary synthetic route to this compound involves the chlorination of a substituted toluene derivative. The choice of starting material and reaction conditions is critical to achieving a good yield and purity of the desired product.
Synthetic Pathway: Photochlorination of 2,4,6-Trichlorotoluene
A common laboratory-scale synthesis involves the free-radical photochlorination of 2,4,6-trichlorotoluene. This reaction selectively targets the methyl group due to the stability of the resulting benzylic radical.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound from 2,4,6-trichlorotoluene is outlined below. Safety Precaution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
Materials:
-
2,4,6-Trichlorotoluene
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)
-
UV lamp (mercury vapor lamp)
Procedure:
-
Dissolve 2,4,6-trichlorotoluene in an appropriate volume of the inert solvent in a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer.
-
Protect the reaction from moisture using a drying tube on the condenser outlet.
-
Initiate stirring and begin bubbling a slow stream of chlorine gas through the solution.
-
Irradiate the flask with a UV lamp to initiate the free-radical chain reaction.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the desired level of conversion is achieved, stop the chlorine flow and turn off the UV lamp.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove any remaining chlorine gas and hydrogen chloride byproduct.
-
The crude product can then be purified.
Purification Strategies
Purification of the crude product is essential to remove unreacted starting material, over-chlorinated byproducts, and other impurities.
Vacuum Distillation:
Given the relatively high boiling point of this compound, vacuum distillation is the preferred method for purification. This technique allows for distillation at a lower temperature, preventing thermal decomposition of the product. The fraction collected at 123-126 °C under a vacuum of 8 Torr will contain the purified product.[4]
Recrystallization:
If the product is a solid at room temperature, recrystallization can be an effective purification method.[5][6]
General Recrystallization Protocol:
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.
-
Hot-filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum.
Figure 2: General experimental workflow for synthesis and purification.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum is expected to be relatively simple. The two aromatic protons will appear as a singlet in the aromatic region (typically δ 7.0-8.0 ppm). The two benzylic protons of the chloromethyl group will also appear as a singlet, shifted downfield due to the electron-withdrawing effect of the chlorine atom (typically δ 4.5-5.0 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The carbon of the chloromethyl group will appear in the aliphatic region (typically δ 40-50 ppm). The aromatic carbons will appear in the range of δ 120-140 ppm. The carbons directly attached to chlorine atoms will be shifted downfield.
IR (Infrared) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:
-
C-H stretch (aromatic): ~3050-3100 cm⁻¹
-
C-H stretch (aliphatic, CH₂Cl): ~2960 and 2870 cm⁻¹
-
C=C stretch (aromatic): ~1450-1600 cm⁻¹
-
C-Cl stretch: ~600-800 cm⁻¹
Mass Spectrometry (MS):
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 228, considering the most abundant isotopes of chlorine). A characteristic isotopic pattern for four chlorine atoms will be observed for the molecular ion and any chlorine-containing fragments.[7] Common fragmentation pathways would involve the loss of a chlorine atom or the chloromethyl group.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the differential reactivity of its chlorine substituents. The chlorine atom of the chloromethyl group is a benzylic halide, which is significantly more reactive towards nucleophilic substitution than the chlorine atoms attached directly to the aromatic ring (aryl halides). This allows for selective functionalization of the chloromethyl group while leaving the trichlorinated benzene ring intact for subsequent transformations.
This reactivity profile makes this compound a valuable building block in the synthesis of various pharmaceutical compounds.[8]
Figure 3: Reactivity and application logic of this compound.
While specific examples of blockbuster drugs derived directly from this compound are not prominently featured in publicly available literature, its structural motifs are present in various classes of biologically active molecules. Its utility as a precursor for more complex building blocks is a key application. For instance, related trichloromethyl-substituted benzenes are used in the synthesis of intermediates for pharmaceuticals.[9]
Safety and Handling
As a polychlorinated organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.
Hazard Identification:
-
Irritant: May cause irritation to the skin, eyes, and respiratory system.[10]
-
Toxicity: While specific toxicity data is limited, related chlorinated compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment.
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile or neoprene).
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a chemical intermediate with a valuable and distinct reactivity profile. Its selective reactivity allows for the targeted modification of the chloromethyl group, making it a useful building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. A thorough understanding of its physical properties, synthetic routes, and safe handling procedures is essential for its effective and responsible use in research and development. While publicly available experimental data for this specific compound is somewhat limited, the information provided in this guide, based on its chemical structure and data from analogous compounds, serves as a valuable resource for scientists and researchers.
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WIPO. (2015). Method for the preparation of trichloromethyl-group-substituted benzene. (WO2015035937A1). Retrieved from [Link]
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ResearchGate. (2024). The crystal structure of 1,3,5-trichloro-2-nitrobenzene. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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Beilstein Journals. (2013). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
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PubMed. (2008). 1,3,5-Trichloro-2-methoxy-benzene. Retrieved from [Link]
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ResearchGate. (2019). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]
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An In-Depth Technical Guide to 1,3,5-Trichloro-2-(chloromethyl)benzene: Chemical Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3,5-trichloro-2-(chloromethyl)benzene, a halogenated aromatic compound of interest in synthetic organic chemistry and potentially in the development of novel pharmaceuticals and agrochemicals. This document details the chemical structure, proposes a viable synthetic pathway, and outlines key analytical methodologies for its characterization and quantification. A thorough discussion of the compound's reactivity and essential safety and handling protocols is also included to ensure its safe and effective use in a laboratory setting.
Introduction
This compound is a polychlorinated aromatic compound featuring a benzyl chloride moiety. The presence of multiple chlorine atoms on the benzene ring, in addition to the reactive chloromethyl group, imparts unique chemical and physical properties to the molecule. These characteristics make it a potentially valuable intermediate in the synthesis of complex organic molecules. The symmetrically substituted benzene ring provides a rigid scaffold, while the benzylic chloride functionality serves as a versatile handle for a variety of nucleophilic substitution reactions. Understanding the synthesis, structure, and analytical profile of this compound is crucial for its application in research and development.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound consists of a benzene ring substituted with three chlorine atoms at positions 1, 3, and 5, and a chloromethyl group at position 2.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₄ | |
| Molecular Weight | 229.92 g/mol | |
| CAS Number | 17293-03-7 | |
| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like ether and alcohol, and slightly soluble in water.[1] | Inferred from related compounds |
Synthesis Pathway
A plausible and efficient method for the synthesis of this compound is the free-radical side-chain chlorination of its precursor, 1,3,5-trichloro-2-methylbenzene (also known as 2,4,6-trichlorotoluene). This reaction is typically initiated by UV light or a radical initiator.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
-
Preparation of the Precursor: 1,3,5-trichloro-2-methylbenzene can be synthesized via the chlorination of toluene in the presence of a Lewis acid catalyst, followed by isomerization and purification to isolate the desired isomer.[2]
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser, a gas inlet, a magnetic stirrer, and a light source (if using UV initiation), dissolve 1,3,5-trichloro-2-methylbenzene in a suitable inert solvent such as carbon tetrachloride.
-
Initiation:
-
UV Initiation: Irradiate the reaction mixture with a UV lamp.
-
Chemical Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), to the solution.
-
-
Chlorination: Slowly bubble chlorine gas through the solution while maintaining a gentle reflux. The reaction progress can be monitored by Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete (as determined by GC analysis), stop the chlorine flow and turn off the initiator source. Allow the mixture to cool to room temperature. Purge the system with an inert gas (e.g., nitrogen) to remove any dissolved HCl and excess chlorine.
-
Purification: The solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Analytical Methodologies
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and quantification of this compound.
Caption: Comprehensive analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons and a singlet for the two benzylic protons of the chloromethyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The benzylic carbon will appear at a characteristic chemical shift, and the aromatic carbons will show distinct signals based on their substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the chloromethyl group, C=C stretching of the aromatic ring, and C-Cl stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern. The mass spectrum will show the molecular ion peak and characteristic isotopic peaks due to the presence of four chlorine atoms. Fragmentation will likely involve the loss of a chlorine atom and the chloromethyl group.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the separation, identification, and quantification of this compound in complex mixtures.[3]
GC-MS Protocol:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., hexane or dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z range (e.g., 50-300 amu).
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the compound based on its retention time and mass spectrum. Quantification can be performed using an internal or external standard method.
Reactivity and Applications
The reactivity of this compound is dominated by the benzylic chloride group. This functional group is a good leaving group and is susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms are possible depending on the reaction conditions). This allows for the introduction of a variety of functional groups at the benzylic position, making it a versatile building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.
Safety and Handling
Personal Protective Equipment (PPE)
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A flame-retardant lab coat is essential.
-
Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.
Handling and Storage
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
All handling should be performed in a chemical fume hood.
First Aid Measures
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Conclusion
This compound is a synthetically accessible and potentially useful building block for organic synthesis. Its characterization requires a suite of modern analytical techniques, with GC-MS being particularly powerful for its identification and quantification. Due to its potential toxicity, strict adherence to safety protocols is paramount when handling this compound. This guide provides the foundational knowledge for researchers and scientists to safely synthesize, analyze, and utilize this compound in their research endeavors.
References
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ChemBK. 1,3,5-trichloro-2-methyl-benzene. Available from: [Link]
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REWE Group. Chlorobenzes and -toluenes. Available from: [Link]
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U.S. Environmental Protection Agency. Research and Development Health and Environmental Effects Document For Selected Chlorinated Toluenes. Available from: [Link]
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International Agency for Research on Cancer. α-Chlorinated toluenes and benzoyl chloride. In: Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71. Lyon, France: IARC; 1999. Available from: [Link]
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Chainet, F., Thomas, M., & Lemaire, E. Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent Technologies. Available from: [Link]
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Ecolink. Chlorinated Solvents Health Effects: Understanding Risks and Precautions. 2023. Available from: [Link]
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European Chlorinated Solvents Association. Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]
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FILK Freiberg Institute. Chlorinated benzenes and toluenes. Available from: [Link]
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NIST. Benzyl chloride. In: NIST Chemistry WebBook. Available from: [Link]
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American Industrial Hygiene Association. Hygienic Guide Series: Chlorodiphenyls. Toxic Docs. Available from: [Link]
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Olin Chlor Alkali. Chlorinated Solvents Product Stewardship Manual. Available from: [Link]
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European Chlorinated Solvents Association. Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]
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AFIRM Group. Chlorinated Benzenes and Toluenes. Available from: [Link]
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U.S. Environmental Protection Agency. Direct Interface GC/MS Method. Available from: [Link]
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ResearchGate. Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. Available from: [Link]
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Grokipedia. Trichlorotoluene. Available from: [Link]
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An In-Depth Technical Guide to the NMR Spectral Data of 1,3,5-Trichloro-2-(chloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trichloro-2-(chloromethyl)benzene, also known by its synonym 2,4,6-trichlorobenzyl chloride, is a halogenated aromatic compound with the chemical formula C₇H₄Cl₄. Its structure, featuring a benzene ring heavily substituted with electron-withdrawing chlorine atoms and a chloromethyl group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The precise characterization of this molecule is paramount for ensuring the purity and identity of synthetic intermediates and final products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of such organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectral data for this compound, alongside practical, field-proven protocols for sample preparation and spectral acquisition.
Predicted NMR Spectral Data
Due to the limited availability of experimentally acquired NMR spectra for this compound in publicly accessible databases, this guide presents predicted spectral data. These predictions are grounded in established principles of NMR spectroscopy and comparison with structurally related compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 4.8 - 5.0 | Singlet | 2H | -CH₂Cl (Benzylic Protons) |
| ~ 7.4 - 7.6 | Singlet | 2H | Ar-H (Aromatic Protons) |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted to show four signals, corresponding to the four chemically non-equivalent carbon atoms in the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~ 43 - 46 | -CH₂Cl (Benzylic Carbon) |
| ~ 130 - 132 | Ar-C-H |
| ~ 135 - 137 | Ar-C-Cl |
| ~ 138 - 140 | Ar-C-CH₂Cl |
Interpretation of NMR Spectra
A thorough understanding of the molecular structure allows for a confident interpretation of the predicted NMR data.
¹H NMR Spectrum Analysis
The two aromatic protons are chemically equivalent due to the symmetry of the 1,3,5-trichloro substitution pattern relative to the chloromethyl group. Consequently, they are expected to appear as a single, sharp singlet. The significant downfield shift (predicted around 7.4-7.6 ppm) is a result of the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the three chlorine substituents.[1][2]
The two benzylic protons of the chloromethyl group are also chemically equivalent and are expected to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Their chemical shift, predicted to be in the range of 4.8-5.0 ppm, is influenced by the electronegativity of the adjacent chlorine atom and the deshielding effect of the aromatic ring.[3][4]
¹³C NMR Spectrum Analysis
The four distinct signals in the predicted ¹³C NMR spectrum correspond to the benzylic carbon, the two aromatic carbons bearing hydrogen, the three aromatic carbons bearing chlorine (which are chemically equivalent), and the aromatic carbon attached to the chloromethyl group. The chemical shift of the benzylic carbon is influenced by the attached chlorine atom. The aromatic carbons are found in the typical downfield region for sp² hybridized carbons, with their specific shifts influenced by the attached substituents.
Experimental Protocols
To ensure the acquisition of high-quality NMR data, the following protocols are recommended.
Sample Preparation
-
Solvent Selection : A deuterated solvent that can dissolve the compound is essential. Chloroform-d (CDCl₃) is a common and suitable choice for non-polar to moderately polar aromatic compounds.
-
Sample Concentration : Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional) : For precise chemical shift referencing, a small amount of a reference standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.
NMR Data Acquisition
-
Instrumentation : A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion) should be used.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment.
-
Number of Scans : 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay : A delay of 1-2 seconds between scans is usually adequate.
-
Spectral Width : A spectral width of approximately 12-16 ppm is appropriate for ¹H NMR.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Number of Scans : A larger number of scans (e.g., 128 or more) will likely be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is recommended.
-
Spectral Width : A spectral width of around 200-220 ppm is standard for ¹³C NMR.
-
-
Data Processing : The acquired Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correction should be applied to obtain the final spectrum.
Visualizing the Molecular Structure and Analytical Workflow
To aid in the understanding of the NMR data and the experimental process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. The detailed interpretation, grounded in fundamental NMR principles, serves as a valuable resource for the structural verification of this important synthetic intermediate. The provided experimental protocols offer a robust framework for acquiring high-quality NMR data, ensuring accuracy and reliability in research and development settings.
References
-
California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
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Introduction: The Analytical Imperative for Polychlorinated Aromatics
An In-depth Technical Guide to the Mass Spectrometry Analysis of 1,3,5-Trichloro-2-(chloromethyl)benzene
Chlorinated aromatic hydrocarbons represent a class of compounds with significant industrial history and environmental persistence. Their analysis is critical for applications ranging from environmental monitoring and toxicological studies to quality control in chemical synthesis. This compound (C₇H₄Cl₄) is a polychlorinated, substituted toluene derivative. Its structure, featuring both aromatic and aliphatic chlorine atoms, presents a unique and illustrative case for mass spectrometry analysis. Understanding its ionization and fragmentation behavior is essential for its unambiguous identification and quantification.
This guide provides a comprehensive technical overview of the analytical approach to this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). We will delve into the foundational principles governing its fragmentation, propose a detailed fragmentation pathway, outline a robust analytical protocol, and provide the scientific rationale behind each experimental choice, empowering researchers to develop and validate their own analytical methods.
Physicochemical Characteristics and Structural Foundation
A thorough analysis begins with a fundamental understanding of the analyte's properties. These details are crucial for method development, particularly for chromatographic separation and mass spectrometric detection.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₄ | [1] |
| Average Molecular Weight | 229.92 g/mol | [1] |
| Monoisotopic Mass | 227.9070 Da | Calculated |
| CAS Number | 17293-03-7 | [1] |
| Structure | This compound | [1] |
| Physical Form | Solid or Semi-solid or liquid | [1] |
Molecular Structure Diagram
Caption: Chemical structure of this compound.
Core Principles: Mass Spectrometry of Polychlorinated Compounds
Electron Ionization (EI) is the method of choice for this class of compounds due to their volatility and the reproducible, library-searchable spectra it generates.[2] The process involves bombarding the gas-phase molecule with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).[3]
The Chlorine Isotope Pattern: A Definitive Signature
A critical aspect of analyzing chlorinated compounds is the natural isotopic abundance of chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%), approximately a 3:1 ratio.[3] This gives rise to a characteristic multi-peak cluster for any chlorine-containing ion. For a fragment with 'n' chlorine atoms, the resulting isotopic pattern will have major peaks at M, M+2, M+4, ..., M+2n. The relative intensities of these peaks are predictable and provide definitive confirmation of the number of chlorine atoms in the ion. For our target molecule with four chlorine atoms, the molecular ion region will exhibit a distinctive cluster of peaks at m/z 228, 230, 232, 234, and 236 (using nominal masses).
Predicted Electron Ionization Fragmentation Pathway
The primary fragmentation routes are driven by the relative stability of the resulting carbocations and radicals. For this compound, the C-Cl bonds on the aromatic ring are significantly stronger than the benzylic C-Cl bond and the C-C bond connecting the chloromethyl group to the ring.
Predicted Major Fragmentation Steps:
-
Molecular Ion (M⁺•) Formation: The initial ionization event produces the radical cation. The most abundant peak in this cluster will correspond to the isotopologue containing four ³⁵Cl atoms (m/z 228).
-
Loss of a Chlorine Radical (•Cl): Cleavage of a C-Cl bond is a common pathway. The loss of a chlorine atom from the aromatic ring is expected, leading to the [M-Cl]⁺ ion cluster starting at m/z 193. This fragment is stabilized by the aromatic system.
-
Alpha (α)-Cleavage: The bond between the aromatic ring and the chloromethyl group is a likely point of cleavage. This results in the formation of a highly stable trichlorobenzyl cation ([C₇H₃Cl₃]⁺, m/z 194) and a chloromethyl radical (•CH₂Cl). However, a more dominant fragmentation for benzyl halides is often the loss of the halogen from the side chain to form a benzyl-type cation.
-
Formation of the Trichlorotropylium Ion: A competing and often significant fragmentation pathway for substituted toluenes involves rearrangement to a seven-membered tropylium ring structure.[2] Loss of a chlorine radical from the molecular ion followed by rearrangement could form a stable trichlorotropylium ion ([C₇H₄Cl₃]⁺) at m/z 195.
-
Loss of the Chloromethyl Group (•CH₂Cl): Cleavage of the C-C bond can lead to the loss of the entire chloromethyl group, resulting in a trichlorophenyl cation ([C₆H₂Cl₃]⁺) with an m/z of 179.
Predicted Fragmentation Pathway Diagram
Caption: Predicted EI fragmentation pathways for this compound.
Experimental Protocol: GC-MS Analysis
This section provides a detailed, self-validating protocol for the analysis of this compound. The causality for each parameter is explained to ensure methodological robustness.
Sample Preparation
The goal is to dissolve the analyte in a volatile solvent compatible with the GC system, at a concentration suitable for detection without saturating the detector.
-
Standard Preparation: Accurately weigh ~10 mg of this compound standard.
-
Dissolution: Dissolve the standard in 10.0 mL of high-purity Hexane or Toluene to create a 1 mg/mL stock solution. Rationale: Hexane and Toluene are excellent solvents for nonpolar aromatic compounds and are highly compatible with common nonpolar GC columns.[5]
-
Working Standard: Perform a serial dilution of the stock solution with the same solvent to a final concentration of ~1-10 µg/mL. Rationale: This concentration range is typically ideal for modern GC-MS systems, providing strong signal-to-noise without causing detector saturation.
Instrumentation and Parameters
The parameters below are typical for a standard benchtop GC-MS system. They should be considered a starting point and may require optimization.
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Mode | Split/Splitless (Splitless for trace analysis) | Splitless injection ensures the entire sample volume is transferred to the column, maximizing sensitivity for low-concentration samples. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium is an inert and efficient carrier gas. A constant flow provides reproducible retention times. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | This is a robust, general-purpose nonpolar column that provides excellent separation for chlorinated aromatic compounds based on their boiling points. |
| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | The initial hold allows for sharp peak focusing. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures all components elute. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization for volatile, thermally stable compounds, producing library-searchable spectra.[2] |
| Ion Source Temp. | 230 °C | Reduces the potential for analyte condensation or degradation within the source. |
| Quadrupole Temp. | 150 °C | Maintains ion transmission efficiency and prevents contamination. |
| Electron Energy | 70 eV | The standard energy for EI, maximizing ionization and producing reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 45-350 | This range covers the expected molecular ion and all significant fragments while excluding low-mass interferences from air and solvent. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from entering and saturating the MS detector. |
GC-MS Experimental Workflow
Caption: A generalized workflow for the GC-MS analysis of volatile organic compounds.
Data Analysis and Interpretation
-
Total Ion Chromatogram (TIC): Examine the TIC to determine the retention time of the analyte peak. The peak should be sharp and symmetrical, indicating good chromatography.
-
Mass Spectrum Extraction: Extract the mass spectrum from across the apex of the analyte's chromatographic peak.
-
Molecular Ion Confirmation: Scrutinize the high-mass region of the spectrum for the characteristic isotopic cluster of a molecule containing four chlorine atoms. The pattern should match the theoretical distribution (approximate ratios 100:132:65:14:1.5 for M, M+2, M+4, M+6, M+8).
-
Fragment Ion Identification: Identify the m/z values of the major fragment ions. Compare these to the predicted fragments (e.g., m/z 193, 179). The presence of these fragments, also with their correct chlorine isotope patterns, provides definitive structural confirmation.
-
Library Matching: If available, search the spectrum against a commercial or in-house mass spectral library (e.g., NIST/EPA/NIH). While an exact match for this specific isomer may be absent, a high-quality match to other trichlorinated benzyl or toluene compounds would lend confidence to the identification.
Conclusion: A Framework for Confident Analysis
The mass spectrometric analysis of this compound is a multi-faceted process that relies on a sound understanding of chromatographic principles and the fundamental behavior of chlorinated molecules under electron ionization. By leveraging the highly diagnostic chlorine isotope patterns and predicting the logical fragmentation pathways, analysts can achieve unambiguous identification. The detailed GC-MS protocol provided herein serves as a robust starting point for method development. This analytical framework, grounded in the causality of experimental choices, ensures data of the highest scientific integrity, meeting the rigorous demands of research, development, and regulatory professionals.
References
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Harrison, A. G. (1976). Structural and energetics effects in the chemical ionization of halogen-substituted benzenes and toluenes. Canadian Journal of Chemistry, 54(22), 3439-3445. Available at: [Link]
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PubChem. (n.d.). 1,3,5-Trichloro-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-chloro-4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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NIST. (n.d.). Toluene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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LibreTexts Chemistry. (2021). Radicals and Mass Spectrometry. Retrieved from [Link]
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Doyle, M. P., Le, T. H., & Van der Heide, F. R. (2016). Inert-atmosphere electron ionization mass spectrometry. Dalton Transactions, 45(38), 15552-15556. Available at: [Link]
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NIST. (n.d.). Benzene, 1,3,5-trichloro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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A Technical Guide to the Solubility of 1,3,5-Trichloro-2-(chloromethyl)benzene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3,5-Trichloro-2-(chloromethyl)benzene (CAS No. 17293-03-7). Given the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's behavior in various organic media for applications in chemical synthesis, purification, and formulation.
Introduction and Physicochemical Profile
This compound is a polychlorinated aromatic compound with the molecular formula C₇H₄Cl₄.[1] Understanding its solubility is critical for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing stable formulations. The molecule's structure, featuring a benzene ring heavily substituted with electronegative chlorine atoms, dictates its physical and chemical properties.
Key Physicochemical Properties:
-
CAS Number: 17293-03-7[1]
-
Molecular Formula: C₇H₄Cl₄[1]
-
Appearance: Colorless to pale yellow liquid or solid[1]
-
Water Solubility: Known to have low solubility in water.[1]
The presence of four chlorine atoms on a compact aromatic framework renders the molecule electron-poor and imparts a significant degree of nonpolarity. While the C-Cl bonds are polar, the symmetrical arrangement of the three chlorine atoms on the ring (positions 1, 3, 5) partially cancels out their dipole moments, resulting in a molecule with a relatively low overall dipole moment. This structural characteristic is the primary determinant of its solubility behavior, governed by the principle of "similia similibus solvuntur" or "like dissolves like."[3][4]
Theoretical Framework and Predicted Solubility
The dissolution of a crystalline solute in a solvent is a thermodynamically driven process. It involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to form new, more favorable solute-solvent interactions.
For this compound, its nonpolar nature predicts the following solubility trends:
-
High Solubility: Expected in nonpolar or weakly polar aprotic solvents. These solvents primarily interact through London dispersion forces, which are significant for a molecule with a large, polarizable electron cloud like a chlorinated benzene ring.
-
Examples: Toluene, xylenes, benzene, hexane, cyclohexane, diethyl ether, dichloromethane.
-
-
Moderate Solubility: Expected in polar aprotic solvents. While these solvents have strong dipoles, they can also engage in dispersion interactions. The solute's lack of hydrogen bond-donating capability limits its interaction with highly polar media.
-
Examples: Acetone, ethyl acetate, tetrahydrofuran (THF).
-
-
Low to Negligible Solubility: Expected in polar protic solvents. The strong hydrogen-bonding network of solvents like water, methanol, and ethanol is difficult to disrupt without the solute offering similarly strong interactions, which this compound cannot provide.[1]
The logical relationship between solvent class and the predicted solubility of this nonpolar compound is illustrated below.
Caption: Predicted solubility based on solute-solvent interaction matching.
Quantitative Solubility Data
As of the date of this publication, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in common organic solvents. The following table is provided as a template for researchers to populate using the experimental protocol detailed in Section 4.
| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Toluene | Nonpolar Aromatic | 25 | (To be determined) | (To be determined) |
| n-Hexane | Nonpolar Aliphatic | 25 | (To be determined) | (To be determined) |
| Dichloromethane | Weakly Polar Aprotic | 25 | (To be determined) | (To be determined) |
| Acetone | Polar Aprotic | 25 | (To be determined) | (To be determined) |
| Ethyl Acetate | Polar Aprotic | 25 | (To be determined) | (To be determined) |
| Methanol | Polar Protic | 25 | (To be determined) | (To be determined) |
| Isopropanol | Polar Protic | 25 | (To be determined) | (To be determined) |
Experimental Protocol: Isothermal Equilibrium Method
To obtain reliable and reproducible solubility data, the isothermal equilibrium (or "shake-flask") method is the gold standard.[5][6] This method measures the thermodynamic equilibrium solubility, which is the concentration of a solute in a saturated solution at a specific temperature.[6]
4.1. Principle
An excess amount of the solid compound is suspended in the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. Once equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
4.2. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature incubator/shaker or water bath[5]
-
Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Autosampler vials
4.3. Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or dichloromethane).
-
Perform serial dilutions to create a set of at least five calibration standards that bracket the expected solubility range.
-
Causality: This step is crucial for establishing a linear relationship between the analytical response (e.g., HPLC peak area) and concentration, enabling accurate quantification of the unknown samples.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium. A starting point is ~50-100 mg.
-
Add a precise volume of the test solvent (e.g., 5.0 mL) to the vial.
-
Prepare each solvent-solute combination in triplicate to ensure reproducibility.[5]
-
-
Equilibration:
-
Securely cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period. A minimum of 24-48 hours is recommended to ensure equilibrium is reached.[5] A preliminary kinetic study can be run to determine the exact time required.
-
Causality: Continuous agitation in a temperature-controlled environment is essential to reach true thermodynamic equilibrium. Insufficient time will lead to an underestimation of solubility.
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter into a clean autosampler vial.
-
Causality: Filtration is a critical self-validating step. It ensures that no microscopic solid particles are transferred, which would artificially inflate the measured concentration. The first few drops of filtrate should be discarded to saturate the filter membrane and prevent adsorption losses.
-
Dilute the filtered sample with the appropriate mobile phase if the concentration is expected to be above the highest calibration standard.
-
Analyze the calibration standards and the prepared samples by HPLC-UV.
-
-
Data Calculation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the filtered samples.
-
Convert the concentration to the desired units (e.g., g/100 mL or mol/L), accounting for any dilutions.
-
4.4. Experimental Workflow Diagram
Caption: Workflow for the Isothermal Equilibrium Solubility Determination.
Conclusion
References
-
ChemBK. (2024, April 9). 1,3,5-trichloro-2-methyl-benzene. Retrieved from [Link]
-
Nouara, Z. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved from [Link]
-
Wang, Y.-L., Hu, Y.-D., Wu, L.-Y., & An, W.-Z. (2006). Predicting Aqueous Solubility of Chlorinated Hydrocarbons by the MCI Approach. International Journal of Molecular Sciences, 7(2), 47-59. Retrieved from [Link]
-
Li, G., et al. (2024). Experimental set-up for phase equilibrium solubility determination by isothermal method. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Pardeshi, A., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Journal of Pharmacy & Bioallied Sciences, 7(2), 132-139. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]
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University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
OEKO-TEX®. (2025). Restricted Substance List - OEKO-TEX® ECO PASSPORT. Retrieved from [Link]
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PubChem. (n.d.). 1,3,5-Trichloro-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
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University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
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electrophilic aromatic substitution of 1,3,5-Trichloro-2-(chloromethyl)benzene
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1,3,5-Trichloro-2-(chloromethyl)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of the electrophilic aromatic substitution (EAS) reactions of this compound. It delves into the underlying electronic effects governing the regioselectivity of these reactions, offers detailed experimental protocols for key transformations, and discusses the applications of the resulting products in medicinal chemistry and materials science.
Introduction: The Challenge of a Highly Deactivated Aromatic System
This compound is a polysubstituted aromatic compound characterized by a high degree of electronic deactivation. The presence of three strongly electron-withdrawing chlorine atoms and a moderately deactivating chloromethyl group significantly reduces the nucleophilicity of the benzene ring. This makes electrophilic aromatic substitution reactions on this substrate challenging, often requiring harsh reaction conditions and powerful electrophiles. However, the precise orientation of these substituents offers a unique opportunity for highly regioselective synthesis, yielding specific isomers that can serve as valuable building blocks in various fields, including the development of novel pharmaceuticals and functional materials. Understanding the interplay of the electronic and steric effects of the substituents is paramount to predicting and controlling the outcome of these reactions.
Theoretical Framework: Predicting Reactivity and Regioselectivity
The reactivity and regioselectivity of electrophilic aromatic substitution on this compound are dictated by the cumulative effects of its substituents.
Substituent Analysis:
-
Trichloro Groups (-Cl): The three chlorine atoms are ortho, para-directing groups. However, due to their strong inductive electron-withdrawing effect (-I) and weaker resonance electron-donating effect (+R), they are potent deactivators of the aromatic ring.
-
Chloromethyl Group (-CH₂Cl): The chloromethyl group is also deactivating due to the inductive effect of the chlorine atom. It is considered a meta-directing deactivator.
The positions on the aromatic ring are C1, C3, and C5 (bearing chlorine), C2 (bearing the chloromethyl group), and C4 and C6 (unsubstituted). The electrophilic attack will preferentially occur at the positions most activated (or least deactivated) by the array of substituents. The C4 and C6 positions are the only available sites for substitution. Due to the symmetry of the molecule, these two positions are chemically equivalent.
The directing effects of the substituents converge to strongly favor substitution at the C4 (and C6) position. The chlorine atoms at C1, C3, and C5 all ortho, para-direct this position, while the meta-directing chloromethyl group at C2 also directs the incoming electrophile to C4 and C6. This consensus of directing effects leads to a high degree of regioselectivity, which is a significant advantage in synthetic applications.
Caption: Directing effects on this compound.
Key Electrophilic Aromatic Substitution Reaction: Nitration
Nitration is a classic example of electrophilic aromatic substitution. Due to the heavily deactivated nature of the substrate, the reaction requires a potent nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is capable of attacking the electron-poor aromatic ring.
Mechanism of Nitration:
The reaction proceeds via a two-step mechanism:
-
Formation of the Sigma Complex: The nitronium ion attacks the electron-rich π system of the benzene ring at the C4/C6 position, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Deprotonation and Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 1,3,5-trichloro-2-(chloromethyl)-4-nitrobenzene.
Caption: General workflow for the nitration of the substrate.
Experimental Protocol: Synthesis of 1,3,5-Trichloro-2-(chloromethyl)-4-nitrobenzene
This protocol outlines a representative procedure for the nitration of this compound.
Safety Precautions: This reaction involves highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction can be exothermic; therefore, careful temperature control is crucial.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 229.44 | 5.0 g | 0.0218 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - |
| Fuming Nitric Acid (>90%) | 63.01 | 10 mL | - |
| Crushed Ice/Water | - | 200 g | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 5 g | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice-water bath.
-
Preparation of Nitrating Mixture: While maintaining the temperature below 10 °C, slowly add 10 mL of fuming nitric acid to the sulfuric acid with constant stirring.
-
Substrate Addition: Dissolve 5.0 g of this compound in a minimal amount of dichloromethane and add it to the dropping funnel. Add the substrate solution dropwise to the cold nitrating mixture over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. A precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 1,3,5-trichloro-2-(chloromethyl)-4-nitrobenzene.
Product Characterization
The structure and purity of the synthesized product must be confirmed using standard analytical techniques.
| Technique | Expected Observations for 1,3,5-Trichloro-2-(chloromethyl)-4-nitrobenzene |
| ¹H NMR | A singlet for the -CH₂Cl protons (around 4.8-5.0 ppm). A singlet for the remaining aromatic proton (C6-H) at a downfield chemical shift (around 7.8-8.0 ppm) due to the deshielding effects of the adjacent nitro and chloro groups. |
| ¹³C NMR | Distinct signals for the six aromatic carbons and one aliphatic carbon. The carbon bearing the nitro group (C4) will be significantly downfield. |
| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) at approximately 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-Cl stretching bands around 700-800 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the mass of the product (C₇H₃Cl₄NO₂). The isotopic pattern of the molecular ion will be characteristic of a compound containing four chlorine atoms. |
Applications in Drug Development and Chemical Synthesis
Polysubstituted aromatic compounds like 1,3,5-trichloro-2-(chloromethyl)-4-nitrobenzene are valuable intermediates in organic synthesis.
-
Pharmaceutical Scaffolds: The presence of multiple reactive sites (the chloromethyl group, the nitro group, and the aromatic ring itself) allows for diverse chemical modifications. The nitro group can be reduced to an amine, which is a common functional group in many pharmaceutical agents. The chloromethyl group is susceptible to nucleophilic substitution, enabling the introduction of various side chains.
-
Precursors to Complex Molecules: These highly functionalized benzenes can serve as starting materials for the synthesis of more complex heterocyclic compounds or other polycyclic aromatic systems.
-
Materials Science: Nitroaromatic compounds are precursors to dyes, and the high degree of halogenation can impart specific properties such as flame retardancy or altered electronic characteristics to materials.
Conclusion
The electrophilic aromatic substitution of this compound, while challenging due to the deactivated nature of the ring, offers a highly regioselective route to the synthesis of 1,3,5-trichloro-2-(chloromethyl)-4-nitrobenzene. The convergence of the directing effects of the substituents to a single available position makes this a predictable and synthetically useful transformation. The resulting product is a versatile intermediate for further chemical modifications, with potential applications in the development of new drugs and materials. Careful control of reaction conditions and adherence to safety protocols are essential for the successful and safe execution of this reaction.
References
-
Simpson, J. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(3), 1055-1061. [Link]
-
Stack Exchange. (2019). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Chemistry Stack Exchange. [Link]
-
Singh, H., et al. (1995). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Defence Science Journal, 45(2), 143-147. [Link]
-
LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 32066, 1,3,5-Trichloro-2-methylbenzene. [Link]
-
Chemchart. (n.d.). This compound. [Link]
A Researcher's Comprehensive Guide to the Safe Handling of 2,4,6-Trichlorobenzyl Chloride
This technical guide provides an in-depth framework for the safe handling, use, and disposal of 2,4,6-trichlorobenzyl chloride (TCBC) in a research and development setting. Designed for chemists, pharmacologists, and drug development professionals, this document moves beyond standard safety data sheets to offer a narrative grounded in chemical principles and field-proven best practices. Our focus is on fostering a self-validating system of safety, where understanding the "why" behind a protocol ensures its rigorous application.
Core Chemical Profile and Hazard Causality
2,4,6-Trichlorobenzyl chloride (CAS No. 4136-95-2) is a highly reactive acylating agent, frequently employed in organic synthesis, notably in the Yamaguchi esterification for creating esters and macrolactones.[1][2] Its utility is derived from its electrophilic nature, which also dictates its primary hazards.[3]
The core hazard of TCBC stems from its reactivity with nucleophiles, particularly water. Like other acyl chlorides, it readily hydrolyzes upon contact with moisture—including humidity in the air or on biological tissues—to form hydrochloric acid (HCl). This reaction is the direct cause of its corrosive properties.[4]
Hazard Statement: H314 - Causes severe skin burns and eye damage.[1][5][6][7]
Understanding this mechanism is critical: the immediate and severe burns caused by TCBC are chemical in nature, resulting from the in-situ generation of a strong acid. This necessitates immediate and thorough decontamination to mitigate tissue damage.
Key Physicochemical & Hazard Data
| Property | Value | Source |
| CAS Number | 4136-95-2 | [5] |
| Molecular Formula | C₇H₂Cl₄O | [3] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Boiling Point | 107-108 °C at 6 mmHg | |
| Density | 1.561 g/mL at 25 °C | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| GHS Pictograms | GHS05 (Corrosive) | [2] |
| Signal Word | Danger | [2][6] |
| Primary Hazards | Corrosive, Reacts with water | [2][4] |
The Hierarchy of Controls: A Proactive Safety Framework
A robust safety culture prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE). The following hierarchy should be applied when working with TCBC.
Caption: Hierarchy of controls for mitigating exposure to TCBC.
Engineering Controls (Primary Barrier)
-
Chemical Fume Hood: All manipulations of TCBC, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to minimize inhalation of corrosive vapors.[4]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[5][8]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[9] All personnel should know their location and how to operate them.
Administrative Controls (Procedural Safety)
-
Designated Areas: Establish a designated area within the lab specifically for working with TCBC. This area should be clearly marked.[10]
-
Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs for all procedures involving TCBC must be written and approved. All personnel must be trained on these SOPs before beginning work.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where TCBC is handled.[5][8] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][8][11] Contaminated work clothing should be laundered separately from personal clothing.[5][8]
Personal Protective Equipment (PPE) (Final Barrier)
PPE is not a substitute for robust engineering and administrative controls but is essential as the final layer of protection.
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles and a full-face shield (minimum 8 inches).[5][11] Contact lenses should be avoided as they can absorb and concentrate irritants.[5]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of exposure above established limits or if engineering controls are not sufficient, an approved respirator (e.g., type ABEK EN14387 filter) must be worn.
Step-by-Step Experimental Protocols
The following protocols are designed as a template. They must be adapted to your specific experimental needs and incorporated into a formal, site-approved SOP.
Protocol: Weighing and Preparing a TCBC Solution
-
Preparation:
-
Don all required PPE (safety goggles, face shield, lab coat, chemical-resistant gloves).
-
Ensure the chemical fume hood sash is at the appropriate height and the airflow is verified.
-
Place an analytical balance inside the fume hood.
-
Assemble all necessary equipment (spatula, weighing paper/boat, reaction vessel, solvent, etc.) inside the fume hood to minimize movement in and out of the controlled area.
-
-
Aliquotting TCBC:
-
Open the TCBC container inside the fume hood. Keep the opening pointed away from your breathing zone.
-
Carefully transfer the required amount of liquid TCBC to a tared, sealed container (e.g., a vial with a septum cap) using a syringe or pipette.
-
Clean any minor drips on the container exterior with a cloth lightly dampened with an inert solvent before removing it from the balance.
-
-
Container Management:
-
Dissolution:
-
In the fume hood, add the solvent to your reaction vessel first.
-
Slowly add the aliquotted TCBC to the solvent. WARNING: To avoid a violent reaction, always add the material to the solvent, never the other way around, especially with protic solvents where a reaction may occur.[5]
-
-
Post-Procedure:
-
Dispose of contaminated weighing paper, pipette tips, etc., in a designated hazardous waste container.
-
Wipe down the balance and the fume hood work surface.
-
Remove PPE in the correct order and wash hands thoroughly.
-
Storage and Incompatibility
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[5][8] The storage area should be secured and accessible only to authorized personnel.[6]
-
Containers: Keep containers tightly sealed to prevent contact with moisture.[5][8] Store in the original, corrosion-resistant container.[1][7] Do not use aluminum or galvanized containers.[5] Regularly inspect containers for leaks or damage.[5][8]
-
Incompatibilities: Store separately from:
Emergency Response Protocols
Immediate and correct action is vital in any emergency involving TCBC.
Caption: Decision workflow for TCBC emergency response.
First Aid Measures
-
Eye Contact: Immediately hold eyelids apart and flush the eye continuously with large amounts of running water for at least 15 minutes.[5][6] Removal of contact lenses should only be done by skilled personnel.[5] Seek immediate medical attention, preferably from an ophthalmologist.
-
Skin Contact: Immediately flush the affected area with large amounts of water, using a safety shower if available.[5] Quickly remove all contaminated clothing and footwear.[5] Continue flushing with water until advised to stop by a poison information center or medical professional.[5] Transport to a hospital or doctor without delay.[5]
-
Inhalation: Remove the person from the contaminated area to fresh air.[5][6] Lay the patient down and keep them warm and rested.[5] If breathing has stopped, provide artificial respiration.[6][13] Seek immediate medical attention.[6]
-
Ingestion: Rinse the mouth with water.[5][6] Do NOT induce vomiting.[5][6] Ingestion of a corrosive material can cause severe damage and perforation of the esophagus and stomach.[6] Call a physician or poison control center immediately.[6]
Spill and Leak Procedures
-
Evacuate: Evacuate all non-essential personnel from the area.[9]
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.[9]
-
Contain: For minor spills, contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[5][8]
-
Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5][8]
-
Decontaminate: Clean the spill area. Decontaminate empty containers with a 5% aqueous sodium hydroxide or soda ash solution, followed by water.[5]
-
Report: Report the incident to your institution's environmental health and safety department.
Firefighting Measures
-
Hazards: TCBC is combustible and may emit acrid smoke and corrosive fumes (e.g., hydrogen chloride, carbon monoxide) upon combustion.[5][8] Heating may cause containers to rupture violently.[5][8]
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, foam, or a water spray (for large fires only).[5][10]
-
Protective Actions: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[14] Use a water spray to keep fire-exposed containers cool.[10]
Waste Disposal
All TCBC waste is considered hazardous.
-
Product/Residue: Collect all waste material in a designated, labeled, and sealed container.
-
Disposal Route: Disposal must be handled through an authorized hazardous waste collection service in accordance with all local, state, and federal regulations.[5][6] Treatment may involve neutralization with soda ash followed by incineration in a licensed facility.[5]
-
Empty Containers: Decontaminate empty containers as described in the spill cleanup section before disposal.[5]
References
- 2,4,6-Trichlorobenzoyl chloride Safety Data Sheet. (2022, September 16). Apollo Scientific.
- 2-Chlorobenzyl chloride Safety D
- 2,4,6-Trichlorobenzoyl chloride Safety D
- Benzyl Chloride. CDC Stacks.
- Benzyl Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- 2,4,6-Trichlorobenzoyl Chloride. TCI Chemicals.
- Benzyl-Chloride - Safety D
- Benzyl Chloride Chemical Overview. SafeRack.
- First Aid Procedures for Chemical Hazards. NIOSH | CDC.
- 2,4,6-Trichlorobenzoyl chloride 97 4136-95-2. Sigma-Aldrich.
- 2,4,6-Trichlorobenzoyl Chloride. ChemScene.
- 2,4,6-Trichloroanisole Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
- Safety and Handling of 2,4,6-Trimethylbenzoyl Chloride in Laboratory Settings. NINGBO INNO PHARMCHEM CO.,LTD.
- Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.
- What to do in a chemical emergency. (2024, October 10). GOV.UK.
- Emergency Procedures for Incidents Involving Chemicals. Research Safety.
- 2,4,6-Trifluorobenzoyl chloride Safety D
- 2-Chlorobenzyl chloride Safety Data Sheet. (2025, May 1). Fisher Scientific.
- 2,4,6-Trichlorobenzoyl chloride. PubChem.
- 2,4,6-Trichlorobenzoyl Chloride. Tokyo Chemical Industry (India) Pvt. Ltd..
- 1,2,4-Trichlorobenzene Hazard Summary. NJ.gov.
- 1,2,4-trichlorobenzene - health-based maximum contaminant level support document. NJ.gov.
- CAS 4136-95-2: 2,4,6-Trichlorobenzoyl chloride. CymitQuimica.
- 2,4,6-Trichlorobenzoyl chloride. Wikipedia.
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Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 1,3,5-Trichloro-2-(chloromethyl)benzene
Introduction: Unlocking the Synthetic Potential of a Versatile Benzyl Halide
1,3,5-Trichloro-2-(chloromethyl)benzene, also known as 2,4,6-trichlorobenzyl chloride, is a valuable electrophilic building block in organic synthesis. Its utility stems from the reactive chloromethyl group situated on a highly electron-deficient benzene ring. This unique electronic environment dictates its reactivity in nucleophilic substitution reactions, making it a key intermediate for introducing the 2,4,6-trichlorobenzyl moiety into a diverse range of molecules, including potential pharmaceutical candidates and materials science precursors.
The benzylic carbon of this compound is the primary site for nucleophilic attack. The three chlorine atoms on the aromatic ring exert a strong electron-withdrawing inductive effect, which influences the reaction mechanism and rate. This guide provides an in-depth exploration of the principles governing nucleophilic substitution at this benzylic position and offers detailed, field-proven protocols for its reaction with common oxygen, nitrogen, and sulfur nucleophiles.
Core Principles: Mechanistic Considerations and Experimental Design
The nucleophilic substitution reactions of this compound at the benzylic carbon can proceed through either an S(_N)1 or S(_N)2 mechanism. The operative pathway is determined by the nature of the nucleophile, the solvent, and the reaction temperature.
S(_N)2 Pathway: This is a bimolecular, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This pathway is favored by:
-
Strong, unhindered nucleophiles: Potent nucleophiles are required to efficiently attack the electrophilic carbon.
-
Aprotic polar solvents: Solvents like dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal as they can solvate the cation but do not solvate the nucleophile as strongly as protic solvents, thus enhancing its nucleophilicity.[1]
-
Lower temperatures: To minimize competing elimination reactions and potential S(_N)1 pathways.
S(_N)1 Pathway: This is a two-step, unimolecular process involving the formation of a carbocation intermediate after the departure of the leaving group, followed by a rapid attack from the nucleophile. While primary benzylic halides typically favor the S(_N)2 pathway, the S(_N)1 mechanism can become competitive under certain conditions:
-
Weak nucleophiles and polar protic solvents: Solvents like ethanol or water can stabilize the carbocation intermediate through solvation.
-
Higher temperatures: Increased thermal energy can promote the initial C-Cl bond cleavage.
The electron-withdrawing nature of the trichlorinated ring disfavors the formation of a positive charge at the benzylic position, thus generally favoring the S(_N)2 mechanism. However, the resonance stabilization of the potential benzylic carbocation can still allow for S(_N)1 reactivity under forcing conditions.
Diagram: General Mechanism of Nucleophilic Substitution
Caption: General nucleophilic substitution at the benzylic position.
Application Protocols
The following protocols are designed to be robust and reproducible. They include considerations for reaction setup, monitoring, workup, and purification, constituting a self-validating experimental design.
Protocol 1: Synthesis of 2,4,6-Trichlorobenzyl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers from an alkoxide and an alkyl halide.[2][3] In this protocol, an alcohol is deprotonated with a suitable base to form a nucleophilic alkoxide, which then displaces the chloride from this compound.
Reaction Scheme:
Ar-CH(_2)Cl + R-OH (\xrightarrow{\text{Base}}) Ar-CH(_2)-O-R + Base·HCl
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF or THF, approx. 0.5 M).
-
Formation of the Alkoxide: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Nucleophilic Substitution: Dissolve this compound (1.05 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the alkoxide solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) until the starting benzyl chloride is consumed.
-
Work-up: Cool the reaction to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[4]
| Parameter | Value/Condition | Causality/Justification |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the alcohol.[1] |
| Solvent | DMF or THF (anhydrous) | Aprotic polar solvents that facilitate the S(_N)2 reaction.[1] |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions. |
| Monitoring | TLC (e.g., 9:1 Hexanes:Ethyl Acetate) | Allows for the visualization of the consumption of the starting material and the formation of the product. |
Protocol 2: Synthesis of N-(2,4,6-Trichlorobenzyl)amines via N-Alkylation
The direct alkylation of primary and secondary amines with benzyl halides is a fundamental method for the synthesis of more substituted amines.[5][6] A non-nucleophilic base is typically added to scavenge the HCl generated during the reaction.
Reaction Scheme:
Ar-CH(_2)Cl + R(_1)R(_2)NH (\xrightarrow{\text{Base}}) Ar-CH(_2)-NR(_1)R(_2) + Base·HCl
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary or secondary amine (1.0 eq.) and a suitable base (e.g., potassium carbonate or triethylamine, 1.5 eq.) in a polar aprotic solvent like acetonitrile or DMF (approx. 0.5 M).[7]
-
Addition of Electrophile: Add a solution of this compound (1.1 eq.) in the same solvent to the stirred amine solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (for acetonitrile) or a suitable temperature (e.g., 80 °C for DMF) and stir for 2-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off and wash with the reaction solvent. Transfer the filtrate to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[8]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by acid-base extraction for basic amine products.[9][10]
| Parameter | Value/Condition | Causality/Justification |
| Base | K(_2)CO(_3) or Et(_3)N | Scavenges the HCl produced, preventing the protonation and deactivation of the amine nucleophile.[7] |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents that are suitable for S(_N)2 reactions. |
| Temperature | Reflux (MeCN) or 80 °C (DMF) | Accelerates the rate of reaction. |
| Monitoring | TLC or LC-MS | Provides a reliable method to track the reaction's progress. |
Protocol 3: Synthesis of 2,4,6-Trichlorobenzyl Thioethers
Thioethers are readily synthesized by the reaction of a thiol with an alkyl halide in the presence of a base. Thiols are excellent nucleophiles, and their corresponding thiolates are even more potent, leading to efficient S(_N)2 reactions.[11]
Reaction Scheme:
Ar-CH(_2)Cl + R-SH (\xrightarrow{\text{Base}}) Ar-CH(_2)-S-R + Base·HCl
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve the thiol (1.0 eq.) in a suitable solvent such as ethanol, methanol, or DMF (approx. 0.5 M) in a round-bottom flask with a magnetic stir bar.
-
Formation of Thiolate: Add a base such as sodium hydroxide (NaOH, 1.1 eq., as a solution or solid) or triethylamine (Et(_3)N, 1.2 eq.) to the thiol solution and stir at room temperature for 15-30 minutes to generate the thiolate anion.
-
Nucleophilic Substitution: Add a solution of this compound (1.05 eq.) in the same solvent to the thiolate solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 1-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude thioether can be purified by flash column chromatography on silica gel.
| Parameter | Value/Condition | Causality/Justification |
| Base | NaOH or Et(_3)N | Deprotonates the thiol to form the more nucleophilic thiolate. |
| Solvent | Ethanol, Methanol, or DMF | Solvents that can accommodate both the ionic and organic reactants. |
| Temperature | Room Temperature to 60 °C | Thiolates are highly reactive, often allowing for milder reaction conditions. |
| Monitoring | TLC | A quick and effective method to determine reaction completion. |
Workflow Visualization
Caption: Synthetic pathways from this compound.
Safety and Handling
This compound is a lachrymator and a potential carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Care should be taken to avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This compound is a versatile reagent for the synthesis of a variety of substituted aromatic compounds. The protocols provided herein offer a robust starting point for researchers and drug development professionals to explore its utility in their synthetic endeavors. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, a wide array of ethers, amines, and thioethers can be prepared in a predictable and efficient manner.
References
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Arkat USA. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. ARKIVOC, 2010(ix), 216-228.
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A Green and Highly Efficient Alkylation of Thiols in Water. J. Iran. Chem. Soc., Vol. 6, No. 4, December 2009, pp. 749-753.
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Chemistry Steps. Williamson Ether Synthesis.
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J&K Scientific LLC. (2025). Williamson Ether Synthesis.
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Brainly. (2023). Choose equations describing two different ways in which benzyl ethyl ether could be prepared by a Williamson ether synthesis.
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A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Defence Science Journal, Vol. 54, No. 4, October 2004, pp. 463-469.
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
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Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis.
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Supporting Information.
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ACS Sustainable Chemistry & Engineering. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
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Filo. (2025). The reaction of m-chloronitrobenzene with sodium methoxide is much slower.
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Google Patents. US3110712A - Method for removing thiol-contaminants from thioether solutions.
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Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as....
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BenchChem. An In-depth Technical Guide to the Reactivity of 1-Chloro-2-(dichloromethyl)benzene with Nucleophiles.
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Reaction between chlorobenzene and sodium methoxide to produce anisole.
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YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
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Organic Syntheses. N-benzyl-2,2,2-trifluoro-1-methoxy-N-((trimethylsilyl)methyl)ethan-1-amine.
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PMC - NIH. Benzyl thioether formation merging copper catalysis.
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Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
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Organic Syntheses. (2023). Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers.
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Application Notes & Protocols: Strategic N-Alkylation of Primary Amines with 1,3,5-Trichloro-2-(chloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the reaction of 1,3,5-trichloro-2-(chloromethyl)benzene with primary amines. This reaction is a fundamental nucleophilic substitution that yields N-substituted 2-(aminomethyl)-1,3,5-trichlorobenzene derivatives, which are valuable scaffolds in medicinal chemistry and materials science. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss strategies for optimizing reaction outcomes, and explore the applications of the resulting products. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot the methodology effectively.
Scientific Principles and Mechanistic Insights
The reaction between this compound and a primary amine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] The benzylic carbon of the chloromethyl group is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom, making it susceptible to attack by a nucleophile.
Key Mechanistic Steps:
-
Nucleophilic Attack: The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. It attacks the electrophilic benzylic carbon.
-
Transition State: A transient, high-energy transition state is formed where a new C-N bond is partially formed, and the C-Cl bond is partially broken.
-
Displacement: The chloride ion is displaced as a leaving group, and the new C-N bond is fully formed, resulting in a protonated secondary amine (an ammonium salt).
-
Deprotonation: A base, either a second equivalent of the primary amine or an added non-nucleophilic base, removes a proton from the nitrogen atom to yield the final, neutral secondary amine product and the hydrochloride salt of the base.[2]
Caption: SN2 reaction mechanism for N-alkylation.
Controlling Over-Alkylation: A Critical Challenge
The most significant side reaction is over-alkylation.[3] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine and, subsequently, a quaternary ammonium salt.
Strategies for Mitigation:
-
Stoichiometry: Using a large excess of the primary amine (typically 3-10 equivalents) ensures that the benzylic chloride is more likely to encounter a primary amine molecule than the newly formed secondary amine product.
-
Slow Addition: Adding the this compound solution dropwise to the amine solution maintains a low instantaneous concentration of the electrophile, further favoring the reaction with the more abundant primary amine.
-
Use of a Non-nucleophilic Base: Incorporating a base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) can neutralize the HCl byproduct without competing in the primary reaction. This is particularly useful when the primary amine is valuable or sterically hindered.
Caption: Competing reaction pathways: mono- vs. di-alkylation.
Detailed Experimental Protocol
This protocol describes a general procedure for the mono-N-alkylation of a primary amine. Researchers should optimize stoichiometry and reaction time based on the specific amine used.
Materials and Reagents
-
Substrate: this compound
-
Nucleophile: Primary amine of choice (e.g., benzylamine, propylamine)
-
Base (optional but recommended): Anhydrous potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[4]
-
Solvent: Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Workup: Deionized water, Brine (saturated NaCl solution), Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
TLC: Silica gel plates, appropriate eluent system (e.g., Hexane:EtOAc)
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser and heating mantle (or oil bath)
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the primary amine (3.0 eq.) and anhydrous potassium carbonate (1.5 eq.). Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the limiting reagent).
-
Substrate Addition: Dissolve this compound (1.0 eq., the limiting reagent) in a minimal amount of anhydrous acetonitrile in a separate flask. Transfer this solution to a dropping funnel.
-
Reaction Execution: Add the substrate solution from the dropping funnel to the stirred amine suspension dropwise over 30-60 minutes at room temperature. Rationale: Slow addition is crucial to minimize over-alkylation.
-
Heating and Monitoring: After the addition is complete, heat the reaction mixture to 60-80 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting benzylic chloride is consumed.
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate (or DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x). Rationale: This removes any remaining inorganic salts and water-soluble components.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., 0% to 20% ethyl acetate in hexanes) to isolate the pure secondary amine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General experimental workflow for N-alkylation.
Process Optimization and Troubleshooting
The success of this reaction hinges on carefully controlling the parameters to favor mono-alkylation.
| Parameter | Recommended Condition | Rationale & Impact on Outcome |
| Amine Stoichiometry | 3 - 10 equivalents | High excess favors mono-alkylation. A lower ratio increases the probability of the product reacting again, leading to over-alkylation. |
| Solvent | Aprotic Polar (Acetonitrile, DMF) | Solubilizes reagents effectively without significantly solvating and deactivating the amine nucleophile. |
| Base | K₂CO₃, NaHCO₃, DIPEA | A non-nucleophilic base is required to neutralize the HCl byproduct. Using excess primary amine as the base is also a valid strategy. |
| Temperature | Room Temp to 80 °C | Higher temperatures increase the reaction rate but may also promote side reactions. Start at a lower temperature and increase if the reaction is too slow. |
| Concentration | 0.1 - 0.5 M | Higher concentrations can speed up the reaction but may require more efficient heat management. Very low concentrations can make the bimolecular reaction impractically slow. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive amine (e.g., hydrochloride salt).2. Insufficient temperature.3. Low-quality or wet solvent. | 1. Add an extra equivalent of base or use the free-base amine.2. Gradually increase the reaction temperature.3. Use freshly dried, anhydrous solvents. |
| Significant Over-alkylation | 1. Stoichiometry of amine is too low.2. Substrate was added too quickly.3. Reaction temperature is too high. | 1. Increase the excess of primary amine to >5 equivalents.2. Ensure slow, dropwise addition of the benzylic chloride.3. Run the reaction at a lower temperature for a longer period. |
| Complex Mixture of Products | 1. Degradation of starting material or product.2. Amine is reacting with the solvent (e.g., DMF at high temp). | 1. Lower the reaction temperature.2. Switch to a more inert solvent like acetonitrile or THF. |
Applications in Research & Drug Development
The N-substituted 1,3,5-trichloro-2-(aminomethyl)benzene scaffold is a valuable building block for creating diverse molecular libraries. The trichlorinated phenyl ring provides a rigid, lipophilic core that can be further functionalized, while the secondary amine offers a key site for introducing varied pharmacophores.
-
Antimalarial Agents: Polysubstituted aromatic compounds, including those with multiple aminomethyl side chains, have been investigated as potential G-quadruplex stabilizing agents to target the telomeres of Plasmodium falciparum.[5][6][7] The core structure synthesized here is a direct precursor to more complex molecules with potential antiprotozoal activity.
-
Anticancer & Anti-inflammatory Agents: The 1,3,5-triazine scaffold, which shares structural similarities in its substitution pattern, is a well-known "privileged structure" in medicinal chemistry, with derivatives showing anticancer and anti-inflammatory properties.[8] The aminobenzene core can be used to develop compounds that mimic these successful motifs.
-
Materials Science: Polyamines derived from substituted benzene cores can serve as ligands for metal catalysts, building blocks for dendrimers, or components in supramolecular assemblies.
Safety Precautions
-
This compound: This compound is a potential irritant and lachrymator. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Primary Amines: Many primary amines are corrosive and have strong odors. Handle with care in a fume hood.
-
Solvents: Acetonitrile and DMF are flammable and toxic. Avoid inhalation and skin contact.
-
General: Always review the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.
References
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Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. (2019-06-05). Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. Available from: [Link]
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Kráľová, K., et al. Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. Molecules, 26(11), 3189. (2021). Available from: [Link]
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Albenque-Rubio, S., et al. Design, Synthesis of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenoxy)methyl]benzene derivatives and Evaluation of their Antimalarial Activity. Proceedings, 82(1), 10. (2022). Available from: [Link]
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Guillon, J., et al. Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold. Molecules, 27(13), 4192. (2022). Available from: [Link]
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1,3,5-Trichloro-2-(chloromethyl)benzene as an alkylating agent for heterocycles
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1,3,5-trichloro-2-(chloromethyl)benzene as a potent alkylating agent for the synthesis of novel heterocyclic compounds.
Introduction: The Strategic Utility of this compound
In the landscape of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Alkylated heterocycles, in particular, are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[1] this compound, also known as 2,4,6-trichlorobenzyl chloride, emerges as a valuable and highly reactive electrophile for this purpose.[2] Its utility stems from the convergence of two key structural features: a reactive benzylic chloride and a sterically hindered, electron-deficient aromatic ring.
The chloromethyl group serves as a potent electrophilic site, readily participating in nucleophilic substitution reactions. The flanking trichloro-substituted benzene ring imparts significant steric bulk and unique electronic properties, which can be strategically exploited to modulate the biological activity and physicochemical properties of the target heterocyclic compounds. This guide provides a comprehensive overview of the reagent's properties, reaction mechanisms, and detailed protocols for its application in heterocyclic chemistry.
Chemical & Physical Properties
| Property | Value | Source |
| CAS Number | 17293-03-7 | [2][3] |
| Molecular Formula | C₇H₄Cl₄ | [2][4] |
| Molecular Weight | 229.9 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | 123-126 °C (at 8 Torr) | [3] |
| Solubility | Low solubility in water; soluble in organic solvents | [2] |
Part 1: The Mechanism of Alkylation: A Tale of Nucleophilicity and Regiochemistry
The alkylation of a heterocycle by this compound is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. The success and selectivity of this reaction are governed by the interplay between the nucleophilicity of the heterocycle, the choice of base and solvent, and the inherent steric and electronic factors of the substrates.
The Sₙ2 Pathway: Causality and Control
-
Deprotonation: Most neutral nitrogen heterocycles (e.g., imidazoles, triazoles, indazoles) require deprotonation by a base to enhance their nucleophilicity. The resulting anion is a far more potent nucleophile. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) are effective for complete deprotonation, while milder bases like potassium carbonate (K₂CO₃) are often sufficient and easier to handle.[6][7]
-
Nucleophilic Attack: The anionic heterocycle attacks the electrophilic methylene carbon (the carbon of the -CH₂Cl group). This attack occurs from the backside relative to the leaving group (the chloride ion), leading to an inversion of stereochemistry if the carbon were chiral.
-
Displacement: Simultaneously with the attack, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group.
The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN). These solvents are adept at solvating the cation of the base (e.g., Na⁺ or K⁺), leaving the heterocyclic anion more "naked" and reactive, thereby accelerating the Sₙ2 reaction rate.
Regioselectivity in Asymmetric Heterocycles
For heterocycles with multiple potential nucleophilic sites, such as indazole or 1,2,4-triazole, the site of alkylation (regioselectivity) is a crucial consideration.[7] The outcome is influenced by:
-
Steric Hindrance: The bulky 2,4,6-trichlorobenzyl group will preferentially attack the less sterically hindered nitrogen atom.
-
Electronic Effects: The thermodynamic stability of the final product often dictates the major regioisomer. For indazoles, alkylation at the N-1 position is often the thermodynamically favored product.[7]
-
Reaction Conditions: The choice of base and solvent can subtly influence the ratio of N-1 to N-2 alkylated products.[7]
Caption: General mechanism for heterocycle alkylation.
Part 2: Field-Proven Experimental Protocols
The following protocols provide robust, step-by-step methodologies for the N-alkylation of common heterocyclic scaffolds using this compound. These protocols are designed to be self-validating through integrated reaction monitoring and purification steps.
Safety First: Handling this compound This compound is an irritant and should be handled with care.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[9][10]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[8]
-
Disposal: Dispose of waste in a designated, approved waste container.[9]
Caption: General experimental workflow for alkylation.
Protocol 1: N-Alkylation of Imidazole
This protocol details the synthesis of 1-(2,4,6-trichlorobenzyl)-1H-imidazole, a common building block.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| Imidazole | 68.08 | 0.68 g | 10.0 |
| Sodium Hydride (60% in oil) | 24.00 | 0.44 g | 11.0 |
| This compound | 229.92 | 2.30 g | 10.0 |
| Anhydrous DMF | - | 50 mL | - |
| Diethyl Ether | - | ~200 mL | - |
| Saturated aq. NH₄Cl | - | ~50 mL | - |
| Brine | - | ~50 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a dry 250 mL round-bottom flask under an argon atmosphere, add imidazole (0.68 g, 10.0 mmol) and anhydrous DMF (50 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Dissolve this compound (2.30 g, 10.0 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C. Transfer the mixture to a separatory funnel and add water (100 mL) and diethyl ether (100 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Regioselective N-Alkylation of 3-Methyl-1H-1,2,4-triazole
This protocol illustrates the alkylation of a triazole, where regioselectivity is a key consideration. The major product is typically the N-1 isomer due to electronic factors.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 3-Methyl-1H-1,2,4-triazole | 83.09 | 0.415 g | 5.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.04 g | 7.5 |
| This compound | 229.92 | 1.15 g | 5.0 |
| Anhydrous Acetonitrile (MeCN) | - | 30 mL | - |
| Ethyl Acetate | - | ~150 mL | - |
| Water | - | ~100 mL | - |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask, combine 3-methyl-1H-1,2,4-triazole (0.415 g, 5.0 mmol), potassium carbonate (1.04 g, 7.5 mmol), and anhydrous acetonitrile (30 mL).
-
Addition of Electrophile: Add a solution of this compound (1.15 g, 5.0 mmol) in acetonitrile (10 mL) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (approx. 82 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.
-
Workup: After cooling to room temperature, filter off the solid potassium carbonate and wash the filter cake with ethyl acetate.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography to separate the regioisomers and obtain the desired product.
Part 3: Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Incomplete deprotonation. 2. Inactive alkylating agent. 3. Low reaction temperature. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure anhydrous conditions. 2. Check the purity of the alkylating agent. 3. Increase the reaction temperature or reaction time. |
| Formation of Multiple Products | 1. Alkylation at multiple sites (low regioselectivity). 2. Side reactions or decomposition. | 1. Screen different solvents and bases to optimize regioselectivity. Lowering the temperature may help. 2. Ensure an inert atmosphere; check for stability of starting materials under the reaction conditions. |
| Difficult Purification | 1. Products and starting materials have similar polarity. 2. Formation of inseparable regioisomers. | 1. Use a different eluent system for column chromatography or consider preparative HPLC. 2. If isomers are inseparable, modify the synthetic strategy to favor one isomer or use a pre-functionalized heterocycle. |
Conclusion
This compound is a versatile and powerful reagent for the synthesis of sterically demanding N-alkylated heterocycles. Its high reactivity, coupled with the unique steric and electronic profile it imparts, makes it a valuable tool for drug discovery and materials science professionals. By understanding the underlying Sₙ2 mechanism and carefully controlling reaction parameters such as base, solvent, and temperature, researchers can effectively leverage this reagent to construct complex molecular architectures with high efficiency and control. The protocols and insights provided herein serve as a robust foundation for the successful application of this important synthetic building block.
References
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ChemBK. (2024, April 9). 1,3,5-trichloro-2-methyl-benzene. Retrieved from ChemBK website: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from Organic Chemistry Portal website: [Link]
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ResearchGate. (2024, April). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved from ResearchGate website: [Link]
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CPAChem. (2024, January 11). Safety data sheet. Retrieved from CPAChem website: [Link]
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ACS Publications. (2024, June 19). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Retrieved from ACS Publications website: [Link]
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Chinese Journal of Applied Chemistry. (n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Retrieved from Chinese Journal of Applied Chemistry website: [Link]
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PubMed Central. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from PubMed Central website: [Link]
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PubChem. (n.d.). 1,3,5-Trichloro-2-(trichloromethyl)benzene. Retrieved from PubChem website: [Link]
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PubChem. (n.d.). 1,3,5-Trichloro-2-methylbenzene. Retrieved from PubChem website: [Link]
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PubChem. (n.d.). 1,3,5-Trichloro-2,4,6-trimethylbenzene. Retrieved from PubChem website: [Link]
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PubChem. (n.d.). 1,3,5-Trichlorobenzene. Retrieved from PubChem website: [Link]
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ResearchGate. (2021, February 24). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Retrieved from ResearchGate website: [Link]
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PubMed. (2008, January 11). 1,3,5-Trichloro-2-methoxy-benzene. Retrieved from PubMed website: [Link]
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ResearchGate. (2006, August 14). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Retrieved from ResearchGate website: [Link]
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PubMed Central. (2024, September 30). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. Retrieved from PubMed Central website: [Link]
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Application Notes & Protocols: 1,3,5-Trichloro-2-(chloromethyl)benzene as a Versatile Precursor for Bioactive Compound Synthesis
Introduction: The Strategic Role of the 2,4,6-Trichlorobenzyl Moiety
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. 1,3,5-Trichloro-2-(chloromethyl)benzene, also known by its synonym 2,4,6-trichlorobenzyl chloride, is a highly reactive aromatic building block. Its utility stems from the presence of a benzylic chloride, which is an excellent electrophile for forging new carbon-heteroatom bonds, and a sterically hindered, electron-deficient trichlorinated phenyl ring.
The dense chlorine substitution pattern serves multiple strategic purposes in drug design. It can enhance the lipophilicity of a molecule, potentially improving its ability to cross cellular membranes. Furthermore, the chlorine atoms can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. This guide provides detailed protocols for two distinct applications of this versatile reagent: first, as a precursor for novel antifungal agents by synthesizing a key imidazole intermediate, and second, for the direct evaluation of its intrinsic cytotoxic properties against cancer cell lines.
Physicochemical Properties and Reactivity
This compound is a solid or semi-solid compound at room temperature. The key to its utility is the reactivity of the chloromethyl group, which readily participates in nucleophilic substitution (SN2) reactions with a wide range of nucleophiles, including amines, imidazoles, alcohols, and thiols.
| Property | Value |
| CAS Number | 17293-03-7 |
| Molecular Formula | C₇H₄Cl₄ |
| Molecular Weight | 229.92 g/mol |
| Synonyms | 2,4,6-Trichlorobenzyl chloride |
| Appearance | Solid, semi-solid, or liquid |
| Reactivity | Highly reactive benzylic chloride, susceptible to SN2 reactions |
Application 1: Synthesis of a Precursor for Novel Azole Antifungal Agents
Causality and Rationale: The imidazole ring is a core structural motif in many successful antifungal drugs, such as Miconazole and Clotrimazole. A common strategy in medicinal chemistry is to synthesize novel analogues of established drugs to overcome microbial resistance or improve the pharmacological profile. By replacing the dichlorinated benzyl group found in many existing antifungals with a trichlorinated moiety, researchers can explore new structure-activity relationships. This protocol details the N-alkylation of imidazole with this compound, a foundational step in creating such novel analogues.[1][2]
The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is critical.[1] NaH efficiently and irreversibly deprotonates imidazole to form the highly nucleophilic imidazolide anion. THF is an ideal solvent as it is inert to the strong base and effectively solvates the reactants.
Experimental Protocol: Synthesis of 1-(2,4,6-Trichlorobenzyl)-1H-imidazole
Materials:
-
Imidazole
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents, 60% dispersion) to a dry, three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Carefully wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, decant the hexanes, and add anhydrous THF to the flask to create a suspension.
-
Imidazole Addition: Cool the suspension to 0°C in an ice bath. Add a solution of imidazole (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.
-
Activation: Allow the mixture to stir at 0°C for 30 minutes, during which time hydrogen gas will evolve as the imidazolide anion is formed.
-
Alkylation: Add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the imidazole starting material and the appearance of a new, higher Rf spot indicates product formation.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of water at 0°C. Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1-(2,4,6-Trichlorobenzyl)-1H-imidazole.
Workflow for Azole Precursor Synthesis
Caption: General workflow for determining the IC₅₀ value using an MTT assay.
Safety and Handling Precautions
This compound is a reactive alkylating agent and should be handled with extreme care in a well-ventilated fume hood. It is expected to be a lachrymator and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.
References
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LookChem. (n.d.). Cas 4136-95-2, 2,4,6-Trichlorobenzoyl chloride. Retrieved from [Link]
-
AACR Journals. (2007). New Soft Alkylating Agents with Enhanced Cytotoxicity against Cancer Cells Resistant to Chemotherapeutics and Hypoxia. Retrieved from [Link]
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PubChem. (n.d.). 2,4,6-Trichlorobenzoyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction conditions for the formation of benzyl substituted imidazole. Retrieved from [Link]
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Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4,6-Trichlorobenzoyl chloride. Retrieved from [Link]
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PubMed. (n.d.). Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli. Retrieved from [Link]
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YouTube. (2020). Cytotoxicity Assay. Retrieved from [Link]
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PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]
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Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 1,3,5-Trichloro-2-(chloromethyl)benzene in the Synthesis of Novel Agrochemical Candidates
Introduction: Unlocking the Potential of a Polychlorinated Aromatic Building Block
In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action, the exploration of unique chemical scaffolds is paramount. 1,3,5-Trichloro-2-(chloromethyl)benzene is a polychlorinated aromatic compound that, due to its distinct substitution pattern and reactive chloromethyl group, presents a valuable yet underexplored platform for the synthesis of new active ingredients. The trifecta of chlorine atoms on the benzene ring imparts significant electronic and steric influences, which can be strategically leveraged to fine-tune the biological activity and physicochemical properties of derivative compounds.
The primary locus of reactivity in this compound is the benzylic chloride of the chloromethyl group. This functional group is a potent electrophile, readily susceptible to nucleophilic substitution reactions. This inherent reactivity allows for the facile introduction of a wide array of functional groups and heterocyclic moieties, many of which are known toxophores in existing fungicides and herbicides. The trichloro-substituted phenyl ring, on the other hand, is relatively inert to nucleophilic aromatic substitution under standard conditions but plays a crucial role in defining the overall lipophilicity, metabolic stability, and ultimately, the biological activity of the resulting molecules.
This technical guide provides a comprehensive overview of the synthetic utility of this compound in the context of agrochemical discovery. We will delve into the mechanistic rationale for its use, provide detailed, field-proven protocols for key transformations, and present a logical workflow for the synthesis of novel agrochemical candidates.
Core Principles of Reactivity and Synthetic Strategy
The synthetic utility of this compound in agrochemical synthesis is primarily centered around the nucleophilic substitution at the benzylic carbon. The general reaction scheme is depicted below:
Figure 1: General scheme for nucleophilic substitution on this compound.
The choice of the nucleophile is critical and is guided by the desired biological activity of the target molecule. Many successful agrochemicals incorporate nitrogen-containing heterocycles, substituted phenols, or thiols. By reacting this compound with these nucleophiles, novel molecular frameworks with the potential for fungicidal or herbicidal activity can be constructed.
Application in the Synthesis of Novel Fungicide Candidates
The synthesis of novel fungicides is a promising application for this compound. Many existing fungicides contain a substituted benzyl group attached to a heterocyclic core. The 2,4,6-trichlorobenzyl moiety, an isomer of the core structure of our starting material, is found in intermediates used for creating agrochemicals.[1] This suggests that the 1,3,5-trichloro-2-methylphenyl scaffold could impart desirable properties to a target molecule.
Synthesis of Novel Triazole-Containing Fungicide Candidates
Triazole fungicides are a major class of agricultural fungicides that act by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. The synthesis of novel triazole-containing compounds from this compound can be readily achieved via nucleophilic substitution with a triazole salt.
This protocol details the synthesis of a novel triazole derivative, a potential fungicide candidate.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 229.92 | 5.0 g | 0.0218 |
| 1,2,4-Triazole | 69.07 | 1.65 g | 0.0239 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 0.96 g | 0.0239 |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Ethyl Acetate | 88.11 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Procedure:
-
Preparation of the Triazole Anion: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 1,2,4-triazole (1.65 g, 0.0239 mol) and anhydrous DMF (30 mL). Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (0.96 g of a 60% dispersion in mineral oil, 0.0239 mol) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen ceases and a clear solution is formed.
-
Nucleophilic Substitution: In a separate flask, dissolve this compound (5.0 g, 0.0218 mol) in anhydrous DMF (20 mL).
-
Add the solution of this compound dropwise to the prepared sodium triazolide solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 100 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-((2,4,6-trichlorobenzyl)-1H-1,2,4-triazole).
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: Workflow for the synthesis of a novel triazole-containing fungicide candidate.
Application in the Synthesis of Novel Herbicide Candidates
The this compound scaffold can also be incorporated into potential herbicides. For instance, chloroacetanilide herbicides are a significant class of agrochemicals.[1] While the synthesis of these herbicides typically involves different starting materials, the 2,4,6-trichlorobenzyl moiety can be introduced to create novel analogs.
Synthesis of Novel Substituted Aniline Herbicide Candidates
The reaction of this compound with a substituted aniline can lead to the formation of a secondary amine, a common structural motif in various herbicides.
This protocol describes the synthesis of a novel substituted aniline derivative, a potential herbicide candidate.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 229.92 | 5.0 g | 0.0218 |
| 2,6-Diethylaniline | 149.23 | 3.58 g | 0.0240 |
| Potassium Carbonate | 138.21 | 6.02 g | 0.0436 |
| Anhydrous Acetonitrile | 41.05 | 50 mL | - |
| Diethyl Ether | 74.12 | 100 mL | - |
| 1 M Hydrochloric Acid | - | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (5.0 g, 0.0218 mol), 2,6-diethylaniline (3.58 g, 0.0240 mol), potassium carbonate (6.02 g, 0.0436 mol), and anhydrous acetonitrile (50 mL).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24-48 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and wash with 1 M hydrochloric acid (2 x 25 mL), followed by saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2,4,6-trichlorobenzyl)-2,6-diethylaniline.
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
This compound represents a versatile and strategic building block for the synthesis of novel agrochemical candidates. Its reactive chloromethyl group allows for the straightforward introduction of various toxophoric moieties, while the polychlorinated aromatic ring provides a stable scaffold that can be used to modulate the physicochemical properties of the final compounds. The protocols detailed in this guide provide a solid foundation for researchers and scientists in the field of drug development to explore the potential of this unique starting material in the discovery of new and effective fungicides and herbicides. Further derivatization of the synthesized compounds and comprehensive biological screening will be crucial in identifying lead candidates for future development.
References
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MySkinRecipes. (n.d.). 2,4,6-Trichlorobenzoyl Chloride. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 1,3,5-Trichloro-2-(chloromethyl)benzene Derivatives
Introduction: The Challenge and Opportunity of a Multifunctional Scaffold
The compound 1,3,5-trichloro-2-(chloromethyl)benzene is a highly functionalized aromatic scaffold offering multiple reaction sites for synthetic diversification. Its structure, featuring three aryl chloride positions and a reactive benzylic chloride, makes it a valuable, albeit challenging, building block for synthesizing complex molecules in medicinal chemistry and materials science. The strategic functionalization of this molecule via palladium-catalyzed cross-coupling reactions opens avenues to novel compounds, but it demands a nuanced understanding of chemoselectivity to control which C-Cl bond reacts.
This guide provides a comprehensive overview of key palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—as applied to this substrate. We will delve into the mechanistic rationale behind catalyst and ligand selection, offer detailed starting-point protocols, and discuss the critical challenge of achieving regioselective functionalization.
Core Challenge: Chemoselectivity Among C-Cl Bonds
The primary synthetic hurdle when using this compound is controlling the site of reaction. The molecule presents two distinct types of carbon-chlorine bonds:
-
Aryl Chlorides (Csp²-Cl): Three electronically similar bonds on the aromatic ring. These are typically less reactive and require potent catalytic systems for activation.
-
Benzylic Chloride (Csp³-Cl): A single, more reactive bond. This site is susceptible to both oxidative addition and classic nucleophilic substitution.
Achieving selectivity is paramount. Reaction conditions must be fine-tuned to favor the activation of one type of C-Cl bond over the other. Generally, the oxidative addition of aryl chlorides to a Pd(0) center is more challenging than the activation of benzylic chlorides.[1] However, with the right choice of ligands, selective activation of aryl chlorides can be achieved. This guide will focus on conditions optimized for the more challenging, yet often more desirable, functionalization of the aromatic core.
The Catalytic Heart: General Mechanism of Pd Cross-Coupling
All palladium-catalyzed cross-coupling reactions discussed herein operate via a similar catalytic cycle. Understanding this cycle is fundamental to troubleshooting and optimizing reactions. The process involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.
Figure 1: General catalytic cycle for palladium cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp³) and C(sp²)–C(sp²) bond formation due to its mild conditions and the commercial availability and low toxicity of boronic acid reagents.[2] For polychlorinated aromatics, achieving selective mono-alkylation or mono-arylation is a key objective.[3][4]
Application Note: Suzuki-Miyaura Reaction Strategy
To selectively couple at the aryl chloride positions of this compound, the catalytic system must overcome the high activation barrier of the C-Cl bond without reacting at the benzylic site.
-
Catalyst & Ligand Choice: Electron-rich, bulky phosphine ligands are essential. They stabilize the Pd(0) center, promote the difficult oxidative addition of the aryl chloride, and accelerate the rate-limiting reductive elimination step.[1] Ligands like SPhos, XPhos, or ferrocene-based ligands such as FcPPh₂ are excellent candidates.[3][5] A common palladium precursor is Pd₂(dba)₃ or Pd(OAc)₂.
-
Base and Solvent: A moderately strong base is required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) is often an excellent choice as it minimizes side reactions.[3] Solvent systems are typically anhydrous and aprotic, such as toluene, dioxane, or THF, often with a small amount of water to aid in dissolving the base.[6]
Data Summary: Conditions for Suzuki-Miyaura of Aryl Chlorides
The following table summarizes typical conditions reported for the selective coupling of polychlorinated benzenes and pyridines, which serve as a strong starting point for our target substrate.[3][4]
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Alkyl-B(pin) | Pd₂(dba)₃ (2) | FcPPh₂ (12) | K₃PO₄ (3) | Toluene/H₂O | 100 | 70-90 |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | >90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | Dioxane | 110 | 85-95 |
Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling
This protocol is a starting point for the reaction of this compound with a generic arylboronic acid.
Figure 2: Experimental workflow for a typical Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous Toluene and Deionized Water (e.g., 5:1 v/v)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the toluene/water solvent mixture.
-
Degas the solution thoroughly by bubbling argon through it for 20 minutes or by three freeze-pump-thaw cycles.
-
Under a positive pressure of argon, add the Pd(OAc)₂ and SPhos catalyst/ligand.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation crucial for synthesizing pharmaceuticals and other biologically active compounds.[7] The reaction couples an aryl halide with a primary or secondary amine.[8]
Application Note: Buchwald-Hartwig Reaction Strategy
As with the Suzuki reaction, the primary challenge is the selective activation of the aryl chloride. The choice of base is particularly critical in this reaction.
-
Catalyst & Ligand Choice: Bulky, electron-rich biarylphosphine ligands are the state-of-the-art for this transformation. Ligands such as Josiphos or Buchwald's own series (e.g., RuPhos, BrettPhos) are highly effective. For aryl chlorides, a highly active catalyst is needed, often generated in situ from precursors like Pd₂(dba)₃ or a pre-formed G3 or G4 palladacycle.
-
Base and Solvent: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. These bases are strong enough to deprotonate the amine (or the N-H of the intermediate complex) but are too sterically hindered to act as competing nucleophiles. Anhydrous, polar aprotic solvents like toluene or dioxane are preferred.
Protocol 2: Selective Mono-Amination via Buchwald-Hartwig Coupling
This protocol provides a starting point for the reaction with a secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., morpholine, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv, 1 mol%)
-
RuPhos (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add NaOt-Bu to a dry Schlenk flask.
-
In a separate vial, dissolve this compound, the amine, Pd₂(dba)₃, and RuPhos in anhydrous toluene.
-
Add the solution to the Schlenk flask containing the base.
-
Seal the flask, remove it from the glovebox, and heat to 110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Sonogashira Coupling: Installing Alkynes
The Sonogashira reaction couples a terminal alkyne with an aryl halide to form a C(sp²)–C(sp) bond, creating conjugated enyne systems.[9] It traditionally uses both a palladium catalyst and a copper(I) co-catalyst.[10]
Application Note: Sonogashira Reaction Strategy
Modern Sonogashira protocols often aim to be copper-free to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, which can be difficult to separate.[9]
-
Catalyst & Ligand Choice: The classic system uses a Pd(II) precursor like PdCl₂(PPh₃)₂ with triphenylphosphine (PPh₃) as the ligand. For the more challenging aryl chlorides, more electron-rich and bulky phosphine ligands may be required. A copper(I) salt, typically CuI, is used as a co-catalyst.
-
Base and Solvent: A liquid amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, often serving as both the base and part of the solvent system. THF is a common co-solvent.
Protocol 3: Selective Mono-Alkynylation via Sonogashira Coupling
This protocol outlines a classic copper-co-catalyzed Sonogashira reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.02 equiv, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound and the terminal alkyne.
-
Add a mixture of THF and triethylamine (e.g., 2:1 v/v).
-
Degas the solution by bubbling with argon for 20 minutes.
-
Under an argon atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Stir the reaction mixture at 60 °C until the starting material is consumed (as monitored by TLC).
-
Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the ammonium salt, washing with THF.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
References
-
Laulhé, S., Blackburn, J., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443. [Link]
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Laulhé, S., Blackburn, J., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC. [Link]
-
PubMed. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed. [Link]
-
Laulhé, S., Blackburn, J., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Semantic Scholar. [Link]
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Laulhé, S., Blackburn, J., & Roizen, J. L. (2016). Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Semantic Scholar. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Request PDF. (n.d.). Enantioselective Reductive Cross‐Coupling of Aryl/Alkenyl Bromides with Benzylic Chlorides via Photoredox/Biimidazoline Nickel Dual Catalysis. ResearchGate. [Link]
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A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. (n.d.). [Link]
-
ChemBK. (2024). 1,3,5-trichloro-2-methyl-benzene. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]
-
Heck and Buchwald–Hartwig amination reactions of chlorobenzene with... (n.d.). ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. [Link]
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PubChem. (n.d.). 1,3,5-Trichloro-2-(trichloromethyl)benzene. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. [Link]
-
Chemchart. (n.d.). This compound (17293-03-7). [Link]
-
Request PDF. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]
-
International Journal of New Chemistry. (2024). PDF 1014.01 K. [Link]
-
Deoxygenative Cross-Electrophile Coupling of Benzyl Chloroformates with Aryl Iodides. (n.d.). [Link]
-
Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. (2024). Organic Letters - ACS Publications. [Link]
-
Request PDF. (n.d.). New Persubstituted 1,3,5-Trisethynyl Benzenes via Sonogashira Coupling. ResearchGate. [Link]
-
PubChem. (n.d.). 1,3,5-Trichloro-2,4,6-tris(dichloromethyl)benzene. [Link]
-
Retraction: Deoxygenative cross-electrophile coupling of benzyl chloroformates with aryl iodides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Wikipedia. (n.d.). 1,3,5-Trichlorobenzene. [Link]
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Navigating Complex Syntheses: Protecting Group Strategies for 2,4,6-Trichlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. While common protecting groups are well-documented, specialized reagents are often required to navigate the complexities of sensitive substrates and to orchestrate orthogonal deprotection strategies. This guide provides a detailed exploration of the 2,4,6-trichlorobenzyl (TCB) group, derived from 2,4,6-trichlorobenzyl chloride, as a robust protecting group for hydroxyl and amino functionalities.
The 2,4,6-trichlorobenzyl group offers a unique electronic profile due to the presence of three electron-withdrawing chlorine atoms on the aromatic ring. This substitution pattern is anticipated to modulate the stability and reactivity of the benzyl ether and amine linkages, providing a valuable tool for chemoselective transformations. This document outlines the theoretical underpinnings, practical application notes, and detailed protocols for the use of 2,4,6-trichlorobenzyl chloride in protecting group strategies, empowering researchers to leverage its distinct properties in their synthetic endeavors.
The 2,4,6-Trichlorobenzyl (TCB) Protecting Group: A Profile
The 2,4,6-trichlorobenzyl protecting group is a derivative of the widely used benzyl (Bn) group. The introduction of three chlorine atoms onto the benzene ring significantly alters its electronic properties, which in turn influences its performance as a protecting group.
Key Characteristics:
-
Increased Acid Stability: The electron-withdrawing nature of the chlorine atoms is expected to decrease the electron density at the benzylic carbon. This deactivation should render the TCB group more stable to acidic conditions compared to the standard benzyl group, which can be cleaved by strong acids.[1]
-
Facile Cleavage by Hydrogenolysis: Similar to other benzyl-type protecting groups, the TCB group is readily cleaved by catalytic hydrogenolysis.[2] This provides a mild and efficient deprotection method that is orthogonal to many acid- and base-labile protecting groups.
-
Potential for Oxidative Cleavage: While standard benzyl ethers can be cleaved oxidatively under forcing conditions, the electron-deficient nature of the TCB group may require specific oxidative protocols for its removal.[3][4]
These characteristics position the TCB group as a potentially valuable asset in complex synthetic sequences where enhanced stability towards acidic reagents is required, while still allowing for mild deprotection under reductive conditions.
Application Notes: Strategic Implementation of the TCB Group
The successful incorporation of the 2,4,6-trichlorobenzyl protecting group into a synthetic strategy hinges on a clear understanding of its compatibility with various reaction conditions.
Orthogonal Protecting Group Strategies
A significant advantage of the TCB group is its potential for use in orthogonal protection schemes. Orthogonality allows for the selective removal of one protecting group in the presence of others, a cornerstone of modern synthetic chemistry.[5]
Table 1: Orthogonal Deprotection Compatibility of the TCB Group
| Protecting Group Class | TCB Group Stability | Deprotection of Other Group | Orthogonal? |
| Silyl Ethers (e.g., TBS, TIPS) | Stable to fluoride-based deprotection | Cleaved with TBAF, HF | Yes |
| tert-Butoxycarbonyl (Boc) | Stable to moderate acid (TFA) | Cleaved with strong acid (TFA) | Potentially |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Stable to basic conditions (piperidine) | Cleaved with piperidine | Yes |
| Esters (e.g., Acetate, Benzoate) | Stable to basic hydrolysis | Cleaved with NaOH, KOH | Yes |
Experimental Protocols
The following protocols are based on established methodologies for the protection and deprotection of alcohols and amines with benzyl-type reagents. Optimization for specific substrates may be necessary.
Protocol 1: Synthesis of 2,4,6-Trichlorobenzyl Chloride
The synthesis of 2,4,6-trichlorobenzyl chloride can be achieved from the corresponding alcohol via a standard chlorination reaction.
Materials:
-
2,4,6-Trichlorobenzyl alcohol
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Dry N,N-Dimethylformamide (DMF) (catalytic)
Procedure:
-
To a solution of 2,4,6-trichlorobenzyl alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar), add a catalytic amount of dry DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction with ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to afford crude 2,4,6-trichlorobenzyl chloride, which can be purified by vacuum distillation or used directly in the next step.
Protocol 2: Protection of Alcohols as 2,4,6-Trichlorobenzyl (TCB) Ethers
The protection of alcohols is typically achieved via a Williamson ether synthesis.[6]
Materials:
-
Alcohol substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2,4,6-Trichlorobenzyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Tetrabutylammonium iodide (TBAI) (catalytic, optional)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF or THF under an inert atmosphere, add a solution of the alcohol (1.0 eq) in the same solvent dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Add a catalytic amount of TBAI (optional, to accelerate the reaction).
-
Add a solution of 2,4,6-trichlorobenzyl chloride (1.1 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature or gentle heating (40-50 °C) until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water or methanol at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 3: Protection of Amines as N-(2,4,6-Trichlorobenzyl) (TCB) Amines
Materials:
-
Amine substrate
-
2,4,6-Trichlorobenzyl chloride
-
A suitable non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Dissolve the amine substrate (1.0 eq) and the base (1.5-2.0 eq) in anhydrous DCM or MeCN under an inert atmosphere.
-
Add 2,4,6-trichlorobenzyl chloride (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting amine is consumed (monitor by TLC).
-
Dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Deprotection of TCB Ethers and Amines by Catalytic Hydrogenolysis
This is generally the most effective and mildest method for cleaving benzyl-type protecting groups.[2]
Materials:
-
TCB-protected substrate
-
Palladium on carbon (Pd/C, 5-10 wt. %)
-
Hydrogen gas (H₂) or a hydrogen source (e.g., ammonium formate, cyclohexene)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), Ethyl acetate (EtOAc), or Tetrahydrofuran (THF))
Procedure:
-
Dissolve the TCB-protected substrate in a suitable solvent.
-
Carefully add Pd/C catalyst (typically 5-10 mol% of palladium) to the solution.
-
If using hydrogen gas, purge the reaction vessel with hydrogen and maintain a hydrogen atmosphere (balloon or Parr hydrogenator).
-
If using a hydrogen transfer reagent like ammonium formate, add it to the reaction mixture (typically 3-5 equivalents).
-
Stir the reaction vigorously at room temperature until the deprotection is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product, which may be purified further if necessary.
Conclusion
The 2,4,6-trichlorobenzyl protecting group, while not as commonly employed as its unsubstituted counterpart, presents a compelling option for synthetic chemists facing challenges that require enhanced acid stability. By understanding its unique electronic properties and leveraging established protocols for benzyl group manipulations, researchers can effectively integrate the TCB group into their synthetic strategies. The protocols and application notes provided herein serve as a comprehensive guide to unlock the potential of this specialized protecting group in the synthesis of complex molecules.
References
-
Hamada, S., Sumida, M., Yamazaki, R., Kobayashi, Y., & Furuta, T. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(17), 12464–12473. [Link]
-
Wikipedia contributors. (2023). 2,4,6-Trichlorobenzoyl chloride. In Wikipedia, The Free Encyclopedia. [Link]
-
Hamada, S., Sumida, M., Yamazaki, R., Kobayashi, Y., & Furuta, T. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. [Link]
-
Yoon, T. P. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
Yu, J.-Q., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Journal of the American Chemical Society, 120(40), 10545–10546. [Link]
-
Chem-Station. (2014, March 9). Benzyl (Bn) Protective Group. [Link]
-
ResearchGate. (n.d.). 2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent). [Link]
-
Master Organic Chemistry. (2017, March 23). Amine Protection and Deprotection. [Link]
-
Wikipedia contributors. (2023). Benzyl group. In Wikipedia, The Free Encyclopedia. [Link]
-
Albericio, F., & Isidro-Llobet, A. (2009). Orthogonal protecting groups in peptide synthesis. Chemical Society Reviews, 38(6), 1587–1595. [Link]
-
Sun, L., Guo, Y., Peng, G., & Li, C. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487–3488. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. [Link]
-
Science.gov. (n.d.). ether cleavage reactions: Topics by Science.gov. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
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Application Note: HPLC Characterization of 1,3,5-Trichloro-2-(chloromethyl)benzene and Its Primary Reaction Products
Abstract
This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the separation and characterization of 1,3,5-Trichloro-2-(chloromethyl)benzene and its principal reaction products. Given its reactive benzylic chloride moiety, this compound is a versatile intermediate in organic synthesis, but its transformation requires careful monitoring to ensure reaction completion and product purity. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a validated, step-by-step guide for analyzing reaction mixtures containing this compound. We delve into the causality behind methodological choices, from column and mobile phase selection to detector settings, ensuring a scientifically sound and reproducible analytical system.
Introduction: The Analytical Challenge
This compound is a polychlorinated aromatic hydrocarbon featuring a highly reactive benzylic chloride group. This functional group makes the molecule susceptible to a variety of chemical transformations, most notably nucleophilic substitution and oxidation.[1] In synthetic chemistry, particularly in the development of pharmaceuticals and specialty chemicals, precise monitoring of reactions involving this substrate is critical. Incomplete reactions or the formation of side-products can significantly impact the yield, purity, and safety profile of the final product.
High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for this challenge due to its high resolution, sensitivity, and adaptability for separating complex mixtures of non-volatile organic compounds. This guide provides a comprehensive framework for developing and implementing an HPLC method tailored to resolve this compound from its common, more polar derivatives, such as the hydrolysis product (an alcohol) and oxidation products (an aldehyde and a carboxylic acid).
Mechanistic Insight: Potential Reaction Pathways
The reactivity of this compound is dominated by the chloromethyl group. As a primary benzylic halide, it readily undergoes nucleophilic substitution reactions. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and temperature. The primary nature of the electrophilic carbon favors the bimolecular SN2 pathway, while the potential for a resonance-stabilized benzylic carbocation allows for an SN1 pathway, especially in polar, protic solvents.[2][3]
Common transformations include:
-
Hydrolysis: In the presence of water or hydroxide, the compound is hydrolyzed to form 1,3,5-Trichloro-2-(hydroxymethyl)benzene.[4][5] This is a frequent side-reaction if moisture is not rigorously excluded or a primary intended reaction in aqueous media.
-
Oxidation: Strong oxidizing agents can convert the benzylic carbon into a carbonyl group. Depending on the conditions, this can yield the corresponding aldehyde (1,3,5-Trichloro-2-carbaldehyde) or be further oxidized to the carboxylic acid (1,3,5-Trichloro-2-benzoic acid).[1][6]
Caption: Potential reaction pathways for this compound.
HPLC Method Development: A Rationale-Driven Approach
The successful separation of the parent compound from its more polar products hinges on a logical selection of chromatographic parameters. A reversed-phase HPLC (RP-HPLC) system is the logical choice, as it separates compounds based on their hydrophobicity.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its high hydrophobicity and proven efficacy in separating aromatic compounds with varying polarity. The long alkyl chains provide excellent retention for the nonpolar parent compound, while the differences in polarity among the alcohol, aldehyde, and acid products allow for effective resolution.
-
Mobile Phase: A gradient elution is employed to ensure adequate separation across a range of polarities.
-
Solvent A: Water (with 0.1% Formic Acid). The acid is added to suppress the ionization of the carboxylic acid product, ensuring a sharp, symmetrical peak shape.
-
Solvent B: Acetonitrile (ACN). ACN is chosen over methanol for its lower viscosity and superior UV transparency, resulting in lower backpressure and a more stable baseline.
-
The Gradient: The analysis begins with a higher percentage of the aqueous phase to retain and resolve the early-eluting polar compounds. The percentage of organic solvent is then gradually increased to elute the nonpolar parent compound in a reasonable time frame.
-
-
Detector: A Photodiode Array (PDA) detector is highly recommended. It not only quantifies the analytes at a specific wavelength (e.g., 220 nm, where chlorinated benzene derivatives strongly absorb) but also provides UV spectra for each peak. This spectral data is invaluable for peak identification and for assessing peak purity, a critical component of a self-validating protocol.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis.
Caption: Standard workflow for HPLC analysis.
Reagents and Materials
-
This compound (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (LC-MS Grade)
-
Sample reaction mixture
-
0.45 µm PTFE syringe filters
Instrumentation and HPLC Conditions
| Parameter | Setting |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Detector | Photodiode Array (PDA) Detector |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | 220 nm (Signal), 200-400 nm (Spectral Scan) |
| Run Time | 20 minutes |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 50 | 50 |
| 20.0 | 50 | 50 |
Standard and Sample Preparation
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Sample Preparation: Quench the reaction if necessary. Dilute an aliquot of the reaction mixture with the 50:50 ACN/Water diluent to a final concentration estimated to be within the calibration range of the instrument.
-
Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm PTFE syringe filter into an HPLC vial. This is a critical step to prevent particulates from damaging the column and instrument.
Data Interpretation and Expected Results
The separation is governed by polarity. In a reversed-phase system, the most polar compounds elute first. The expected elution order is therefore: Carboxylic Acid > Aldehyde > Alcohol > Parent Compound.
| Compound | Expected Retention Time (t_R) (min) | Key Characteristics |
| 1,3,5-Trichloro-2-benzoic acid | ~ 4.5 | Most polar, elutes first. Peak shape enhanced by acidified mobile phase. |
| 1,3,5-Trichloro-2-carbaldehyde | ~ 6.0 | Intermediate polarity. |
| 1,3,5-Trichloro-2-(hydroxymethyl)benzene | ~ 7.2 | Less polar than the carbonyl compounds. |
| This compound | ~ 11.5 | Least polar, elutes last. Strong retention on the C18 column. |
Note: Retention times are estimates and will vary based on the specific HPLC system, column age, and exact mobile phase preparation.
Validation of Results:
-
Peak Identification: Confirm the identity of each peak by comparing its retention time to that of an authentic reference standard.
-
Peak Purity: Use the PDA detector to analyze the UV spectrum across each peak. A pure peak will exhibit a consistent spectrum from the upslope to the downslope. Spectral library matching can further confirm identity.
-
Quantification: Reaction progress can be monitored by observing the decrease in the peak area of the starting material and the corresponding increase in the peak areas of the products over time.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust system for the characterization of this compound and its primary reaction products. By understanding the underlying chemical principles and making informed choices in method development, researchers can effectively monitor reaction kinetics, identify by-products, and ensure the quality and purity of their synthesized materials. The use of a PDA detector adds a crucial layer of validation, making the protocol a self-consistent system for accurate and trustworthy results.
References
-
Quora. (2023, May 11). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? Retrieved from Quora. [Link]
-
Quora. (2023, February 2). What happens when chloromethyl benzene reacts with water at 373K? Retrieved from Quora. [Link]
-
Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. [Link]
-
SpringerLink. (n.d.). Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. Retrieved from SpringerLink. [Link]
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Bensley, B., & Kohnstam, G. (1955). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society (Resumed). [Link]
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Oxford Academic. (n.d.). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. Journal of AOAC INTERNATIONAL. [Link]
- Google Patents. (n.d.). JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds.
-
Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved from Chemistry LibreTexts. [Link]
-
CPAchem. (2024, January 11). Safety data sheet. Retrieved from CPAchem. [Link]
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RSC Publishing. (n.d.). Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. Analytical Methods. [Link]
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PubMed. (2024, February 10). Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part B. Retrieved from PubMed. [Link]
-
Singh, H., et al. (n.d.). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Retrieved from a research archive. [Link]
-
ChemBK. (2024, April 9). 1,3,5-trichloro-2-methyl-benzene. Retrieved from ChemBK. [Link]
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PubChem. (n.d.). 1,3,5-Trichloro-2-methylbenzene. Retrieved from PubChem. [Link]
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Chemchart. (n.d.). This compound. Retrieved from Chemchart. [Link]
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AKJournals. (n.d.). Gas chromatographic separation of some labelled aromatic halogen compounds. Retrieved from AKJournals. [Link]
-
Quora. (2018, November 7). What does 'hydrolysis' of chlorobenzene yield? Retrieved from Quora. [Link]
- Google Patents. (n.d.). WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene.
- Google Patents. (n.d.). US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene.
-
NIST. (n.d.). Benzene, 1,3,5-trichloro-. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). 1,3,5-Trichloro-2-(trichloromethyl)benzene. Retrieved from PubChem. [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10. Retrieved from BYJU'S. [Link]
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Wikipedia. (n.d.). Gliotoxin. Retrieved from Wikipedia. [Link]
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YouTube. (2020, October 6). Chloromethylation of benzene. Retrieved from YouTube. [Link]
-
OSTI.GOV. (n.d.). 1,3,5-Trichloro-2,4,6-Trinitrobenzene: The Elusive Impurity Standard. Retrieved from OSTI.GOV. [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.8: Oxidation of Aromatic Compounds. Retrieved from Chemistry LibreTexts. [Link]
-
YouTube. (2021, February 6). Blanc Chloromethylation of Benzene and derivatives. Retrieved from YouTube. [Link]
-
YouTube. (2021, March 13). 18.5 Side Chain Reactions of Benzenes. Retrieved from YouTube. [Link]
-
YouTube. (2025, March 15). Lecture 28 I Blanc chloromethylation. Retrieved from YouTube. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Alkylation Reactions with 1,3,5-Trichloro-2-(chloromethyl)benzene
Welcome to the technical support center for optimizing N-alkylation reactions utilizing 1,3,5-trichloro-2-(chloromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can confidently adapt and optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound as an alkylating agent?
This compound is a benzylic chloride derivative. The chloromethyl group is the reactive site for nucleophilic substitution by an amine. The presence of three chlorine atoms on the benzene ring has two main effects:
-
Electronic Effect: The chlorine atoms are electron-withdrawing, which can slightly decrease the reactivity of the benzylic chloride towards SN2 reactions compared to unsubstituted benzyl chloride.
-
Steric Hindrance: The chlorine atom at the 2-position provides some steric hindrance around the reaction center, which can also influence the reaction rate.
Despite these factors, it remains an effective alkylating agent due to the inherent reactivity of benzylic halides.[1]
Q2: My N-alkylation reaction is slow or gives a low yield. What are the most likely causes and how can I improve it?
Low yields in N-alkylation reactions with this substrate can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Evaluate the Base and Solvent System: The choice of base and solvent is critical for a successful N-alkylation.
-
Base Selection: A suitable base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] This prevents the protonation of the starting amine, which would render it non-nucleophilic.[2]
-
Inorganic Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, especially with more reactive amines.[3][4] Cs₂CO₃ is known to be highly effective in many cases.[4]
-
Stronger Bases: For less nucleophilic amines (e.g., those with electron-withdrawing groups), a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent may be necessary to ensure complete deprotonation of the amine.[4]
-
-
Solvent Choice: Polar aprotic solvents are generally preferred as they can effectively dissolve both the amine and the base, facilitating the reaction.[3][4]
-
-
Assess the Nucleophilicity of the Amine: The structure of your amine plays a significant role.
-
Amines with electron-donating groups will be more nucleophilic and react faster.
-
Amines with significant steric hindrance around the nitrogen atom will react more slowly.
-
-
Increase Reaction Temperature: Gently increasing the reaction temperature can often improve the reaction rate. However, excessively high temperatures can lead to side reactions or decomposition of starting materials or products.[6] Monitor the reaction closely by a suitable technique like Thin Layer Chromatography (TLC) as you increase the temperature.
-
Consider a Catalyst: The addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can sometimes accelerate the reaction. The iodide ion is a better leaving group than chloride, and in-situ formation of the more reactive benzyl iodide can speed up the overall process (Finkelstein reaction).
Q3: I am observing the formation of multiple products. What are the likely side reactions and how can I suppress them?
The most common side reaction in N-alkylation is over-alkylation , leading to the formation of secondary, tertiary, or even quaternary ammonium salts when a primary or secondary amine is the desired product.[6] This occurs because the newly formed alkylated amine can also act as a nucleophile.
Strategies to Minimize Over-alkylation:
-
Control Stoichiometry: Using an excess of the amine relative to this compound will statistically favor mono-alkylation.[6]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture containing the amine and base can help maintain a low concentration of the alkylating agent, further favoring mono-alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the initial alkylation over subsequent alkylations.[6]
Another potential side reaction, though generally less common with amines, is elimination . This is more likely with sterically hindered amines and strong, non-nucleophilic bases at elevated temperatures.
Troubleshooting Guide
This section provides a more focused approach to resolving specific experimental issues.
Issue 1: The reaction does not proceed to completion, with significant starting material remaining.
If your reaction stalls, consider the following flowchart to diagnose and solve the problem.
Sources
Technical Support Center: Synthesis of Derivatives from 1,3,5-Trichloro-2-(chloromethyl)benzene
Welcome to the technical support center for chemists and researchers working with 1,3,5-Trichloro-2-(chloromethyl)benzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the synthesis of its derivatives. Our approach is rooted in mechanistic principles to help you not only solve current experimental issues but also to proactively design more robust reaction protocols.
Introduction to the Reactivity of this compound
This compound is a valuable starting material for the synthesis of a variety of compounds, owing to its reactive benzylic chloride group. However, the synthetic utility of this compound is often hampered by a number of potential side reactions. The electron-withdrawing nature of the three chlorine atoms on the benzene ring significantly influences the reactivity of the chloromethyl group, creating a unique set of challenges for the synthetic chemist. This guide will dissect these challenges and provide practical solutions.
The primary reactive site is the benzylic carbon, which is susceptible to nucleophilic attack. The reaction can proceed through either an SN1 or SN2 mechanism. The presence of three electron-withdrawing chlorine atoms on the benzene ring destabilizes the formation of a carbocation at the benzylic position.[1] This destabilization makes the SN1 pathway, which proceeds through a carbocation intermediate, less favorable compared to an unsubstituted benzyl chloride. Consequently, the SN2 pathway, a single-step process where the nucleophile attacks the carbon as the leaving group departs, is often the more dominant mechanism.[2] This mechanistic preference has significant implications for potential side reactions, which we will explore in detail.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Category 1: Nucleophilic Substitution Reactions
Answer: This is a common issue when reacting benzylic halides with amines. The likely side reaction is over-alkylation, where the initially formed desired amine product, which is also a nucleophile, reacts further with the starting material to form a quaternary ammonium salt. Additionally, the amine can act as a base, leading to elimination side products (see Category 2).
Troubleshooting Guide:
-
Control Stoichiometry: Use a large excess of the amine nucleophile. This will increase the probability of the starting material reacting with the intended amine rather than the product amine.
-
Reaction Temperature: Lower the reaction temperature to reduce the rate of the over-alkylation reaction.
-
Slow Addition: Add the this compound slowly to the solution of the amine. This maintains a low concentration of the electrophile, further favoring the initial desired reaction.
-
Choice of Base: If an external base is used to scavenge the HCl byproduct, choose a non-nucleophilic, hindered base (e.g., diisopropylethylamine - DIPEA) to avoid its competition with the amine nucleophile.
Answer: The Williamson ether synthesis is a classic SN2 reaction.[3] However, it often competes with an E2 elimination reaction, especially when using a strong base like an alkoxide.[4][5] The alkoxide can act as a base and abstract a proton from the chloromethyl group, leading to the formation of an alkene. The use of secondary or tertiary alkyl halides exacerbates this issue, but even with primary halides like ours, a strong, sterically hindered base can favor elimination.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Williamson ether synthesis.
Detailed Protocol for Minimized Elimination:
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in a polar aprotic solvent like DMF or DMSO. Add sodium hydride (NaH) portion-wise at 0 °C and stir until hydrogen evolution ceases.
-
Reaction: Cool the alkoxide solution to 0 °C or room temperature. Slowly add a solution of this compound in the same solvent.
-
Monitoring: Monitor the reaction by TLC. The reaction should be complete within a few hours.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Category 2: Elimination Reactions
Answer: Strong, sterically hindered bases, such as potassium tert-butoxide (KOtBu), are known to favor elimination over substitution.[6] The bulky nature of the base makes it difficult to access the electrophilic carbon for an SN2 attack, so it preferentially acts as a base and removes a proton from the adjacent carbon, leading to the formation of an alkene via an E2 mechanism.[7]
Preventative Measures:
-
Choice of Base: If substitution is the desired outcome, use a less sterically hindered base. If a strong base is required, a non-nucleophilic base that is not excessively bulky should be chosen if possible.
-
Nucleophile Selection: If the goal is substitution, use a good nucleophile that is a weak base (e.g., azide, cyanide, or a halide ion).
-
Reaction Conditions: As mentioned previously, lower reaction temperatures generally favor substitution over elimination.
Mechanism of E2 Elimination:
Caption: E2 elimination mechanism.
Category 3: Hydrolysis
Answer: The formation of the corresponding benzyl alcohol is due to the hydrolysis (or more generally, solvolysis) of the benzylic chloride.[8][9] This is a common side reaction when water or other protic solvents (like alcohols) are present, as they can act as nucleophiles. The electron-withdrawing groups on the benzene ring slow down the rate of solvolysis compared to unsubstituted benzyl chloride, but it can still be a competitive process, especially at elevated temperatures or over long reaction times.[10]
Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Solvent | Use a dry, aprotic solvent (e.g., THF, DCM, acetonitrile). | Prevents the solvent from acting as a nucleophile. |
| Reagents | Ensure all reagents and starting materials are anhydrous. | Minimizes the presence of water, which is a competing nucleophile. |
| Atmosphere | Run the reaction under an inert atmosphere (N₂ or Ar). | Prevents atmospheric moisture from entering the reaction. |
| Temperature | Keep the reaction temperature as low as feasible. | Reduces the rate of the hydrolysis side reaction. |
Category 4: Friedel-Crafts Alkylation
Answer: Friedel-Crafts alkylation reactions are generally less effective with deactivated benzene rings.[11] In this case, the three chlorine atoms on this compound are strongly electron-withdrawing, which deactivates the benzene ring of your nucleophile towards electrophilic attack. Furthermore, the electron-withdrawing groups also destabilize the developing positive charge in the transition state of the reaction with the Lewis acid catalyst.
Key Considerations and Troubleshooting:
-
Catalyst Choice: A strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is necessary. However, be aware that these catalysts can also promote side reactions.
-
Substrate Reactivity: The aromatic substrate to be alkylated should be activated (e.g., phenol, anisole, or an alkylbenzene). Friedel-Crafts alkylations often fail with deactivated rings like nitrobenzene.[12]
-
Over-alkylation: While generally a concern in Friedel-Crafts alkylations, it is less likely in this specific case. The product of the reaction will have the electron-withdrawing 2,4,6-trichlorobenzyl group, which will deactivate the aromatic ring towards further alkylation.[1]
-
Alternative Methods: Consider alternative coupling reactions, such as Suzuki or Sonogashira couplings, if the desired product can be accessed through a different synthetic route.
Logical Relationship in Friedel-Crafts Alkylation:
Caption: Factors affecting Friedel-Crafts alkylation.
Category 5: Dimerization
Answer: Dimerization of benzylic halides can occur, particularly under reductive conditions or in the presence of certain metals.[13][14] This can also happen if a portion of your starting material is converted to a nucleophilic species (e.g., an organometallic reagent) which then reacts with another molecule of the starting material. Self-condensation can also be a possibility under certain basic conditions, although less common.
Mitigation Strategies:
-
Avoid Reductive Conditions: Be mindful of any reagents that could reduce the benzylic chloride to a radical or an organometallic species.
-
Control of Nucleophile Generation: If you are intentionally forming a nucleophile from your starting material, ensure that the reaction conditions favor its subsequent reaction with the desired electrophile rather than with unreacted starting material. This can often be achieved by slow addition of the reagent that generates the nucleophile.
-
Purity of Reagents: Ensure that your starting materials and reagents are free from metallic impurities that could catalyze dimerization.
References
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Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. [Link]
-
Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. ResearchGate. [Link]
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Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions. J Phys Chem B. 2010 Nov 11;114(44):14004-11. [Link]
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. ResearchGate. [Link]
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Williamson ether synthesis. Wikipedia. [Link]
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Rates of Solvolysis of meta-Substituted Benzyldimethylcarbinyl Chlorides. Journal of the American Chemical Society. [Link]
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Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Study Mind. [Link]
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Dimerization of Benzyl and Allyl Halides via Photoredox-Mediated Disproportionation of Organozinc Reagents. ResearchGate. [Link]
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Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Quora. [Link]
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Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applications. Kobe University Repository. [Link]
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Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. [Link]
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The directing effects of electron donating and withdrawing groups on electrophilic substitution of benzene. Imperial College London. [Link]
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28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube. [Link]
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What are the limitations of Fridel-Craft Alkylation?. Quora. [Link]
-
Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. PubMed Central. [Link]
-
2,4,6-Trichlorobenzoyl chloride. Wikipedia. [Link]
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Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
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7.12: Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts. [Link]
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Williamson Ether Synthesis. J&K Scientific LLC. [Link]
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Electronic effects of substituents in the benzyne mechanism. Chemistry Stack Exchange. [Link]
-
Effect of an electron withdrawing group in a benzyl cation. YouTube. [Link]
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Ch12: Friedel-Crafts limitations. University of Calgary. [Link]
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15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]
-
Limitations of Friedel-Crafts Alkyation: Videos & Practice Problems. Pearson. [Link]
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Review of Limitations of Friedel-Crafts reactions. CUTM Courseware. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent). ResearchGate. [Link]
-
Electrochemical Formation and Dimerization of α-Substituted Benzyl Radicals. Steric Effects on Dimerization. The Journal of Organic Chemistry. [Link]
-
(E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. ACS Omega. [Link]
-
Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. UCL Discovery. [Link]
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Measurement of Hydrolysis Rate Constants for Evaluation of Hazardous Waste Land Disposal: Volume I - Data on 32 Chemicals. EPA NEIPS. [Link]
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Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. PubMed Central. [Link]
-
8.5. Elimination reactions. Organic Chemistry 1: An open textbook. [Link]
-
Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions. ResearchGate. [Link]
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11.7: Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. [Link]
-
Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]
-
Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. MDPI. [Link]
- Preparation method of 2, 4-dichlorobenzoyl chloride.
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Technical Support Center: Column Chromatography Purification of 2,4,6-Trichlorobenzylated Compounds
Welcome to the dedicated support center for the chromatographic purification of 2,4,6-trichlorobenzylated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this unique class of molecules. Here, we synthesize fundamental chromatographic principles with field-proven insights to empower you to achieve optimal separation and purity.
Introduction: The Challenge of Purifying 2,4,6-Trichlorobenzylated Compounds
Compounds bearing the 2,4,6-trichlorobenzyl moiety are common in various fields of chemical synthesis, from agrochemicals to pharmaceuticals.[1][2] The purification of these compounds via column chromatography, while routine, presents a distinct set of challenges. The trichlorinated phenyl ring imparts significant non-polar character and hydrophobicity, while the functionality to which the benzyl group is attached can introduce varying degrees of polarity. This often results in compounds with intermediate polarity, making the selection of an appropriate solvent system and stationary phase a critical, and sometimes non-trivial, task. Furthermore, the electron-withdrawing nature of the chlorine atoms can influence the compound's stability on standard silica gel.
This guide provides a structured approach to troubleshooting and optimizing your purification protocols, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries when setting up a purification for a 2,4,6-trichlorobenzylated compound.
Q1: What is a good starting solvent system for the TLC analysis of my 2,4,6-trichlorobenzylated compound?
A1: The polarity of your specific compound is key. A good starting point for most compounds of intermediate polarity is a 1:1 mixture of ethyl acetate and a non-polar solvent like hexanes.[3] For less polar 2,4,6-trichlorobenzylated compounds, such as ethers or simple alkyl derivatives, begin with a lower polarity system, for instance, 5-10% ethyl acetate in hexanes.[3][4] If your compound is more polar, containing hydroxyl or amide groups, you might start with a higher concentration of ethyl acetate or switch to a more polar system like 1-5% methanol in dichloromethane.[3][4]
Q2: My compound is streaking on the TLC plate. What does this mean for my column?
A2: Streaking on a TLC plate is a strong indicator that you will face challenges with poor separation on your column.[5] This phenomenon, also known as tailing, can be caused by several factors:
-
Compound Decomposition: The acidic nature of silica gel can cause degradation of sensitive compounds.[5][6]
-
Overloading: Applying too much sample to the TLC plate can lead to streaking.
-
Inappropriate Solvent System: The chosen eluent may not be optimal for your compound's solubility.
It is crucial to address streaking at the TLC stage before proceeding to column chromatography.
Q3: My 2,4,6-trichlorobenzylated compound won't move off the baseline of the TLC plate, even in 100% ethyl acetate. What should I do?
A3: This indicates your compound is highly polar and is strongly adsorbed to the silica gel. You will need a more polar mobile phase to elute it. A good next step is to try a solvent system of 5-10% methanol in dichloromethane.[4] If the compound is still retained, and you suspect it might be basic (e.g., containing an amine), adding a small amount of triethylamine (0.1-1%) to your eluent system can help to neutralize the acidic silanol groups on the silica surface and improve elution.[3][5] For very polar compounds, a solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane, can be effective.[6]
Q4: Can I use reversed-phase chromatography for these compounds?
A4: Yes, reversed-phase chromatography is a viable option, especially for more polar 2,4,6-trichlorobenzylated compounds or when normal-phase chromatography fails to provide adequate separation. In reversed-phase, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase, typically mixtures of water and acetonitrile or methanol.[3]
Troubleshooting Guide: From Tailing Peaks to Lost Product
This section provides a systematic approach to diagnosing and solving common problems encountered during the column chromatography of 2,4,6-trichlorobenzylated compounds.
Problem 1: Poor Separation of Product from Impurities
Even with a well-chosen solvent system from TLC analysis, separation on the column can be suboptimal.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Poor Column Packing | Air bubbles or channels in the silica bed create pathways for the solvent and sample to bypass the stationary phase, leading to broad bands and poor resolution. | Ensure a homogenous slurry of silica gel in your non-polar solvent. Pack the column carefully, tapping the sides to settle the silica evenly. Add a layer of sand on top to prevent disturbance when adding the eluent. |
| Inappropriate Column Dimensions | A column that is too short or too wide for the amount of sample will not provide sufficient resolving power. | For difficult separations, a longer, narrower column is preferable. A general rule is a silica gel to sample weight ratio of at least 50:1 for challenging separations. |
| Solvent Polarity Gradient is Too Steep | If using a gradient elution, increasing the polarity too quickly can cause closely eluting compounds to merge into a single band. | Employ a shallower gradient. After an initial isocratic elution with the less polar solvent, increase the proportion of the more polar solvent in small increments (e.g., 2-5% at a time). |
Problem 2: The Compound is Stuck on the Column or Elutes Very Slowly
Your compound, which moved on TLC, seems to have irreversibly adsorbed to the column.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Compound Decomposition on Silica | 2,4,6-Trichlorobenzylated compounds can be sensitive to the acidic nature of silica gel, leading to degradation products that may be more polar and bind strongly to the column.[6] | Test for Stability: Spot your compound on a silica TLC plate and let it sit for an hour before eluting. If you observe new spots or streaking, decomposition is likely. Solution: Deactivate the silica gel by adding 1-3% triethylamine to your eluent system.[5] Alternatively, consider using a different stationary phase like neutral or basic alumina.[5][6] |
| Insufficient Solvent Polarity | The solvent system that worked for TLC may not be strong enough for elution from a larger mass of silica in a column. | Gradually increase the polarity of your eluent. If your compound has started to elute but is tailing excessively, a "kicker" of a more polar solvent can be added to the mobile phase to push the remaining product off the column.[6] |
| Dry Loading with an Inappropriate Solvent | If you dry-loaded your sample onto silica, using a solvent that is too polar to dissolve the sample can cause it to precipitate at the top of the column. | When dry loading, dissolve your sample in a minimal amount of a solvent that will be evaporated off, such as dichloromethane or acetone.[7] |
Problem 3: The Product Elutes Too Quickly (With the Solvent Front)
Your compound has an Rf near 1 in your chosen solvent system and elutes in the first few fractions, often with non-polar impurities.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Solvent System is Too Polar | The eluent is too effective at displacing your compound from the silica, resulting in no retention. | Decrease the polarity of your mobile phase. For non-polar 2,4,6-trichlorobenzylated compounds, you may need to use pure hexanes or a very low percentage of a slightly more polar solvent like diethyl ether or dichloromethane.[3][4] |
| Sample Loaded in a Solvent That is Too Polar | Dissolving your sample in a highly polar solvent for loading onto the column will carry it down the column too quickly, regardless of the running eluent. | Dissolve your sample in the minimum amount of the mobile phase or a slightly more polar solvent.[7] If the sample is not soluble, use the dry loading technique.[7] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a 2,4,6-Trichlorobenzylated Compound
This protocol outlines a standard workflow for the purification of a moderately non-polar 2,4,6-trichlorobenzylated compound.
1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a series of solvent systems with varying polarities (e.g., 5%, 10%, 20% ethyl acetate in hexanes). d. The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4.[3]
2. Column Preparation: a. Select a column with an appropriate diameter and length for your sample size. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a thin layer of sand. d. Prepare a slurry of silica gel in the chosen non-polar solvent from your TLC analysis. e. Carefully pour the slurry into the column, tapping the sides to ensure even packing. f. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed. g. Add another layer of sand to the top of the silica.
3. Sample Loading:
- Wet Loading: Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent.[7] Carefully apply the solution to the top of the silica bed using a pipette.
- Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the column.
4. Elution and Fraction Collection: a. Carefully add the eluent to the column, taking care not to disturb the top layer of sand. b. Apply pressure to the top of the column (flash chromatography) to achieve a steady flow rate. c. Begin collecting fractions. d. Monitor the progress of the separation by performing TLC analysis on the collected fractions.
5. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator.
Diagram: General Workflow for Purification
Caption: Workflow for Column Chromatography Purification.
Diagram: Troubleshooting Decision Tree
Caption: Decision Tree for Troubleshooting Common Issues.
References
-
Centers for Disease Control and Prevention. (n.d.). BENZYL CHLORIDE. CDC Stacks. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (2026). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,6-Trichlorobenzoyl chloride. Retrieved from [Link]
-
SciSpace. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra. Retrieved from [Link]
-
Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
YouTube. (2022). A Practical Guide to TLC (Thin Layer Chromatography). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
Agilent. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Retrieved from [Link]
-
ResearchGate. (2025). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]
-
ResearchGate. (2025). 2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent). Retrieved from [Link]
-
Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]
-
Supporting Information. (n.d.). 4 - Supporting Information. Retrieved from [Link]
Sources
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managing steric hindrance in reactions of 1,3,5-Trichloro-2-(chloromethyl)benzene
Welcome to the technical support center for 1,3,5-Trichloro-2-(chloromethyl)benzene (TCB-Cl). This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique synthetic challenges posed by this sterically hindered building block. My objective is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
The core challenge in the chemistry of TCB-Cl lies in its structure: a reactive benzylic chloride flanked by two bulky chlorine atoms. This arrangement creates significant steric hindrance around the reaction center, often leading to sluggish reactions, low yields, or complete failure under standard conditions. This guide provides field-tested insights and solutions to overcome these hurdles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in a direct question-and-answer format.
Q1: Why is my nucleophilic substitution reaction with TCB-Cl failing or proceeding very slowly?
This is the most common issue encountered. You may be attempting to react TCB-Cl with nucleophiles like amines, alcohols, or thiols and observing little to no product formation even after extended reaction times.
Root Cause Analysis:
The primary reason for this low reactivity is severe steric hindrance. An SN2 reaction, which is typical for primary benzylic halides, requires the nucleophile to perform a "backside attack" on the electrophilic carbon of the chloromethyl group.[1] In TCB-Cl, the two chlorine atoms at the ortho positions (C1 and C3) act as bulky guards, physically blocking the trajectory of the incoming nucleophile.[2][3] While a resonance-stabilized benzylic carbocation could favor an SN1 pathway, the steric congestion can also impede the departure of the leaving group and subsequent solvent/nucleophile approach.[4]
dot
Caption: Steric hindrance from ortho-chlorines on TCB-Cl.
Troubleshooting Solutions & Protocols:
| Strategy | Rationale | Recommended Starting Conditions |
| Elevate Temperature | Provides the necessary activation energy to overcome the steric barrier imposed by the flanking chlorine atoms.[5] | Start at 80 °C and incrementally increase to 120-140 °C. Monitor for decomposition. |
| Use a Less Bulky Nucleophile | Smaller nucleophiles (e.g., ammonia, primary amines) have a greater chance of accessing the electrophilic carbon. | If design permits, opt for the smallest possible nucleophilic species. |
| Solvent Selection | Polar aprotic solvents like DMF or DMSO can enhance nucleophilicity and accelerate SN2 reactions. | Solvent: Anhydrous DMF or DMSO. Ensure all reagents are dry. |
| Activate the Leaving Group | Convert the chloride to a more reactive iodide in situ (Finkelstein reaction), as iodide is a superior leaving group. | Add 1.1 equivalents of sodium iodide (NaI) or potassium iodide (KI) as an additive. |
| Phase-Transfer Catalysis | For anionic nucleophiles (e.g., phenoxides, cyanides), a phase-transfer catalyst can shuttle the nucleophile to the organic phase, increasing effective concentration. | Add 5-10 mol% of tetrabutylammonium bromide (TBAB) or a crown ether. |
Protocol: Finkelstein-Assisted Amination of TCB-Cl
-
To a stirred solution of your amine (1.2 eq.) in anhydrous DMF, add sodium iodide (1.1 eq.) and potassium carbonate (2.0 eq.).
-
Add this compound (1.0 eq.).
-
Heat the reaction mixture to 90-110 °C under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-48 hours.
-
Upon completion, cool to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Perform standard aqueous workup and purify by column chromatography.
Q2: My cross-coupling reaction (e.g., Suzuki, Sonogashira) at the benzylic position is giving low yields.
Root Cause Analysis:
Similar to nucleophilic substitution, the oxidative addition step in palladium or nickel-catalyzed cross-coupling reactions is highly sensitive to steric hindrance. The bulky metal-ligand complex must approach the C-Cl bond, a process that is severely impeded by the ortho-chlorines. Standard catalysts like Pd(PPh₃)₄ are often ineffective.
Troubleshooting Solutions & Protocols:
Success hinges on using a catalytic system specifically designed for hindered substrates.
| Strategy | Rationale | Recommended Catalytic Systems |
| Use Specialized Ligands | Modern biarylphosphine ligands are both electron-rich (promoting oxidative addition) and very bulky, creating a large "bite angle" that facilitates coupling at hindered centers.[6] | For Suzuki/Negishi: SPhos, XPhos, or RuPhos with a Pd(0) or Pd(II) precatalyst. For Sonogashira: Use a copper-free system with a catalyst like Pd(PPh₃)₂Cl₂ and a bulky phosphine ligand. |
| Switch to a Nickel Catalyst | Nickel catalysts are often more effective than palladium for coupling with sterically demanding alkyl halides due to different mechanistic pathways and smaller atomic radius.[7] | NiCl₂(dppp) or NiCl₂(PCy₃)₂ can be effective catalysts for Negishi or Kumada-type couplings. |
| Employ a More Reactive Halide | If feasible, synthesize the bromo- or iodo-analogue of TCB-Cl. The C-Br and C-I bonds are more readily cleaved during oxidative addition. | Prepare 1-(bromomethyl)-2,4,6-trichlorobenzene from the corresponding methylarene using NBS. |
dot
Caption: Troubleshooting workflow for TCB-Cl reactions.
Frequently Asked Questions (FAQs)
Q: Can I selectively functionalize the aryl chlorides without touching the chloromethyl group? A: This is exceptionally challenging. The benzylic C-Cl bond is inherently much more labile and reactive towards most nucleophiles and catalytic systems than the aryl C-Cl bonds.[8] While specialized Buchwald-Hartwig or Ullmann conditions can react with aryl chlorides, they would almost certainly react with the benzylic position preferentially or non-selectively. Achieving selectivity for the aromatic ring would require a bespoke strategy, perhaps involving temporary protection of the benzylic position.
Q: Does nucleophilic substitution on TCB-Cl proceed via an SN1 or SN2 mechanism? A: This is a classic borderline case where the mechanism is highly dependent on the reaction conditions.
-
SN2 is Disfavored: The severe steric hindrance strongly discourages the concerted backside attack required for an SN2 mechanism.[2][9]
-
SN1 is Plausible: The formation of a primary benzylic carbocation is significantly stabilized by resonance with the aromatic ring.[4] This makes an SN1 or SN1-like pathway possible, especially with weak nucleophiles in polar, protic solvents. In practice, for many synthetically useful transformations using strong nucleophiles in polar aprotic solvents, the reaction is likely a very slow SN2 process. For solvolysis or reactions with weak nucleophiles, an SN1 mechanism may dominate.
Q: Are there any safety concerns specific to this compound? A: Yes. As a polychlorinated aromatic compound and a benzylic halide, TCB-Cl should be handled with caution. It is a potential lachrymator and irritant.[10][11] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]
References
- Benchchem. Nucleophilic Substitution on 1-Chloro-2-(trichloromethyl)benzene: A Technical Guide.
- Benchchem. Overcoming steric hindrance in reactions with bulky benzoyl chlorides.
- Benchchem. An In-depth Technical Guide to the Reactivity of 1-Chloro-2-(dichloromethyl)benzene with Nucleophiles.
- ChemBK. 1,3,5-trichloro-2-methyl-benzene.
- ResearchGate. Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides.
- ACS Publications. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes | Organic Letters.
- CymitQuimica. CAS 17293-03-7: this compound.
- Future4200. SN2 Reactions of Nitranions with Benzyl Chlorides.
- National Institutes of Health. Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents.
- Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.
- Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
-
Khan Academy. Reactions at the benzylic position. Available at: [Link]
-
YouTube. Steric Hindrance | Organic Chemistry. Available at: [Link]
-
Chemistry Steps. Reactions at the Benzylic Position. Available at: [Link]
-
Khan Academy. Steric hindrance | Substitution and elimination reactions | Organic chemistry. Available at: [Link]
-
PubMed Central. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Available at: [Link]
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- 6. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. CAS 17293-03-7: this compound [cymitquimica.com]
preventing over-alkylation with 1,3,5-Trichloro-2-(chloromethyl)benzene
Technical Support Center: 1,3,5-Trichloro-2-(chloromethyl)benzene
A Senior Application Scientist's Guide to Preventing Over-alkylation
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this unique and sterically hindered alkylating agent. Here, we move beyond simple protocols to address the core challenges you may face, particularly the prevention of over-alkylation, ensuring you achieve high yields of your desired mono-substituted products.
Section 1: Understanding the Core Reactivity of this compound
This section addresses the fundamental principles governing the reagent's behavior, which is crucial for effective troubleshooting.
Q1: What makes this compound a unique alkylating agent?
A1: The reactivity of this compound (also known as 2,4,6-trichlorobenzyl chloride) is defined by two key structural features:
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A Reactive Benzylic Chloride: The chloromethyl (-CH₂Cl) group is a benzylic halide. The carbon-chlorine bond is activated towards nucleophilic substitution because the transition state is stabilized by the adjacent aromatic ring. This makes it an effective alkylating agent for a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.[1]
-
Significant Steric Hindrance: The defining feature is the presence of two chlorine atoms in the ortho positions (positions 2 and 6 relative to the chloromethyl group). These bulky groups create a sterically congested environment around the reactive carbon center.[2][3] This steric hindrance is a double-edged sword: it can slow the rate of the desired reaction, but it is also the primary tool we can exploit to prevent the undesired second alkylation (over-alkylation).[4][5] The reaction is heavily influenced by the size of the incoming nucleophile and proceeds via a backside attack characteristic of an Sₙ2 mechanism, which is highly sensitive to steric bulk.[5][6]
Q2: Why does over-alkylation happen, and what is the mechanistic pathway?
A2: Over-alkylation occurs when the mono-alkylated product, which is the desired outcome, is itself a nucleophile and reacts with another molecule of the alkylating agent to form a di-alkylated byproduct.[7] This is a common problem in many alkylation reactions, particularly when the nucleophilicity of the product is comparable to or greater than the starting nucleophile.[8] For example, when alkylating a primary amine, the resulting secondary amine is often a stronger nucleophile, leading to a "runaway" reaction that forms a tertiary amine.[7]
Below is a diagram illustrating the desired and undesired reaction pathways.
Caption: Desired mono-alkylation vs. undesired over-alkylation pathway.
Our primary goal is to maximize the rate of the first reaction (k₁) while minimizing the rate of the second (k₂).
Section 2: Troubleshooting Guide for Over-alkylation
This guide provides direct answers and actionable solutions to common experimental problems.
Problem: My reaction produces a significant amount of the di-alkylated byproduct, leading to low yields and difficult purification.
This is the most common issue encountered with potent alkylating agents. Here are the primary causes and their solutions.
Potential Cause A: Incorrect Stoichiometry
-
Causality: If the alkylating agent is present in excess or even in a 1:1 molar ratio with a highly reactive nucleophile, there is a high statistical probability that a newly formed mono-alkylated product molecule will encounter and react with another molecule of the alkylating agent before all the starting nucleophile is consumed.
-
Solution: Employ a stoichiometric excess of the nucleophile relative to the this compound. This ensures that the alkylating agent is more likely to react with the intended starting material, which is present in higher concentration.[9]
| Nucleophile Class | Recommended Molar Ratio (Nucleophile : Alkylating Agent) | Rationale |
| Primary/Secondary Amines | 3:1 to 10:1 | The amine product is often more nucleophilic. A large excess of the starting amine is crucial.[7] |
| Alcohols/Phenols (as alkoxides) | 1.5:1 to 3:1 | Requires a strong base to deprotonate. The resulting alkoxide is a potent nucleophile. |
| Thiols (as thiolates) | 1.2:1 to 2:1 | Thiolates are generally very strong nucleophiles but are "soft" and less prone to over-alkylation than amines. |
| Carbanions (e.g., from malonates) | 1.1:1 to 1.5:1 | Over-alkylation is a significant risk; strict control is needed. |
Potential Cause B: High Local Concentration of the Alkylating Agent
-
Causality: Adding the alkylating agent all at once creates localized areas of high concentration, dramatically increasing the rate of the undesired second alkylation (k₂) before the reagent has time to disperse and react with the intended target.
-
Solution: Maintain a low, steady concentration of the alkylating agent throughout the reaction. This is best achieved by dissolving the this compound in a suitable solvent and adding it dropwise or via a syringe pump to the stirred solution of the nucleophile over an extended period.[7][10]
Potential Cause C: Reaction Temperature is Too High
-
Causality: Higher temperatures increase the rate of all reactions. However, the activation energy for the second alkylation step (k₂) may be overcome more easily at elevated temperatures, especially if the mono-alkylated product is more reactive.
-
Solution: Conduct the reaction at the lowest temperature that provides a reasonable rate for the primary reaction (k₁). It is often beneficial to start the reaction at a low temperature (e.g., 0 °C) during the slow addition of the alkylating agent and then allow it to slowly warm to room temperature.[10][11] Careful monitoring is key to finding the optimal balance.
Section 3: Experimental Protocols and Best Practices
This section provides a generalized, self-validating protocol that incorporates the principles discussed above.
Protocol 1: General Procedure for Controlled Mono-alkylation
This protocol outlines the key steps for reacting a generic nucleophile (Nu-H) with this compound.
Caption: A logical workflow for controlled mono-alkylation experiments.
Protocol 2: Reaction Monitoring by GC-MS
Effective monitoring is crucial to determine the reaction endpoint and prevent the formation of byproducts by stopping the reaction at the optimal time.[12]
-
Sample Preparation: Withdraw a small aliquot (~100 µL) from the reaction mixture. Immediately quench it in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water or dilute acid to neutralize the base. Add a known concentration of an internal standard (e.g., dodecane) if quantitative analysis is desired.[12]
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system with a suitable column (e.g., DB-5ms).
-
Mass Spectrometer: Mass Selective Detector.
-
Method: Develop a temperature gradient method that effectively separates the starting nucleophile, the alkylating agent, the mono-alkylated product, and the potential di-alkylated byproduct.
-
-
Data Analysis: Identify the peaks corresponding to each species based on their retention times and mass spectra. Track the disappearance of the starting materials and the appearance of the desired product. The reaction is typically considered complete when the peak for the limiting reagent (this compound) is no longer detectable.
Section 4: Frequently Asked Questions (FAQs)
Q3: How do I choose the right solvent for my reaction?
A3: Solvent choice is critical and depends on the nucleophile.
-
For Amine/Alcohol/Thiol Alkylations: Polar aprotic solvents like DMF, DMSO, or Acetonitrile are often preferred. They effectively solvate the cation of the base (e.g., K⁺ in K₂CO₃) without hydrogen bonding to the nucleophile, thus enhancing its reactivity. However, be aware that highly polar solvents can accelerate Sₙ1 pathways if the nucleophile is weak.
-
For Carbanion Alkylations: Anhydrous THF or Diethyl Ether are standard choices as they are compatible with the strong bases (e.g., NaH, LDA) typically used to generate the carbanions.
Q4: My mono-alkylated product is difficult to separate from the di-alkylated byproduct. What purification strategies do you recommend?
A4: This is a common consequence of over-alkylation.
-
Fractional Distillation under Reduced Pressure: If the products are thermally stable liquids with sufficiently different boiling points, this can be an effective method for large-scale purification.[10]
-
Column Chromatography: This is the most common and versatile laboratory technique. Use a solvent system that maximizes the difference in retention factor (Rƒ) between your desired product and the byproduct. The di-alkylated product is typically less polar than the mono-alkylated product (especially if the nucleophile was an amine or alcohol).
-
Crystallization: If your desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities, including the di-alkylated species which may remain in the mother liquor.[10]
Q5: Can this compound be used in Friedel-Crafts alkylations?
A5: While it is a benzylic halide, its use in classic Friedel-Crafts alkylations with another arene is problematic. The three electron-withdrawing chlorine atoms on the benzene ring deactivate it, making it a poor substrate for further electrophilic aromatic substitution. Furthermore, the primary issue with Friedel-Crafts alkylation is polyalkylation on the substrate ring, as the first alkyl group added is activating.[13][14][15] Therefore, this reagent is almost exclusively used to transfer the 2,4,6-trichlorobenzyl group to a nucleophile, not as a substrate in a Friedel-Crafts reaction.
References
- A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions. (2025). BenchChem.
- Preventing over-alkylation in benzylamine synthesis. (2025). BenchChem Technical Support.
- Technical Support Center: Overcoming Polyalkylation in Friedel-Crafts Synthesis of Diphenylmethanes. (2025). BenchChem.
- Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions. (2025). BenchChem.
- Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps.
- Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts.
- Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. (n.d.). PMC.
- Alkyl
- SN1 vs SN2 Reactions: What Is Steric Hindrance? (2019). Chemistry Hall.
- Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts.
- The alkylation of benzene - electrophilic substitution. (n.d.). Chemguide.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts.
- Friedel Crafts Alkylation Reaction - Mettler Toledo. (n.d.). Mettler Toledo.
- Friedel-Crafts Alkyl
- Protein Alkylation: Exploring Techniques and Applications. (n.d.).
- Optimizing reaction conditions for N-alkyl
Sources
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- 15. Friedel-Crafts Alkylation [organic-chemistry.org]
Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving 1,3,5-Trichloro-2-(chloromethyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,5-Trichloro-2-(chloromethyl)benzene. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when scaling up reactions involving this versatile but reactive intermediate. My aim is to blend established chemical principles with field-proven insights to ensure the safety, efficiency, and success of your chemical synthesis endeavors.
I. Core Principles for Scale-Up Success
Scaling up reactions with this compound, a substituted tetrachlorotoluene, introduces complexities that are often negligible at the bench scale. The primary challenges revolve around managing reaction exotherms, ensuring adequate mixing, and controlling impurity formation. This compound's benzylic chloride moiety makes it a potent electrophile, particularly in Friedel-Crafts alkylation reactions, which are notoriously exothermic.[1][2]
A successful scale-up hinges on a thorough understanding of the reaction kinetics and thermodynamics. As the reactor volume increases, the surface-area-to-volume ratio decreases, significantly impeding heat dissipation.[3] This can lead to a rapid temperature increase, accelerating the reaction rate and potentially culminating in a hazardous thermal runaway.[4] Therefore, a proactive and well-engineered approach to process safety and control is paramount.
II. Troubleshooting Guide: From Bench to Plant
This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format.
Scenario 1: The Exotherm is Uncontrollable Upon Scale-Up
Question: My reaction was well-behaved in a 1L flask, but at a 50L scale, the temperature spiked, and I had to perform an emergency quench. What went wrong?
Answer: This is a classic and dangerous scale-up challenge. The root cause is almost always inadequate heat removal capacity relative to the heat generated by the reaction.
Troubleshooting Workflow:
-
Quantify the Exotherm: Before attempting another scale-up, it is crucial to understand the thermal profile of your reaction.
-
Recommendation: Perform reaction calorimetry studies, such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC), to determine the heat of reaction and the maximum adiabatic temperature rise.[5] This data is essential for designing an appropriate cooling system.
-
-
Re-evaluate Your Dosing Strategy: Adding the entire quantity of this compound at once to a large reactor is extremely risky.
-
Recommendation: Implement a semi-batch process where the electrophile is added slowly and controllably to the reaction mixture.[3] This allows the cooling system to keep pace with the heat being generated. The addition rate should be directly linked to the real-time temperature of the reactor.
-
-
Enhance Heat Transfer:
-
Recommendation: Ensure your reactor is appropriately sized and has sufficient cooling capacity. This may involve using a jacketed reactor with a high-performance heat transfer fluid, or installing internal cooling coils or an external heat exchanger.[5]
-
-
Consider a Continuous Process:
-
Recommendation: For highly exothermic reactions, transitioning from a batch to a continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR) can offer significant safety advantages.[4][6][7][8] These systems have a much higher surface-area-to-volume ratio, allowing for superior heat management.[4]
-
Scenario 2: My Yield Decreased Significantly and I'm Seeing New Impurities at Scale.
Question: I achieved a 90% yield in the lab, but at the pilot scale, my yield has dropped to 60%, and my crude product contains several new, unidentified impurities. What are the likely causes?
Answer: A drop in yield accompanied by new impurities upon scale-up often points to issues with mixing and localized "hot spots."
Troubleshooting Workflow:
-
Analyze Mixing Efficiency: Inadequate mixing can lead to areas of high reactant concentration, causing localized temperature increases that promote side reactions.[5][9]
-
Recommendation: Evaluate the mixing in your reactor. The choice of impeller and the stirring speed are critical. For instance, an anchor stirrer may not be effective for a low-viscosity exothermic reaction.[5] Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing in a given reactor geometry.[9][10]
-
-
Identify Potential Side Reactions: In the context of Friedel-Crafts alkylations with this compound, several side reactions are possible, especially at elevated temperatures:
-
Polyalkylation: The initial alkylation product can be more reactive than the starting material, leading to the addition of multiple alkyl groups.[11]
-
Isomerization: Carbocation rearrangements can lead to the formation of undesired isomers.[12]
-
Self-condensation/Oligomerization: The benzylic chloride can potentially react with itself or other aromatic species in the reaction mixture, especially in the presence of a Lewis acid catalyst.[13]
-
-
Optimize Reaction Conditions:
-
Recommendation: Re-evaluate the reaction temperature. While a higher temperature might have been acceptable in the lab due to efficient heat dissipation, a lower temperature at scale may be necessary to suppress side reactions. Also, consider the order of reagent addition. It is generally safer to add the more reactive component to the more stable one.[14]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for handling large quantities of this compound?
A1: Due to its chlorinated nature and potential toxicity, stringent safety measures are essential.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and impervious clothing.[16][17]
-
Ventilation: Work in a well-ventilated area, preferably in a walk-in fume hood or a contained environment, especially when handling large quantities.[16][18]
-
Spill Containment: Have a spill containment plan and the necessary materials readily available.
-
Disposal: Dispose of all waste containing this compound according to local, state, and federal regulations.[17][18]
Q2: How does the choice of Lewis acid catalyst impact the reaction at scale?
A2: The choice and handling of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) are critical.[2]
-
Activity and Stoichiometry: The activity of the catalyst can be affected by moisture. Ensure the catalyst is of high purity and handled under anhydrous conditions. The stoichiometry of the catalyst may need to be re-optimized at scale to balance reactivity and minimize side reactions.
-
Addition and Quenching: The addition of the Lewis acid can be highly exothermic. Consider adding it in portions or as a slurry in a suitable solvent. The quenching of the catalyst at the end of the reaction is also highly exothermic and must be done carefully with controlled addition of the quenching agent to a cooled reaction mixture.
Q3: What analytical methods are recommended for monitoring reaction progress and product purity at scale?
A3: Real-time monitoring is crucial for process control.
-
In-process Monitoring: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable for tracking the consumption of starting materials and the formation of the product and byproducts.[19]
-
Purity Analysis: For final product analysis, GC coupled with Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying impurities.[19]
Q4: What are the best practices for the crystallization and purification of the final product?
A4: The purification of substituted benzene derivatives often relies on crystallization.
-
Solvent Selection: A mixed solvent system is often employed to achieve optimal solubility at high temperatures and poor solubility at low temperatures, maximizing yield.[20]
-
Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A controlled, gradual cooling process is generally preferred to minimize the inclusion of impurities.
-
Seeding: Seeding the solution with a small amount of pure product at the appropriate temperature can help control crystallization and improve product quality.
IV. Visualized Workflows and Data
Decision Tree for Troubleshooting Poor Yield in Scale-Up
Caption: A decision tree for troubleshooting low-yield reactions.
Key Parameters for Scale-Up Consideration
| Parameter | Bench Scale (1L) | Pilot Scale (50L) | Key Considerations for Scale-Up |
| Surface Area/Volume Ratio | High | Low | Heat dissipation becomes critical. |
| Mixing Time | Short | Long | Potential for non-uniform concentration and temperature. |
| Reagent Addition | Often rapid | Must be slow and controlled | Prevents thermal runaway. |
| Heat Generation | Easily managed | Can exceed cooling capacity | Requires robust thermal management. |
| Temperature Gradients | Minimal | Significant | Can lead to localized "hot spots" and side reactions. |
V. References
-
ChemBK. (2024, April 9). 1,3,5-trichloro-2-methyl-benzene. Retrieved from [Link]
-
RSC Publishing. (2022, October 26). Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up. Retrieved from [Link]
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up. Retrieved from [Link]
-
MDPI. (n.d.). Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics. Retrieved from [Link]
-
[Source 6 not available]
-
ResearchGate. (n.d.). Continuous stirred tank reactors in the fine chemical synthesis for efficient mixing, solids handling, and rapid scale-up. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
[Source 9 not available]
-
Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
-
[Source 14 not available]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (2025, October 12). (PDF) Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics. Retrieved from [Link]
-
[Source 17 not available]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Bis(trichloromethyl)benzene, 99%. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
RSC Publishing. (2024, May 13). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. Retrieved from [Link]
-
[Source 24 not available]
-
Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. Retrieved from
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Synthesis of Liquid Crystals with Substituents in Terminal Benzene Cores and their Mesomorphic Behaviour. Retrieved from [Link]
-
Reddit. (2024, September 12). Benzene Crystallization. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Purification of Benzene by Crystallization-Separation. Retrieved from [Link]
-
PubMed. (n.d.). 1,3,5-Tris(chloromethyl)benzene. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 5. amarequip.com [amarequip.com]
- 6. Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00232A [pubs.rsc.org]
- 7. Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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- 20. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Technical Support Center: Work-up Procedures for 1,3,5-Trichloro-2-(chloromethyl)benzene Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 1,3,5-Trichloro-2-(chloromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging reagent. My objective is to move beyond simple protocols and provide a deeper understanding of the causality behind each work-up step, empowering you to troubleshoot effectively and ensure the integrity of your results. The protocols described herein are built on established chemical principles to be self-validating systems.
Core Principles & Safety First
This compound, also known as 2,4,6-trichlorobenzyl chloride[1][2], is a highly functionalized aromatic compound. Its reactivity is dominated by the benzylic chloride, a potent electrophile for both nucleophilic substitution and Friedel-Crafts alkylation reactions. The trichlorinated phenyl ring is relatively inert but significantly influences the compound's physical properties, such as solubility and crystallinity.
Safety is non-negotiable. This compound and its derivatives are irritants and potentially toxic.[2][3] All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4][5] Always consult the latest Safety Data Sheet (SDS) before beginning any experiment.[4][6]
Frequently Asked Questions (FAQs)
Q1: My reaction is complete. What is the very first step in the work-up?
A1: The first step is always to safely quench the reaction. This neutralizes any unreacted, energetic reagents and ensures a safe transition to extractive work-up. The specific quenching agent depends on the reaction chemistry. For instance, a Friedel-Crafts reaction requires the careful decomposition of the Lewis acid catalyst, typically by slowly adding the reaction mixture to ice or chilled dilute acid.[7] For reactions with strong bases or organometallics, a proton source like saturated aqueous ammonium chloride (NH₄Cl) is often preferred over water to minimize strong exothermic events.
Q2: I'm consistently getting an emulsion during my liquid-liquid extraction. How can I resolve this?
A2: Emulsion formation is common when dealing with chlorinated solvents and complex reaction mixtures. The primary cause is the presence of fine particulates or amphiphilic side products that stabilize the interface between the organic and aqueous layers. To resolve this:
-
Add Brine: Introduce a small amount of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the less polar organic layer.
-
Filter: If particulates are suspected, filter the entire mixture through a pad of Celite® or glass wool.
-
Patience & Technique: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation.
Q3: What are the most common impurities I should be looking for?
A3: Impurities are highly dependent on the specific reaction. However, common culprits include:
-
Unreacted Starting Material: this compound itself.
-
Hydrolysis Product: 1,3,5-Trichloro-2-(hydroxymethyl)benzene, formed if water is present during the reaction or work-up.
-
Elimination Product: If a strong, sterically hindered base is used, E2 elimination can occur, leading to a dichlorostyrene derivative.
-
Over-alkylation Products: In Friedel-Crafts reactions, the initial product can be more reactive than the starting material, leading to poly-alkylation.[8]
Q4: My product is a persistent oil, but literature suggests it should be a solid. What's my next step?
A4: This almost always indicates the presence of impurities that are inhibiting crystallization.
-
Re-purify: Perform column chromatography to isolate the desired product. Use a gradient of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate or dichloromethane) to elute the components.
-
Trituration: If the oil is highly concentrated in your product, try adding a small amount of a non-polar solvent in which your product is sparingly soluble (e.g., cold hexanes). Sonicate or scratch the inside of the flask with a glass rod to induce nucleation.
-
Solvent Removal: Ensure all residual solvent from the work-up has been thoroughly removed under high vacuum, as this can also prevent solidification.
Troubleshooting Guide: Nucleophilic Substitution Reactions
These reactions typically involve reacting the benzylic chloride with a nucleophile (e.g., an amine, alcohol, or thiol). The work-up goal is to separate the neutral, basic, or acidic product from unreacted starting materials and salts.
Problem: Difficulty Separating a Basic Product (e.g., Amine Adduct) from Starting Material
Causality: Both the starting material and the desired amine product may have similar polarities, making chromatographic separation tedious. An acid-base extraction is the most efficient method to exploit the basicity of the product.
Workflow: Acid-Base Extraction for Basic Products
The following diagram outlines the logical flow for separating a basic amine product from the neutral starting material.
Caption: Recommended workflow for safely quenching a Friedel-Crafts reaction.
Step-by-Step Protocol: Friedel-Crafts Work-up
| Step | Action | Rationale & Expert Insight |
| 1 | Prepare Quench | In a separate, larger beaker, prepare a mixture of crushed ice and dilute (1M) HCl. The ice absorbs the heat of neutralization, while the acid keeps the resulting aluminum salts (like Al(OH)₃) dissolved as soluble species (e.g., [Al(H₂O)₆]³⁺). |
| 2 | Slow Addition | This is the critical step. Slowly and carefully, add the reaction mixture to the vigorously stirring ice/acid slurry. Adding the reaction to the quench (and not the other way around) ensures the quenching agent is always in vast excess, controlling the exotherm. |
| 3 | Stir & Separate | Continue stirring until all the ice has melted and the mixture consists of two clear liquid phases. Transfer the mixture to a separatory funnel. |
| 4 | Aqueous Washes | Wash the organic layer sequentially with: • Dilute HCl: To remove any remaining aluminum salts. • Water: To remove the acid. • Saturated NaHCO₃: To neutralize the last traces of acid (watch for gas evolution!). • Brine: To begin the drying process and break any emulsions. |
| 5 | Dry & Concentrate | Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude product will likely require purification by chromatography or crystallization to remove side products. |
Purification Masterclass: Data Tables
Table 1: Solvent Selection for Liquid-Liquid Extraction
| Solvent | Density (g/mL) | Layer Position | Common Uses & Cautions |
| Dichloromethane (DCM) | ~1.33 | Bottom | Excellent solvent for many organic compounds. Volatile. Caution: Chlorinated solvent. |
| Ethyl Acetate (EtOAc) | ~0.90 | Top | Good general-purpose solvent, less toxic than DCM. Can be partially soluble in brine. |
| Diethyl Ether (Et₂O) | ~0.71 | Top | Very volatile and extremely flammable. Excellent for extracting non-polar compounds. |
| Hexanes/Heptane | ~0.66 | Top | For very non-polar compounds. Often used in combination with a more polar solvent. |
Table 2: Suggested Systems for Purification
| Purification Method | Recommended Solvents / System | Target Impurity to Remove |
| Column Chromatography | Hexanes / Ethyl Acetate Gradient (e.g., 0% -> 20% EtOAc) | Unreacted starting material, less polar side products. |
| Column Chromatography | Hexanes / Dichloromethane Gradient (e.g., 0% -> 50% DCM) | Isomeric products or compounds with very similar polarity. |
| Recrystallization | Ethanol / Water | For moderately polar solid products. Dissolve in hot ethanol, add water dropwise until cloudy, then cool slowly. |
| Recrystallization | Toluene or Xylene | For less polar, high-melting solids. |
References
- Google Patents. (2017). US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene.
- Google Patents. (1967).
-
University of California, Irvine. (n.d.). The Grignard Reaction. [Link]
-
Vanderbilt University. (2014). The Friedel-Crafts Reaction. [Link]
- Mehilal, R. B., Salunke, R. B., & Agrawal, J. P. (2002). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Indian Journal of Chemistry, 41B, 604-607.
-
PubChem. (n.d.). 1,3,5-Trichloro-2-(trichloromethyl)benzene. [Link]
- Roshani, M., et al. (2016). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. Journal of Chemical and Pharmaceutical Research, 8(4), 881-886.
-
PubChem. (n.d.). 1,3,5-Trichloro-2,4,6-trimethylbenzene. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism. [Link]
-
California State University, Los Angeles. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
-
ChemBK. (2024). 1,3,5-trichloro-2-methyl-benzene - Introduction. [Link]
-
YouTube. (2020). Grignard Reaction lab, Synthesis of Triphenylmethanol. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]
-
Chemchart. (n.d.). This compound (17293-03-7). [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. [Link]
-
PubChem. (n.d.). 1,3,5-Trichloro-2-methylbenzene. [Link]
-
Wikipedia. (n.d.). 1,3,5-Trichlorobenzene. [Link]
-
NIST. (n.d.). Benzene, 1,3,5-trichloro-. [Link]
-
Stenutz. (n.d.). This compound. [Link]
-
Journal of the Chemical Society, Transactions. (1920). The Introduction of the Chloromethyl Group. [Link]
-
PubChem. (n.d.). 1,3,5-Trichlorobenzene. [Link]
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Yields in Nucleophilic Substitution of 1,3,5-Trichloro-2-(chloromethyl)benzene
Introduction: 1,3,5-Trichloro-2-(chloromethyl)benzene is a valuable synthetic intermediate in pharmaceutical and materials science development. Its utility stems from the reactive benzylic chloride, which serves as a key handle for introducing a variety of functional groups. However, its unique structure, featuring a heavily substituted aromatic ring, presents significant challenges, often leading to unexpectedly low reaction yields. This guide provides in-depth troubleshooting strategies and foundational knowledge to help researchers overcome these obstacles and optimize their synthetic outcomes.
Section 1: Core Principles: The Duality of Reactivity and Hindrance
The primary site for nucleophilic attack on this compound is the benzylic carbon of the chloromethyl group. Benzylic halides are known for their enhanced reactivity, capable of undergoing substitution via both Sₙ1 and Sₙ2 pathways.[1] The choice of mechanism is delicately balanced by reaction conditions.[2][3]
-
The Sₙ2 Pathway: Favored by strong nucleophiles in polar aprotic solvents, this concerted mechanism involves a backside attack on the electrophilic carbon.[4][5]
-
The Sₙ1 Pathway: Favored by weak nucleophiles in polar protic solvents, this stepwise mechanism proceeds through a resonance-stabilized benzylic carbocation intermediate.[6][7]
However, the substitution pattern of this compound complicates this typical reactivity profile. The molecule is subject to two competing electronic and steric effects:
-
Severe Steric Hindrance: The chlorine atom at the C1 position (ortho to the chloromethyl group) physically obstructs the trajectory required for a backside nucleophilic attack, significantly impeding the Sₙ2 pathway.[8][9]
-
Electronic Destabilization: The three chlorine atoms on the aromatic ring are strongly electron-withdrawing. This property destabilizes the formation of the positive charge on the benzylic carbocation, making the Sₙ1 pathway less favorable than it would be for an unsubstituted benzyl chloride.[7][10]
This confluence of factors places the substrate in a difficult mechanistic position, where neither the Sₙ1 nor the Sₙ2 pathway is strongly favored, often resulting in sluggish reactions and low yields.
Caption: Competing factors affecting nucleophilic substitution.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the nucleophilic substitution of this compound in a question-and-answer format.
Q1: My reaction is very slow or fails to proceed, with most of the starting material recovered. What are the likely causes?
A1: This is the most common issue and is almost always rooted in the substrate's inherent steric and electronic properties.
-
Primary Cause: Steric Hindrance. The most significant barrier is the steric clash between the incoming nucleophile and the ortho-chlorine substituent on the benzene ring.[8][11] This severely slows down the rate of a potential Sₙ2 reaction. For an Sₙ2 reaction to occur, the nucleophile must approach the carbon atom from the side opposite the leaving group, a path that is physically blocked.[11][12]
-
Secondary Cause: Inappropriate Reaction Conditions. A mismatch between the chosen nucleophile, solvent, and temperature can exacerbate the problem. If conditions favor an Sₙ1 pathway (e.g., a weak nucleophile in a protic solvent), the reaction will be slow because the electron-withdrawing chlorine atoms destabilize the necessary carbocation intermediate.[7]
Q2: I suspect steric hindrance is the main problem. How can I optimize my reaction to favor an Sₙ2 mechanism?
A2: Overcoming the steric barrier requires a multi-faceted approach focused on enhancing the nucleophile's reactivity and providing sufficient energy.
-
Nucleophile Selection: Choose a nucleophile that is both small and highly reactive. Bulky nucleophiles will fail to reach the reaction center.[9] For example, azide (N₃⁻) is a better choice than a bulky tertiary amine.
-
Solvent Choice: Use a polar aprotic solvent. These solvents, such as DMSO, DMF, or acetonitrile, are effective at solvating the cation of your nucleophilic salt but do not extensively solvate the anion (the nucleophile).[5][13] This leaves the nucleophile "bare" and highly reactive, increasing its ability to overcome the energy barrier of the hindered attack.
-
Temperature Increase: Cautiously increasing the reaction temperature can provide the necessary kinetic energy to overcome the activation barrier. Monitor the reaction closely, as excessively high temperatures can lead to side reactions.[13]
-
Phase-Transfer Catalysis (PTC): For reactions involving an aqueous and an organic phase, a PTC (e.g., a quaternary ammonium salt) can be highly effective. The catalyst transports the nucleophile into the organic phase, increasing its effective concentration near the substrate and facilitating the reaction.
Caption: Troubleshooting workflow for low Sₙ2 yields.
Q3: What are the recommended reaction conditions for maximizing yield?
A3: The optimal conditions will depend on the specific nucleophile. However, a general starting point for pushing the reaction forward via an Sₙ2-like mechanism is recommended.
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Small, potent, and non-basic (e.g., NaN₃, NaCN, I⁻) | Minimizes steric hindrance and avoids E2 elimination side reactions.[4] |
| Solvent | Polar Aprotic (DMSO, DMF) | Maximizes the reactivity of the nucleophile by minimizing solvent caging.[5][14] |
| Temperature | 50 - 80 °C (start lower and increase) | Provides sufficient kinetic energy to overcome the high activation barrier caused by steric hindrance.[13] |
| Concentration | Use a moderate to high concentration of the nucleophile | Maximizes the probability of a successful collision with the sterically hindered substrate. |
Q4: I am observing side products. What are they and how can they be minimized?
A4: While less common for primary benzylic halides, side reactions can occur under forcing conditions.
-
Elimination (E2): If your nucleophile is also a strong base (e.g., alkoxides, hydroxides) and you are using high temperatures, you may see the formation of an alkene via an E2 elimination pathway.[15] To minimize this, use a nucleophile that is a weak base (e.g., halides, azide) or run the reaction at the lowest effective temperature.
-
Solvolysis: If you are forced to use a protic solvent (like ethanol or water), the solvent itself can act as a nucleophile, leading to an ether or alcohol byproduct.[7] This is more of a concern if you are attempting an Sₙ1 reaction. The best way to avoid this is to use a polar aprotic solvent.
Section 3: General Experimental Protocol
This protocol provides a validated starting point for the substitution reaction. It should be adapted based on the specific nucleophile used.
Objective: To perform a nucleophilic substitution on this compound.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (1.2 - 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel with magnetic stirrer, condenser, and nitrogen inlet
-
Appropriate workup and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
Setup: Assemble the reaction glassware and ensure it is dry. Purge the system with an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the reaction vessel, add this compound and anhydrous DMF. Stir until the substrate is fully dissolved.
-
Nucleophile Addition: Add the nucleophile to the reaction mixture in one portion.
-
Reaction: Heat the mixture to 50 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or HPLC). If the reaction is slow, incrementally increase the temperature to a maximum of 80 °C.
-
Workup: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Quench the reaction by pouring it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the primary reactive site on this compound?
-
A: The benzylic carbon of the -(chloromethyl) group is the exclusive site for nucleophilic substitution under Sₙ1/Sₙ2 conditions.
-
-
Q: Is it possible to substitute the chlorine atoms on the benzene ring?
-
Q: What safety precautions are necessary when handling this compound?
-
A: this compound is a suspected reproductive toxin and causes skin irritation.[18] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18][19] Consult the Safety Data Sheet (SDS) for complete handling information.
-
-
Q: Which analytical techniques are best for monitoring reaction progress?
-
A: Thin-Layer Chromatography (TLC) is excellent for rapid qualitative monitoring. For quantitative analysis and accurate determination of conversion, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods.
-
References
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Validation & Comparative
A Senior Application Scientist's Guide to Benzylation: A Comparative Analysis of Alternatives to 1,3,5-Trichloro-2-(chloromethyl)benzene
Introduction: Beyond the Activated Halide
The introduction of a benzyl (Bn) group is a cornerstone of modern organic synthesis, primarily for the protection of sensitive functionalities like alcohols, phenols, and amines, but also as a key structural component in pharmacologically active molecules.[1][2] The reactivity of the benzylating agent is paramount, and highly activated reagents such as 1,3,5-trichloro-2-(chloromethyl)benzene are employed for specific, often challenging, substrates. The electron-withdrawing chlorine atoms on the aromatic ring of this particular reagent significantly enhance the electrophilicity of the benzylic carbon, making it a potent alkylating agent.
However, reliance on a single, highly specialized reagent is antithetical to the demands of contemporary chemical research, which prioritizes methodological flexibility, substrate scope, cost-effectiveness, and green chemistry principles. This guide provides an in-depth comparison of viable and often superior alternatives to specialized polychlorinated benzyl halides, offering researchers a comprehensive toolkit for benzylation reactions. We will explore the mechanistic nuances, practical applications, and experimental protocols for a range of reagents, from classic benzyl halides to modern catalytic systems.
The Workhorses: Benzyl Halides (BnCl and BnBr)
Benzyl chloride (BnCl) and benzyl bromide (BnBr) are the most common and cost-effective benzylating agents. Their utility stems from their commercial availability and straightforward reactivity, which typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3]
Mechanism and Rationale: The reaction is typically performed in the presence of a base, which deprotonates the nucleophile (e.g., an alcohol or phenol) to increase its nucleophilicity. The resulting alkoxide or phenoxide then attacks the electrophilic benzylic carbon, displacing the halide leaving group. The transition state involves a trigonal bipyramidal geometry where the nucleophile and the leaving group are on opposite sides of the benzylic carbon.[3] The stability of this transition state is enhanced by the adjacent phenyl ring, which can delocalize electron density through its π-system, accelerating the reaction rate compared to simple alkyl halides.[3][4]
Advantages:
-
Cost-Effective: Widely available and inexpensive.
-
High Reactivity: Suitable for a broad range of nucleophiles.
Limitations:
-
Harsh Conditions: Often requires strong bases (e.g., NaH, K₂CO₃), which may not be compatible with sensitive functional groups.[5]
-
Toxicity: Benzyl halides are lachrymatory and carcinogenic.
-
Byproduct Formation: Generates stoichiometric amounts of halide salt waste.
Caption: SN2 mechanism for benzylation with a benzyl halide (BnX).
Enhanced Reactivity Under Milder Conditions: Benzyl Sulfonates (BnOTs, BnOMs)
For substrates that are sensitive to the forcing conditions required for benzyl halides, benzyl sulfonates such as benzyl tosylate (BnOTs) and benzyl mesylate (BnOMs) offer a superior alternative.
Mechanism and Rationale: The synthetic utility of these reagents hinges on the excellent leaving group ability of the sulfonate anions (tosylate, mesylate). These anions are highly stable due to resonance delocalization of the negative charge across the sulfonyl group. This enhanced stability lowers the activation energy of the SN2 transition state, allowing the reaction to proceed under much milder conditions, often with weaker bases (e.g., K₂CO₃) and at lower temperatures.[6][7] Benzyl tosylates are typically prepared fresh from the reaction of benzyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[6][8]
Advantages:
-
High Reactivity: More reactive than benzyl halides, leading to faster reactions.[7]
-
Milder Conditions: Compatible with a wider range of functional groups.
Limitations:
-
Stability: Can be unstable and may decompose upon storage, necessitating fresh preparation.[6][8]
-
Cost: More expensive than benzyl halides due to the additional synthetic step.
Caption: Workflow for the synthesis and application of benzyl tosylate.
Green and Atom-Economical Alternatives
In line with the principles of green chemistry, reagents that minimize waste and avoid toxic materials are highly desirable. Benzyl alcohol and its derivatives represent a significant step in this direction.
Benzyl Alcohol
Directly using benzyl alcohol as a benzylating agent is an attractive, atom-economical strategy, as the only byproduct is water. This transformation is typically achieved under acidic conditions, where the alcohol is protonated to form a good leaving group (water), generating a benzyl carbocation intermediate that then undergoes a Friedel-Crafts-type reaction with an arene or substitution with another nucleophile.[9][10] Various solid acid catalysts, such as heteropoly acids on clay supports, have been developed to facilitate this reaction under heterogeneous, solvent-free conditions.[11]
Advantages:
-
Green: Water is the only byproduct.
-
Low Toxicity: Benzyl alcohol is significantly less hazardous than benzyl halides.
-
Cost-Effective: Inexpensive and readily available.
Limitations:
-
Acidic Conditions: Requires acidic catalysts, limiting its use with acid-sensitive substrates.
-
Carbocation Rearrangements: The SN1-type mechanism can be prone to side reactions if the substrate is susceptible to rearrangement.
Dibenzyl Carbonate (DBC)
Dibenzyl carbonate is a stable, non-toxic, and crystalline solid that serves as an excellent "green" benzylating agent. Its activation typically requires catalytic amounts of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which promotes the reaction with N, O, and S nucleophiles under mild conditions.
Advanced Reagents for Highly Sensitive Substrates
For complex syntheses, particularly in natural product and pharmaceutical chemistry, protecting groups must be installed with surgical precision under non-invasive conditions.
Benzyl Trichloroacetimidate
This reagent allows for the benzylation of alcohols under mildly acidic conditions, providing an orthogonal strategy to base-mediated methods.[1][5] The imidate is activated by a catalytic amount of a strong acid (e.g., triflic acid), which protonates the nitrogen atom, turning the trichloroacetamide group into an excellent leaving group and facilitating attack by the alcohol.
2-Benzyloxy-1-methylpyridinium Triflate
This stable, neutral organic salt is a uniquely effective reagent for benzylating alcohols under neutral conditions upon warming.[12][13] It avoids both acidic and basic promoters, making it ideal for substrates with multiple sensitive functional groups. The reaction is driven by the formation of the stable 2-pyridone byproduct. An in situ protocol, where the active reagent is generated from 2-benzyloxypyridine and methyl triflate, further enhances its practical utility.[12][13]
Caption: Activation of 2-benzyloxypyridine for neutral benzylation.
The New Frontier: Photocatalytic and Organocatalytic Methods
Recent advances have ushered in an era of catalytic benzylation that proceeds via radical intermediates, enabling transformations that are impossible through traditional ionic pathways. These methods can achieve direct benzylation of unactivated C-H bonds.[14][15][16][17] For instance, visible-light-driven organocatalytic systems can generate benzyl radicals from readily available precursors.[14][15][16][18] These radicals can then couple with allylic radicals generated via hydrogen atom abstraction (HAT) from unfunctionalized olefins, achieving a direct allylic C-H benzylation.[14][15][16]
Advantages:
-
Novel Reactivity: Enables direct functionalization of C-H bonds.
-
Mild Conditions: Often proceeds at room temperature under visible light irradiation.
-
High Selectivity: Can offer unique selectivity profiles compared to ionic methods.
Comparative Data Summary
| Reagent/Method | Mechanism | Typical Conditions | Advantages | Disadvantages |
| This compound | SN2 | Base, Solvent | Highly reactive for specific substrates | Niche application, cost, potential toxicity |
| Benzyl Bromide/Chloride | SN2 | Strong Base (NaH, K₂CO₃), DMF/THF | Low cost, readily available | Lachrymatory, toxic, harsh conditions, waste |
| Benzyl Tosylate/Mesylate | SN2 | Mild Base (K₂CO₃), DMF, 80 °C | High reactivity, milder conditions | Unstable (prepare fresh), higher cost |
| Benzyl Alcohol | SN1 / Friedel-Crafts | Acid catalyst (H₂SO₄, solid acids) | Green (water byproduct), low cost | Requires acid, risk of side reactions |
| Dibenzyl Carbonate | Catalytic SN2 | Catalytic DBU/DABCO | Green, non-toxic, stable solid | Requires catalyst, moderate reactivity |
| 2-Benzyloxy-1-methylpyridinium Triflate | Neutral SN2 | Neutral, Heat (90 °C), Toluene | Excellent for sensitive substrates | High cost, requires heat |
| Photocatalytic C-H Benzylation | Radical | Visible light, organocatalyst, rt | Novel C-H activation, very mild | Requires specific catalysts, developing field |
Selected Experimental Protocols
Protocol 1: O-Benzylation of a Phenol using Benzyl Tosylate[10]
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted phenol (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Reagent Addition: Add freshly prepared or commercially available benzyl tosylate (1.1 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure aryl benzyl ether.
Protocol 2: Benzylation of an Alcohol using 2-Benzyloxypyridine (In Situ Method)[14]
-
Setup: In a flask, create a mixture of the alcohol substrate (1.0 equiv), 2-benzyloxypyridine (2.0 equiv), and magnesium oxide (2.0 equiv) in toluene (10 mL per mmol of alcohol).
-
Activation: Cool the mixture in an ice bath, and add methyl triflate (2.0 equiv) dropwise.
-
Reaction: Replace the ice bath with an oil bath and gradually warm the mixture to 90 °C. Maintain this temperature for 24 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Filter through Celite® with the aid of CH₂Cl₂, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude material by silica gel chromatography to yield the desired benzyl ether.
Conclusion and Recommendations
The choice of a benzylating agent is a critical decision that profoundly impacts the success, efficiency, and environmental footprint of a synthetic sequence. While highly activated reagents like this compound have their place, a modern chemist's toolkit should be diverse.
-
For large-scale, cost-sensitive syntheses with robust substrates, traditional benzyl halides remain a viable option.
-
When dealing with base-sensitive functional groups , the enhanced reactivity of benzyl tosylates allows for significantly milder conditions.
-
To adhere to green chemistry principles , direct benzylation with benzyl alcohol or the use of dibenzyl carbonate are excellent choices that minimize hazardous waste.
-
For the protection of highly complex and sensitive molecules , the use of neutral reagents like 2-benzyloxy-1-methylpyridinium triflate is unparalleled, providing a robust solution where other methods fail.
-
Finally, researchers looking to push the boundaries of synthesis should explore photocatalytic methods , which offer unique opportunities for direct C-H benzylation and novel bond constructions.
By understanding the mechanistic rationale and practical considerations for each alternative, researchers can select the optimal reagent to achieve their synthetic goals with precision and efficiency.
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Melchiorre, P., et al. (2022). Photochemical Organocatalytic Benzylation of Allylic C–H Bonds. ACS Publications. Retrieved from [Link]
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Melchiorre, P., et al. (2022). Photochemical Organocatalytic Benzylation of Allylic C–H Bonds. American Chemical Society. Retrieved from [Link]
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Melchiorre, P., et al. (2022). Photochemical Organocatalytic Benzylation of Allylic CH Bonds. RECERCAT. Retrieved from [Link]
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Mukaiyama, T., et al. (2002). Benzylation of Alcoholic Hydroxyl Groups with Benzyl Mesylate by Using a Catalytic Amount of Lithium Tetrakis(pentafluorophenyl)borate. Oxford Academic. Retrieved from [Link]
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A Comparative Guide for Researchers: Benzyl Bromide vs. 1,3,5-Trichloro-2-(chloromethyl)benzene as Alkylating Agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, selectivity, and the overall success of a synthetic route. Benzylic halides are a cornerstone of this chemical class, prized for their utility in installing the benzyl protecting group on sensitive functionalities like alcohols and phenols.[1][2] This guide provides an in-depth comparative analysis of two such agents: the archetypal Benzyl Bromide and its sterically and electronically distinct analog, 1,3,5-Trichloro-2-(chloromethyl)benzene.
This document moves beyond a simple cataloging of properties to explore the mechanistic nuances and practical considerations that govern the choice between these two reagents. By understanding the underlying principles of their reactivity, researchers can make more informed decisions, optimizing their synthetic strategies for improved outcomes.
Section 1: Physicochemical Properties at a Glance
A foundational understanding of the physical properties of each reagent is essential for safe handling, reaction setup, and purification. The following table summarizes these key characteristics.
| Property | Benzyl Bromide | This compound |
| Molecular Formula | C₇H₇Br[1] | C₇H₄Cl₄[3] |
| Molecular Weight | 171.03 g/mol [4] | 229.91 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[1] | Colorless to pale yellow liquid or solid[3] |
| Boiling Point | 198-199 °C[5] | ~233-235 °C (for the related 2-methyl analog)[6] |
| Melting Point | -4.0 °C[5] | ~63-65 °C (for the related 2-methyl analog)[6] |
| Density | ~1.44 g/cm³[7] | ~1.44 g/cm³ (for the related 2-methyl analog)[6] |
| Solubility | Miscible with organic solvents like ethanol and ether; limited solubility in water.[1][2] | Soluble in organic solvents.[3] |
Section 2: Mechanistic Insights and Reactivity Profile
The utility of benzylic halides as alkylating agents stems from their participation in nucleophilic substitution reactions. These reactions can proceed through two primary mechanisms: the concerted, single-step bimolecular (SN2) pathway, or the stepwise, carbocation-mediated unimolecular (SN1) pathway.[8][9]
Benzyl bromide, despite being a primary halide, exhibits a unique reactivity profile. It can readily undergo SN2 reactions due to the relatively unhindered nature of the benzylic carbon. However, it is also capable of reacting via an SN1 mechanism because the resulting benzyl carbocation is significantly stabilized by resonance with the adjacent benzene ring.[9][10] This dual reactivity makes it a versatile and highly reactive benzylating agent.[1]
This compound, on the other hand, presents a more complex scenario. The presence of a chlorine atom at the ortho position introduces significant steric hindrance around the reaction center. This bulkiness impedes the backside attack required for an SN2 reaction, thereby decreasing its rate.[11][12] Furthermore, the strong electron-withdrawing inductive effect of the three chlorine atoms on the benzene ring destabilizes the formation of a positive charge at the benzylic position. This electronic effect makes the formation of a carbocation intermediate less favorable, thus disfavoring the SN1 pathway as well.
Caption: Generalized SN1 and SN2 reaction pathways for benzylic halides.
Section 3: Comparative Experimental Protocol: O-Benzylation of 4-Methoxyphenol
To provide a practical comparison, we outline a standardized protocol for the O-benzylation of a model substrate, 4-methoxyphenol. This reaction, a variation of the Williamson ether synthesis, is a common application for these reagents.[13]
Objective: To compare the reaction rate and yield of benzyl bromide versus this compound in the O-benzylation of 4-methoxyphenol.
Methodology:
-
Reagent Preparation: In two separate round-bottom flasks equipped with reflux condensers and magnetic stir bars, dissolve 4-methoxyphenol (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous acetone.
-
Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide.[13] Acetone is a suitable polar aprotic solvent for SN2 reactions.
-
-
Addition of Alkylating Agent: To the first flask, add benzyl bromide (1.1 eq.). To the second flask, add this compound (1.1 eq.).
-
Reaction: Heat both reaction mixtures to reflux.
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 30 minutes.
-
Workup: Once the starting material is consumed (or after a set time, e.g., 24 hours), cool the mixtures to room temperature. Filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography on silica gel.
Caption: Workflow for the comparative O-benzylation experiment.
Section 4: Analysis of Expected Results and Performance
Based on the mechanistic principles discussed, a significant difference in performance between the two reagents is anticipated.
| Parameter | Benzyl Bromide (Expected) | This compound (Expected) |
| Reaction Time | Faster | Significantly Slower |
| Yield | High | Moderate to Low |
| Reaction Conditions | Mild (reflux in acetone) | May require more forcing conditions (higher temperature, stronger base) |
Discussion of Expected Outcomes:
-
Benzyl Bromide: Due to its high reactivity and minimal steric hindrance, benzyl bromide is expected to react quickly and efficiently, likely providing a high yield of the desired benzyl ether.[14]
-
This compound: The reaction is anticipated to be much slower. The steric bulk of the ortho-chlorine will hinder the approach of the phenoxide nucleophile.[15] The electron-withdrawing nature of the chloro-substituents will also decrease the electrophilicity of the benzylic carbon, further slowing the SN2 reaction. Achieving a reasonable yield may necessitate longer reaction times or more forcing conditions, which could lead to side reactions and lower overall efficiency.
Section 5: Safety and Handling Considerations
Both reagents are hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Benzyl Bromide: Is a potent lachrymator, causing severe eye irritation and tearing.[1] It is toxic by inhalation and skin absorption and can cause skin and respiratory irritation.[4][16] It is also corrosive to many metals.[7]
-
This compound: As a chlorinated aromatic compound, it should be handled with caution due to potential toxicity and environmental persistence.[3] It is likely to be an irritant to the skin, eyes, and respiratory system.[6]
Section 6: Conclusion and Recommendations
The choice between benzyl bromide and this compound is dictated by the specific requirements of the synthesis.
-
Choose Benzyl Bromide for:
-
Standard, high-yielding O- or N-benzylation reactions where speed and efficiency are paramount.[2]
-
When a highly reactive electrophile is required.
-
-
Consider this compound for:
-
Niche applications where the electronic properties of the trichlorobenzyl group are desired in the final product.
-
When a much less reactive benzylating agent is needed to achieve selectivity in the presence of multiple nucleophilic sites.
-
Instances where a slower, more controlled reaction is advantageous.
-
For the vast majority of applications, particularly for the introduction of a simple benzyl protecting group, benzyl bromide remains the superior and more practical choice due to its higher reactivity and proven track record. The trichlorinated analog is a specialized tool, its use justified only when its unique steric and electronic properties are essential to the synthetic goal.
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A Comparative Guide to the Synthesis of 2,4,6-Trichlorobenzylated Amines: An Evaluation of Alternative Methodologies
Introduction
2,4,6-Trichlorobenzylated amines represent a class of chemical intermediates pivotal in the synthesis of various high-value compounds within the pharmaceutical and agrochemical industries. The specific substitution pattern on the phenyl ring imparts unique steric and electronic properties, making these moieties valuable for tuning the biological activity and pharmacokinetic profiles of target molecules. The classical approach to their synthesis, direct nucleophilic substitution on a benzyl halide, is often plagued by poor selectivity and the formation of multiple byproducts. This guide provides a comparative analysis of robust and efficient alternative methods for the synthesis of 2,4,6-trichlorobenzylated amines, offering researchers a clear perspective on the advantages, limitations, and practical execution of each strategy. We will delve into the mechanistic underpinnings, provide validated experimental protocols, and present a quantitative comparison to guide the selection of the most appropriate method for a given research and development objective.
Methodology 1: Reductive Amination of 2,4,6-Trichlorobenzaldehyde
Reductive amination is a cornerstone of amine synthesis due to its high efficiency, broad substrate scope, and inherent control over the degree of alkylation.[1][2] This one-pot procedure involves the initial formation of an imine or iminium ion from the reaction of an aldehyde (2,4,6-trichlorobenzaldehyde) with a primary or secondary amine, which is then reduced in situ to the corresponding amine.[3]
Principle and Mechanistic Rationale
The causality of this reaction hinges on the differential reactivity of the carbonyl and the intermediate iminium ion towards a selective reducing agent. The reaction is typically performed under mildly acidic conditions (pH ~4-5) which catalyzes the dehydration step to form the C=N double bond of the imine/iminium ion.[1] The crux of the method's success lies in the choice of the reducing agent. While a strong reductant like NaBH₄ could reduce the starting aldehyde, weaker, more selective hydrides such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are employed.[1][4] These reagents are less reactive towards the protonated carbonyl group but readily reduce the more electrophilic iminium ion, thus preventing unwanted side reactions and ensuring high yields of the desired benzylated amine.[1][4]
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A Senior Application Scientist's Guide to the Structural Analysis of 1,3,5-Trichloro-2-(chloromethyl)benzene Derivatives: A Comparative Approach
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and materials science, polychlorinated benzene derivatives serve as critical intermediates and foundational scaffolds. The precise three-dimensional arrangement of atoms within these molecules dictates their reactivity, physical properties, and, in a pharmaceutical context, their biological activity. Among these, 1,3,5-Trichloro-2-(chloromethyl)benzene and its analogues present a unique analytical challenge due to their conformational possibilities and potential for polymorphism. This guide provides an in-depth, comparative analysis of the analytical techniques used for their structural elucidation, with a primary focus on the definitive power of Single-Crystal X-ray Diffraction (SCXRD). We will explore not only the "how" but the critical "why" behind an integrated analytical strategy, ensuring the highest degree of scientific rigor.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
For the unambiguous determination of a molecule's solid-state structure, SCXRD remains the unparalleled gold standard.[1][2][3] It provides a detailed, three-dimensional map of electron density within a crystal, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be precisely determined.[1][2] This technique is not merely about generating a picture; it is about providing the foundational data that underpins our understanding of a compound's structure-property relationships.
The SCXRD Experimental & Logic Workflow
The journey from a synthesized powder to a refined crystal structure is a systematic process where each step validates the next. This workflow ensures that the final structure is a true and accurate representation of the molecule.
Caption: The workflow for Single-Crystal X-ray Diffraction analysis.
Field-Proven Protocol: Crystallization of a this compound Derivative
Growing a high-quality single crystal is often the most challenging step.[4] The following protocol details the vapor diffusion method, which is highly effective for the small quantities of material typically available in research settings.[5]
Objective: To grow diffraction-quality single crystals (~0.1-0.3 mm) of a target derivative.
Prerequisite: The compound must be purified to ≥95% purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, compromising the final structure. This should be verified by NMR or GC-MS.[6]
Methodology: Vapor Diffusion
-
Solvent Selection (The "Why"): Choose a "good" solvent in which the compound is readily soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The key is that these two solvents must be miscible. For a relatively non-polar molecule like a chlorinated benzene derivative, a system such as Dichloromethane (DCM) as the good solvent and Hexane as the anti-solvent is an excellent starting point.
-
Prepare the Sample Vial: Dissolve 2-5 mg of the purified compound in a minimal amount of DCM (e.g., 0.5 mL) in a small, narrow vial (e.g., a 2 mL glass vial).
-
Expert Insight: Using the minimum solvent required to fully dissolve the compound ensures the solution is close to saturation, reducing the time to reach supersaturation.
-
-
Set Up the Diffusion Chamber: Place the small vial, uncapped, inside a larger vial or beaker (e.g., a 20 mL scintillation vial). Add 2-3 mL of the anti-solvent (Hexane) to the larger vial, ensuring the level is below the top of the inner vial.
-
Seal and Incubate: Seal the outer vial tightly. The more volatile DCM will slowly vaporize from the inner vial and diffuse into the hexane reservoir, while the less volatile hexane vapor will diffuse into the inner vial. This slowly decreases the solubility of the compound in the mixed-solvent system, ideally leading to slow, ordered crystal growth.
-
Trustworthiness Principle: This is a self-validating system. If crystals do not form, the experiment can be systematically altered by changing the solvent ratio, concentration, or temperature.
-
-
Patience and Observation: Place the sealed chamber in a location free from vibrations and temperature fluctuations. Do not disturb the setup.[7] Check for crystal growth every few days. Quality crystals often form over a period of 2 to 14 days.
Data Interpretation: What the Structure Reveals
Once data is collected and the structure is refined, a wealth of quantitative data is generated. For a hypothetical derivative, "1,3,5-Trichloro-2-(chloromethyl)-4-nitrobenzene," the data would be summarized as follows.
| Parameter | Typical Value / Observation | Significance |
| Formula | C₇H₃Cl₃NO₂ | Confirms molecular composition in the crystal. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell (Å, °) | a=8.1, b=12.2, c=8.9, β=110.7 | Dimensions of the fundamental repeating block.[8] |
| C-Cl Bond Lengths | 1.73 - 1.75 Å | Provides precise, quantitative geometric data. |
| Torsion Angles | C-C-C-Cl | Defines the orientation of substituents relative to the ring. |
| Intermolecular Interactions | Cl···Cl contacts (< 3.5 Å) | Reveals how molecules pack, identifying non-covalent forces like halogen bonding that stabilize the crystal lattice.[9] |
Part 2: Comparative Analysis with Alternative & Complementary Techniques
While SCXRD is definitive for the solid state, no single technique tells the whole story. A robust characterization relies on an integrated approach, using spectroscopic and chromatographic methods to build a comprehensive profile of the compound.
| Technique | Information Provided | Sample State | Destructive? | Key Application for Chlorinated Benzenes |
| SCXRD | 3D atomic arrangement, bond lengths/angles, packing | Solid (Single Crystal) | No | Unambiguous determination of solid-state structure and stereochemistry. |
| NMR (¹H, ¹³C) | Chemical environment, connectivity, symmetry in solution | Liquid (Solution) | No | Confirms the molecular backbone and substituent positions in the solution phase. |
| Mass Spec. (MS) | Molecular weight, fragmentation, isotopic pattern | Gas/Liquid | Yes | Confirms molecular formula and the number of chlorine atoms via the characteristic ³⁵Cl/³⁷Cl isotopic signature. |
| GC / HPLC | Purity, retention time | Gas/Liquid | Yes (for MS) | Essential for verifying sample purity before crystallization attempts.[6][10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides information on the chemical structure in solution. For a this compound derivative, ¹H NMR would confirm the number and connectivity of aromatic and benzylic protons, while ¹³C NMR would identify each unique carbon atom. This is a crucial step to confirm that the bulk material synthesized corresponds to the structure later found in the crystal.
Mass Spectrometry (MS)
MS is vital for confirming the molecular formula. For organochlorine compounds, the presence of chlorine's two stable isotopes (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%) creates a highly characteristic isotopic pattern in the mass spectrum. A compound with four chlorine atoms, like the parent molecule, will show a distinctive cluster of peaks (M, M+2, M+4, M+6, M+8) whose relative intensities definitively confirm the number of chlorine atoms present.
Part 3: An Integrated Strategy for Unambiguous Characterization
A senior scientist does not rely on a single piece of data. True confidence in a structure comes from the convergence of evidence from orthogonal techniques. The following workflow illustrates how these methods are synergistically employed.
Caption: An integrated workflow for complete compound characterization.
This integrated approach is a self-validating system. The molecular formula from MS and the connectivity from NMR must align with the structure determined by SCXRD. Any discrepancy signals a problem, such as an unexpected reaction product or a mistake in data interpretation, prompting further investigation. This rigor is essential in research and paramount in drug development, where absolute certainty of a molecule's structure is non-negotiable.
Conclusion
The structural analysis of this compound derivatives, while challenging, is unequivocally achievable through a strategic, multi-faceted analytical approach. While powerful spectroscopic and chromatographic techniques like NMR, MS, and GC are indispensable for confirming molecular formula, connectivity, and purity, Single-Crystal X-ray Diffraction stands alone in its ability to provide a definitive, high-resolution three-dimensional structure of the molecule in the solid state. By integrating these methods, researchers can build a complete, validated, and trustworthy structural profile, providing the solid foundation necessary for further chemical innovation and application.
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
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Rigaku. (n.d.). Single crystal X-ray diffraction.
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Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm.
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PubChem. (n.d.). 1,3,5-Trichloro-2,4,6-tris(dichloromethyl)benzene.
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Wikipedia. (n.d.). X-ray crystallography.
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MDPI. (2023). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone).
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
-
Semantic Scholar. (2021). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) versus.
-
IRIS . (n.d.). Halogen bonding stabilizes a cis-azobenzene derivative in the solid state: a crystallographic study.
-
NIST WebBook. (n.d.). Benzene, 1,3,5-tris-(chloromethyl).
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Oxford Academic. (2014). Comparison and Analysis of Organochlorine Pesticides and Hexabromobiphenyls in Environmental Samples by Gas Chromatography–Electron Capture Detector and Gas Chromatography–Mass Spectrometry. Journal of Chromatographic Science.
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ResearchGate. (n.d.). Comparison of different methods for analysis of organochlorine pesticides.
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PubMed Central. (n.d.). Strategies for SERS Detection of Organochlorine Pesticides.
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U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-- DETERMINATION OF ORGANOCHLORINE PESTICIDES.
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PubMed. (n.d.). Comparison of two sample preparation methods for analysis of organochlorine pesticides residues in fish muscle.
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ResearchGate. (2025). The crystal structure of 1,3,5-trichloro-2-nitrobenzene.
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Chemchart. (n.d.). This compound (17293-03-7).
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Stenutz. (n.d.). This compound.
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A Spectroscopic Guide to Differentiating Isomers of 1,3,5-Trichloro-2-(chloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is a critical quality control checkpoint. Isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and toxicological properties. This guide provides a comprehensive spectroscopic comparison of 1,3,5-trichloro-2-(chloromethyl)benzene and its key positional isomers. By leveraging the distinct electronic and steric environments of each isomer, we can effectively utilize Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to achieve unambiguous identification.
The Challenge of Isomeric Complexity
The chlorination of toluene and its derivatives can lead to a variety of positional isomers, each with a unique substitution pattern on the benzene ring.[1] Differentiating these isomers is essential as their reactivity and biological activity can vary significantly. This guide will focus on the key spectroscopic features that allow for the clear differentiation of this compound from its isomers.
Molecular Structures of Key Isomers
To understand the spectroscopic differences, it is crucial to visualize the structures of the isomers.
Sources
A Senior Application Scientist's Guide to the Validation of 1,3,5-Trichloro-2-(chloromethyl)benzene Synthesis: An NMR and MS Perspective
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, rigorous validation of the final product is not merely a procedural step but the cornerstone of reliable and reproducible research. This is particularly true for halogenated aromatic compounds like 1,3,5-Trichloro-2-(chloromethyl)benzene, a versatile intermediate in the development of novel pharmaceuticals and agrochemicals. Its precise structure and purity are paramount to ensure the intended downstream reactivity and biological activity. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the validation of this compound, offering practical protocols and data interpretation insights.
The Synthetic Pathway: Anticipating the Analytical Challenge
A common and effective method for the synthesis of this compound is the free-radical photochlorination of 1,3,5-Trichloro-2-methylbenzene. This reaction, while generally efficient, can lead to a mixture of products, underscoring the need for meticulous analytical validation.
Caption: Synthetic pathway for this compound and potential byproducts.
The primary analytical challenge lies in unequivocally identifying the desired monochlorinated product and quantifying it in the presence of the starting material and di- and trichlorinated side-chain byproducts.
Orthogonal Validation: The Synergy of NMR and MS
A robust validation strategy relies on orthogonal techniques that probe different molecular properties. NMR spectroscopy provides detailed information about the chemical environment of atoms, while mass spectrometry elucidates the elemental composition and fragmentation of the molecule. Their combined application offers a self-validating system for structural confirmation and purity assessment.
Caption: A comprehensive workflow for the validation of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is unparalleled in its ability to provide a detailed structural map of a molecule. For the validation of this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H and ¹³C NMR Data
Due to the limited availability of experimental spectra in public databases, the following data is predicted based on established chemical shift models. These serve as a reliable reference for experimental verification.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration/Assignment | Rationale |
| ¹H | ~4.8 | Singlet | 2H, -CH₂Cl | The benzylic protons are deshielded by the adjacent chlorine atom and the aromatic ring. |
| ¹H | ~7.4 | Singlet | 2H, Aromatic | The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern. |
| ¹³C | ~45 | -CH₂Cl | The carbon of the chloromethyl group. | |
| ¹³C | ~130 | Aromatic C-H | The two equivalent aromatic carbons bearing a hydrogen atom. | |
| ¹³C | ~135 | Aromatic C-Cl | The three aromatic carbons bonded to chlorine atoms. | |
| ¹³C | ~138 | Aromatic C-CH₂Cl | The aromatic carbon attached to the chloromethyl group. |
Note: Predictions are based on computational models and may vary slightly from experimental values depending on the solvent and instrument frequency.
Experimental Protocol: Quantitative NMR (qNMR) for Purity Assessment
Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the analyte.[1][2]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified reaction product.
-
Accurately weigh a similar amount of a stable internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone). The standard should have a simple ¹H NMR spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃) in an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation of the protons, which is crucial for accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the signal shape.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard. .
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method as it also separates the components of the reaction mixture.
Expected Mass Spectrum of this compound
The mass spectrum will be characterized by the isotopic pattern of the four chlorine atoms. The molecular ion peak (M⁺) will appear as a cluster of peaks due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Description |
| 228, 230, 232, 234, 236 | [C₇H₄Cl₄]⁺ | Molecular ion (M⁺) cluster, showing the characteristic isotopic pattern for four chlorine atoms. |
| 193, 195, 197, 199 | [C₇H₄Cl₃]⁺ | Loss of a chlorine radical (•Cl). |
| 158, 160, 162 | [C₇H₄Cl₂]⁺ | Loss of two chlorine radicals. |
| 123, 125 | [C₇H₄Cl]⁺ | Loss of three chlorine radicals. |
| 179, 181, 183 | [C₆H₂Cl₃]⁺ | Loss of the chloromethyl radical (•CH₂Cl). |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the reaction mixture (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the chlorinated toluenes.
-
Injection: Use a split injection mode to avoid overloading the column.
-
Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the elution of all components.
-
-
MS Conditions:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion of the heaviest expected byproduct (e.g., m/z 300).
-
Comparative Analysis: NMR vs. MS for Product Validation
| Feature | NMR Spectroscopy | Mass Spectrometry (GC-MS) |
| Structural Information | Excellent for detailed structural elucidation, including isomer differentiation. | Provides molecular weight and fragmentation patterns, which can be indicative of structure. |
| Quantification | qNMR is a primary ratio method, highly accurate and precise for purity determination without a specific analyte standard.[1] | Can be quantitative, but typically requires a calibration curve with a pure standard of the analyte. |
| Sensitivity | Lower sensitivity compared to MS. | High sensitivity, capable of detecting trace impurities. |
| Throughput | Lower throughput due to longer acquisition times for qNMR. | Higher throughput, suitable for rapid screening of multiple samples. |
| Separation of Mixtures | Can analyze mixtures, but severe signal overlap can be problematic. | Excellent for separating complex mixtures when coupled with Gas Chromatography (GC). |
Conclusion: A Dual-Pronged Approach for Unimpeachable Validation
For the unequivocal validation of the reaction products of this compound, neither NMR nor MS alone is sufficient. A synergistic approach, leveraging the detailed structural insights of NMR and the separation power and sensitivity of GC-MS, provides a self-validating and robust analytical workflow. The use of qNMR for purity assessment offers a definitive and accurate measure that is increasingly recognized for its reliability in pharmaceutical and chemical research. By understanding the strengths and limitations of each technique and applying them judiciously, researchers can ensure the integrity of their synthetic products and the validity of their subsequent scientific endeavors.
References
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PubChem. 1,3,5-Trichloro-2-methylbenzene. National Center for Biotechnology Information. [Link]
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- Google Patents. (2015). Method for the preparation of trichloromethyl-group-substituted benzene. WO2015035937A1.
- Pauli, G. F., et al. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
NIST. Benzene, 1,3,5-trichloro-. NIST Chemistry WebBook. [Link]
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A Cost-Benefit Analysis of 1,3,5-Trichloro-2-(chloromethyl)benzene in Synthetic Chemistry
For the discerning researcher in organic synthesis and drug development, the selection of a starting material or building block is a critical decision point, balancing reactivity, selectivity, cost, and safety. 1,3,5-Trichloro-2-(chloromethyl)benzene, also known as 2,4,6-trichlorobenzyl chloride, is a unique reagent whose utility warrants a detailed examination. This guide provides an in-depth cost-benefit analysis of this compound, comparing its performance with viable alternatives to inform its strategic application in complex synthetic workflows.
Compound Profile: Physicochemical Properties and Safety
This compound is a polychlorinated aromatic compound featuring a reactive chloromethyl group. Its structure is notable for the symmetrical trichlorination of the benzene ring, which significantly influences its chemical behavior.
Key Properties:
-
Molecular Formula: C₇H₄Cl₄[1]
-
Molecular Weight: 229.92 g/mol [1]
-
Appearance: Solid, semi-solid, or liquid
-
CAS Number: 17293-03-7[1]
-
Purity: Typically available at ≥95% purity[2]
Safety and Handling: This reagent must be handled with significant care. It is classified as a corrosive substance that causes severe skin burns and eye damage (GHS05, H314) and may be corrosive to metals (H290). The related compound, 1,3,5-Trichloro-2-methylbenzene, is noted to be irritating and harmful to the skin, eyes, and respiratory system.[3]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a certified chemical fume hood to avoid inhalation.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. It should be kept in an inert atmosphere at room temperature.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Synthesis and Procurement: The Cost Factor
A primary consideration for any reagent is its accessibility, whether through commercial procurement or in-house synthesis.
Commercial Availability and Cost
This compound is available from several chemical suppliers, but it is positioned as a specialty reagent.[4] Current market pricing is approximately $353 USD per gram for 95% purity, which categorizes it as a high-cost material for large-scale applications.[2] This price point necessitates its use in high-value synthetic steps where its specific properties justify the expense.
In-House Synthesis Pathway
For laboratories equipped for organic synthesis, an in-house preparation may be considered. A logical and common route is the free-radical chlorination of 2,4,6-trichlorotoluene.
Proposed Synthetic Workflow: The synthesis involves the selective chlorination of the methyl group without further substitution on the aromatic ring. This is typically achieved using a radical initiator under UV light or at elevated temperatures.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Free-Radical Chlorination of 2,4,6-Trichlorotoluene
-
Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trichlorotoluene (1.0 eq) in a suitable solvent like carbon tetrachloride.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or AIBN.
-
Reaction Conditions: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp to facilitate the initiation of the radical reaction.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium bicarbonate followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the desired this compound.
Self-Validation: The success of this protocol is contingent on the selective chlorination of the benzylic position. The symmetrical substitution of the ring deactivates it towards further electrophilic aromatic substitution, and the use of a radical initiator under thermal or photochemical conditions favors reaction at the methyl group.
Performance and Benefits in Synthesis
The utility of this compound lies in the unique electronic and steric properties conferred by its substitution pattern.
Mechanistic Considerations
The chloromethyl group serves as a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions (Sₙ2). The three chlorine atoms on the benzene ring are strongly electron-withdrawing, which can influence the reactivity of the benzylic carbon. However, the most significant impact comes from steric hindrance.
Caption: Steric hindrance affecting the Sₙ2 transition state.
The two chlorine atoms at the ortho positions (positions 2 and 6 relative to the chloromethyl group) create significant steric bulk around the reaction center. This shielding can be exploited to:
-
Enhance Selectivity: In reactions with multifunctional nucleophiles, the steric hindrance can favor attack at less hindered sites, leading to higher regioselectivity.
-
Control Reactivity: The bulky nature of the substrate can slow down reaction rates, which can be advantageous in preventing over-alkylation or other side reactions.
-
Introduce Sterically Demanding Groups: It serves as an effective building block for introducing the 2,4,6-trichlorobenzyl moiety, a group that can enforce specific conformations in the target molecule due to its size.
Comparative Analysis with Alternatives
No reagent exists in a vacuum. The decision to use this compound must be weighed against other commercially available benzylating agents.
| Feature | This compound | Benzyl Chloride | 2,4-Dichlorobenzyl Chloride |
| Structure | Symmetrical, highly hindered | Unsubstituted, highly reactive | Asymmetrical, moderately hindered |
| Cost | Very High (~$350/g) | Low (~$0.10/g) | Moderate (~$2/g) |
| Reactivity | Moderate (sterically controlled) | High | High |
| Selectivity | Potentially high due to sterics | Low | Moderate |
| Key Advantage | Introduces a bulky, rigid, lipophilic group; high selectivity | Low cost, simple reactions | Balances cost and reactivity |
| Key Disadvantage | High cost, potential for slow reactions | High reactivity can lead to side reactions | Less steric control than the trichloro- variant |
| Safety Profile | Corrosive, irritant | Lachrymator, toxic, corrosive | Corrosive, irritant |
Conclusion and Strategic Recommendations
The cost-benefit analysis of this compound is clear: it is a specialty reagent whose high cost is only justified by its unique performance benefits in specific synthetic contexts.
Recommendations for Use:
-
When to Use: Employ this compound in late-stage synthesis of high-value molecules (e.g., pharmaceuticals, advanced materials) where the introduction of a sterically demanding and conformationally rigid 2,4,6-trichlorobenzyl group is essential for biological activity or material properties. Its use is also warranted in cases where high regioselectivity, driven by steric hindrance, is required to avoid complex purification challenges.
-
When to Avoid: For routine benzylation or when cost is a primary driver, commodity alternatives like benzyl chloride or dichlorobenzyl chloride are far more economical. If the specific steric and electronic properties of the trichlorinated ring are not essential to the target molecule's function, the high cost of this reagent is prohibitive.
Ultimately, this compound is a powerful tool for the synthetic chemist. Its strategic application, informed by a thorough understanding of its cost, reactivity, and unique structural benefits, can unlock synthetic routes to complex and valuable molecules that would be otherwise difficult to access.
References
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- Neta Scientific. (n.d.). E78333 1G | Astatech this compound.
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- Sigma-Aldrich. (n.d.). This compound.
- CPAChem. (2024, January 11). Safety data sheet - 1,3,5-Trichloro-2-methylbenzene.
- BLDpharm. (n.d.). This compound.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,3,5-Trichloro-2-(chloromethyl)benzene
This document provides a detailed protocol for the safe and compliant disposal of 1,3,5-Trichloro-2-(chloromethyl)benzene (CAS No. 17293-03-7). As a chlorinated aromatic compound, this substance requires meticulous handling and disposal procedures to mitigate risks to personnel and the environment. This guide is intended for laboratory professionals engaged in research and development who handle this chemical.
Hazard Profile and Chemical Properties
Understanding the inherent risks of this compound is fundamental to its safe management. The presence of multiple chlorine atoms on a benzene ring suggests high chemical stability, persistence in the environment, and potential toxicity. While specific toxicological data for this exact compound is limited, its structure as a chlorinated, aromatic, and benzyl chloride derivative necessitates treating it with significant caution. Structurally similar compounds are known irritants, corrosive, and harmful to the skin, eyes, and respiratory system.[1]
For disposal purposes, it is classified as a hazardous substance due to its chemical properties and potential environmental impact.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 17293-03-7 | [2] |
| Molecular Formula | C₇H₄Cl₄ | Inferred |
| Boiling Point | 123-126 °C (at 8 Torr) | [2] |
| Storage | Inert atmosphere, Room Temperature | [2] |
| Known Hazards | Signal Word: Danger. May cause skin, eye, and respiratory irritation. Toxic to aquatic life with long-lasting effects. | [2][3] |
Regulatory Framework for Disposal
In the United States, waste containing chlorinated solvents or their derivatives is typically regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Such chemicals are classified as hazardous waste, meaning they cannot be disposed of in standard municipal waste streams or sanitary sewers.[4] The guiding principle is "cradle-to-grave" management, ensuring the waste is handled safely from its point of generation to its final, approved disposal.
Disposal methods like landfilling are strongly discouraged for chlorinated solvents.[4] The preferred and most environmentally sound method is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[4]
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures safety and regulatory compliance throughout the waste management process.
Step 1: Personal Protective Equipment (PPE) and Immediate Handling
Causality: The primary routes of exposure to chlorinated aromatics are inhalation, dermal contact, and eye contact.[5] Appropriate PPE is the first line of defense to prevent accidental exposure during handling and waste consolidation.
-
Gloves: Wear chemically resistant gloves. Nitrile gloves may offer splash protection for short durations, but for extended handling or in case of a spill, heavy-duty gloves such as Viton® or laminate are recommended. Always inspect gloves for integrity before use.[6]
-
Eye Protection: Use chemical safety goggles and a face shield that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][6]
-
Lab Coat: A chemically resistant lab coat or apron must be worn to protect against skin contact.
-
Ventilation: All handling of this compound, including transferring it to a waste container, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[5]
Step 2: Waste Segregation and Collection
Causality: Proper segregation is critical to prevent dangerous chemical reactions and to comply with hazardous waste regulations. Mixing incompatible waste streams can generate heat, toxic gases, or explosions. Furthermore, contaminating a non-hazardous waste stream with a hazardous one renders the entire volume hazardous, significantly increasing disposal costs.
-
Dedicated Waste Container: Designate a specific, compatible waste container solely for this compound and related chlorinated aromatic waste.
-
Container Material: Use a container made of glass or high-density polyethylene (HDPE) with a tightly sealing screw cap. Ensure the container material is compatible with chlorinated solvents.
-
Avoid Mixing: Do not mix this waste with:
-
Aqueous waste.
-
Oxidizers.
-
Acids or bases.
-
Non-halogenated organic solvents.
-
Step 3: Labeling and Temporary Storage
Causality: Accurate labeling is a legal requirement that ensures safe handling, proper identification for disposal, and emergency response. Federal and local regulations dictate the specific information required on hazardous waste labels.
-
Labeling: The waste container must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The "Accumulation Start Date" (the date waste was first added).
-
The name and contact information of the generating researcher or lab.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the lab personnel. The container must be kept closed at all times except when adding waste. Store in a secondary containment bin to mitigate leaks or spills.
Step 4: Arranging Final Disposal
Causality: Final disposal must be handled by professionals equipped to manage hazardous chemical waste in compliance with all federal, state, and local regulations.[4]
-
Contact EHS: When the waste container is full or has been in accumulation for the maximum allowed time (per your institution's policy, often 6-12 months), contact your institution's Environmental Health & Safety (EHS) department.
-
Waste Pickup: The EHS department will arrange for the collection of the waste by a certified hazardous waste hauler.
-
Manifesting: A hazardous waste manifest will be generated. This legal document tracks the waste from your laboratory to the final TSDF, ensuring a complete and compliant disposal chain.
-
Final Treatment: The waste will be transported to a licensed facility for disposal, typically via high-temperature incineration, which is the preferred method for destroying chlorinated organic compounds.[4]
Spill and Decontamination Procedures
Accidents require immediate and correct action to prevent wider contamination and exposure.
-
Personnel Evacuation: If a significant spill occurs, evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad) to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup:
-
Wearing full PPE, carefully collect the absorbent material using non-sparking tools.
-
Place all contaminated materials into a designated, sealable hazardous waste container.
-
Label the container appropriately as spill debris containing this compound.
-
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[7]
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the complete lifecycle for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
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1,3,5-trichloro-2-methyl-benzene - Introduction. ChemBK. [Link]
-
PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? PF Online. [Link]
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1,3,5-Trichloro-2,4,6-trimethylbenzene | C9H9Cl3 | CID 138452. PubChem. [Link]
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Safety data sheet - 1,3,5-Trichloro-2-methylbenzene. CPAChem. [Link]
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1,3,5-Trichloro-2-methylbenzene | C7H5Cl3 | CID 32066. PubChem. [Link]
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Disposal Methods for Chlorinated Aromatic Waste. Royal Society of Chemistry. [Link]
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1,3,5-Trichlorobenzene | C6H3Cl3 | CID 7950. PubChem. [Link]
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Navigating the Unseen: A Practical Guide to Handling 1,3,5-Trichloro-2-(chloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex chemical synthesis, the safe handling of novel or less-common reagents is a cornerstone of laboratory safety and experimental success. 1,3,5-Trichloro-2-(chloromethyl)benzene, a substituted aromatic hydrocarbon, presents a unique set of handling challenges due to its combination of a chlorinated benzene ring and a reactive chloromethyl group. This guide, born from a synthesis of data on structurally similar compounds, provides a comprehensive operational plan to ensure your safety and the integrity of your research.
Hazard Analysis: Acknowledging the Unknown
Inferred Hazard Profile:
| Hazard Type | Anticipated Risk | Rationale based on Structural Analogs |
| Acute Toxicity (Inhalation) | High. May be fatal if inhaled. | Chloromethylated aromatic compounds can be potent lachrymators and severe respiratory irritants[1]. |
| Skin Corrosion/Irritation | High. Causes severe skin burns and irritation. | The benzyl chloride moiety is known to be highly irritating to the skin[2]. Trichlorobenzene also contributes to skin irritation[3][4]. |
| Eye Damage/Irritation | High. Causes serious eye damage. | Similar compounds cause severe eye irritation and damage[1][2][3][5][6]. |
| Specific Target Organ Toxicity | Potential. May cause respiratory irritation and potential for liver damage with repeated exposure. | Inferred from data on various trichlorobenzene isomers and other chlorinated hydrocarbons[6][7]. |
| Aquatic Toxicity | High. Very toxic to aquatic life with long-lasting effects. | Chlorinated aromatic compounds are generally recognized as environmental hazards[4][5]. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, a stringent PPE protocol is non-negotiable. The following represents the minimum required PPE for handling this compound.
-
Respiratory Protection: A full-face respirator with a combination cartridge for organic vapors and particulates is recommended, especially when handling the solid material or when there is a potential for aerosol generation. At a minimum, a NIOSH-approved half-mask respirator with the same cartridge type should be used in a well-ventilated area[8].
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as Viton® or a double layer of nitrile gloves. Inspect gloves for any signs of degradation or perforation before and during use.
-
Lab Coat/Apron: A chemically resistant lab coat or apron should be worn over personal clothing.
-
Full-Body Protection: For larger quantities or in situations with a higher risk of exposure, a disposable chemical-resistant suit may be necessary.
-
-
Footwear: Closed-toe shoes are mandatory. For significant handling operations, chemically resistant shoe covers should be considered.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow provides a procedural guide from preparation to post-handling.
Pre-Handling Checklist:
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with a certified face velocity.
-
PPE Inspection: Don all required PPE, checking for integrity.
-
Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and neutralizing agents for acidic byproducts is readily available.
-
Emergency Equipment Check: Locate and verify the functionality of the nearest safety shower and eyewash station.
Handling Procedure:
-
Weighing: If weighing the solid, do so in a fume hood on a disposable weigh paper or in a tared, sealed container to minimize dust generation.
-
Dissolution: If preparing a solution, add the solid slowly to the solvent in a flask or beaker within the fume hood. Use a magnetic stirrer to aid dissolution and avoid splashing.
-
Reaction Setup: All transfers and reactions should be conducted in a closed system or within a chemical fume hood.
-
Post-Reaction: Quench any reactive materials carefully and allow the reaction mixture to cool before workup.
Workflow Diagram
Caption: Safe Handling Workflow for this compound.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation:
-
Solid Waste: Contaminated consumables (e.g., gloves, weigh papers, paper towels) should be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant," "Marine Pollutant").
-
Disposal Procedure: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not pour any amount down the drain[4][5].
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[1][6].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][3][6].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[1][6].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[6].
-
Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill with absorbent materials.
-
Report the spill to your EHS office immediately.
-
Cleanup should only be performed by trained personnel with the appropriate PPE.
-
By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
